molecular formula C12H8N2O B1679786 Phenazine oxide CAS No. 304-81-4

Phenazine oxide

Cat. No.: B1679786
CAS No.: 304-81-4
M. Wt: 196.20 g/mol
InChI Key: FFISWZPYNKWIRR-UHFFFAOYSA-N
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Description

Phenazine oxide is a Fungicide, Bactericide, and Wood Preservative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxidophenazin-5-ium
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InChI

InChI=1S/C12H8N2O/c15-14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)14/h1-8H
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InChI Key

FFISWZPYNKWIRR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2[O-]
Source PubChem
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Molecular Formula

C12H8N2O
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DSSTOX Substance ID

DTXSID70184482
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Molecular Weight

196.20 g/mol
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CAS No.

304-81-4
Record name Phenazine N-oxide
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Foundational & Exploratory

phenazine oxide chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phenazine Oxide: Chemical Structure and Synthesis

Introduction

Phenazine and its derivatives, including phenazine oxides, represent a significant class of nitrogen-containing heterocyclic compounds. These molecules are prevalent in nature, synthesized by various bacteria, and have garnered substantial interest in medicinal chemistry and materials science.[1] Natural and synthetic phenazines exhibit a wide array of biological activities, including antimicrobial, antitumor, and antimalarial properties.[1] Phenazine oxides, in particular, are noted for their roles as fungicides, bactericides, and wood preservatives.[2] Furthermore, the N-oxide functionalities are pivotal for the cytotoxic activity of certain natural products like iodinin and myxin, which show promise as chemotherapeutic agents. This guide provides a detailed overview of the chemical structure of this compound and a comprehensive examination of its synthetic methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

Phenazine is an organic compound with the chemical formula C₁₂H₈N₂. It consists of a dibenzo-annulated pyrazine ring system, forming the core scaffold for numerous dyestuffs and biologically active molecules.

Phenazine N-oxide is a derivative where one of the nitrogen atoms in the phenazine ring is oxidized. The most common form is Phenazine 5-oxide (or Phenazine-N-oxide), which has the molecular formula C₁₂H₈N₂O .

  • IUPAC Name: 5-oxidophenazin-5-ium

  • CAS Number: 304-81-4

  • Molecular Weight: 196.20 g/mol

  • Appearance: Typically orange needles.

The addition of the oxygen atom to one of the nitrogen atoms creates a polar N-O bond, which significantly influences the molecule's electronic properties, reactivity, and biological activity. Compounds can also exist as N,N'-dioxides, such as the natural products iodinin and myxin (phenazine 5,10-dioxides), where both nitrogen atoms are oxidized.

Synthesis of Phenazine Oxides

The synthesis of phenazine oxides can be approached either by direct oxidation of a pre-formed phenazine ring or by cyclization reactions of appropriately substituted precursors that yield the N-oxide directly.

Synthesis of the Core Phenazine Ring

Several classical and modern methods are employed to synthesize the parent phenazine scaffold, which can then be oxidized.

  • Wohl-Aue Reaction: This is a classical method involving the reaction of nitrobenzene and aniline.

  • Condensation Reactions: The condensation of ortho-diamines with ortho-quinones is a common route.

  • Oxidative Cyclization: Oxidation of dihydrophenazine, which can be prepared by heating pyrocatechol with o-phenylenediamine, yields phenazine.

  • Electrochemical Methods: Recent advancements include the electro-oxidative synthesis from dihydrophenazines or via the ring contraction of dihydrodibenzodiazepines, offering milder reaction conditions.

Direct Oxidation of Phenazines

A straightforward method for preparing phenazine N-oxides is the oxidation of the corresponding tertiary amine (the phenazine nitrogen).

  • Using Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for N-oxidation. For example, 1-hydroxyphenazine can be oxidized to 1-hydroxyphenazine 5,10-dioxide using a pulse-wise addition of mCPBA in toluene.

  • Using Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is another common and green oxidant used for the synthesis of N-oxides.

Cyclization Routes to Phenazine N-Oxides
  • From 2-Nitrodiphenylamines: Novel cyclizations of 2-nitrodiphenylamines in acidic or alkaline media can directly yield phenazines and their N-oxides.

  • Photochemical Synthesis: Irradiation of a solution of N-acetyl- or N-benzoyl-2′-methylthio-2-nitrodiphenylamine in benzene can produce 1-methylthiophenazine 5-oxide in high yields.

Quantitative Data on Synthesis

The following table summarizes quantitative data reported for various this compound synthesis methods.

ProductStarting MaterialsMethodReagents/ConditionsYield (%)Reference
1-Hydroxyphenazine 5,10-dioxide1-HydroxyphenazineDirect OxidationPulse-wise addition of mCPBA in toluene49%
1-Methylthiophenazine 5-oxideN-benzoyl-2′-methylthio-2-nitrodiphenylaminePhotochemical SynthesisIrradiation in benzene85%
PhenazineN-phenyl-2-nitroanilineReductive CyclizationIron powder46%
5,10-Dihydrophenazine (Phenazine precursor)Catechol and ortho-diaminobenzeneCondensationSealed container, 200-210°C, 35-40 hours~60%

Experimental Protocols

Protocol 1: General Synthesis of Phenazine-5,10-dioxide via mCPBA Oxidation

This protocol is based on the methodology for synthesizing substituted 1-hydroxyphenazine 5,10-dioxides.

  • Dissolution: Dissolve the parent phenazine compound (1 equivalent) in a suitable organic solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

  • Heating: Heat the solution to a specified temperature (e.g., 80°C).

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (mCPBA) (typically 2-3 equivalents) to the solution in portions (pulse-wise addition) over a period of 5-6 hours. This controlled addition helps to manage the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture sequentially with a saturated sodium bicarbonate solution (to remove excess mCPBA and the resulting benzoic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the pure phenazine 5,10-dioxide.

Protocol 2: Photochemical Synthesis of 1-Methylthiophenazine 5-oxide

This protocol is adapted from the photochemical synthesis of phenazine N-oxide derivatives.

  • Solution Preparation: Prepare a solution of N-benzoyl-2′-methylthio-2-nitrodiphenylamine in benzene.

  • Irradiation: Place the solution in a suitable photochemical reactor. Irradiate the solution with a high-pressure mercury lamp.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

  • Solvent Removal: Once the reaction is complete, remove the benzene solvent under reduced pressure.

  • Purification: The resulting residue is purified, typically by column chromatography on silica gel, to yield 1-methylthiophenazine 5-oxide.

Visualization of Pathways and Workflows

Biosynthesis of the Phenazine Core

Phenazines are biosynthesized from the shikimic acid pathway, branching off from the intermediate chorismic acid.

G cluster_enzymes Key Enzymes Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid ADIC 2-amino-2-deoxyisochorismate (ADIC) Chorismic_Acid->ADIC  + Glutamine PhzE PhzE DHHA trans-2,3-dihydro-3-hydroxy- anthranilic acid (DHHA) ADIC->DHHA PhzA_B PhzA/B Dimerization Dimerization & Cyclization (PhzF) DHHA->Dimerization Phenazine_Scaffold Phenazine Scaffold Dimerization->Phenazine_Scaffold

Caption: Simplified biosynthesis pathway of the core phenazine scaffold from chorismic acid.

General Experimental Workflow for Chemical Synthesis

This diagram illustrates a typical workflow for the chemical synthesis and purification of phenazine oxides.

G Start Starting Materials (e.g., Phenazine) Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Workup Aqueous Work-up (Extraction/Washing) Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the chemical synthesis and purification of this compound.

Conclusion

Phenazine oxides are a structurally important and biologically active class of compounds with significant applications in medicine and agriculture. Their synthesis is achievable through various routes, including the direct oxidation of phenazines and de novo synthesis from acyclic precursors. Modern methods, such as electro- and photochemical synthesis, offer efficient and milder alternatives to classical approaches. Understanding these synthetic pathways is crucial for the continued development of novel phenazine-based drugs and materials. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the rich chemistry of phenazine oxides.

References

An In-depth Technical Guide to the Natural Sources of Phenazine N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine N-oxides are a class of heterocyclic aromatic compounds characterized by a dibenzo[b,f]diazepine core with one or more nitrogen atoms in an oxidized state. These natural products, primarily of microbial origin, have garnered significant interest within the scientific and pharmaceutical communities due to their diverse and potent biological activities. These activities include antimicrobial, antitumor, and bioremediation-related properties, making them promising lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of phenazine N-oxides, detailing the producing microorganisms, quantitative production data, experimental protocols for their isolation and characterization, and the underlying biosynthetic pathways.

Natural Sources and Production of Phenazine N-Oxides

Phenazine N-oxides are predominantly secondary metabolites produced by a variety of bacteria, particularly from the phylum Actinobacteria and Proteobacteria. Genera such as Streptomyces, Pseudomonas, Lysobacter, Nocardiopsis, and Brevibacterium are notable producers.[1][2] The production of these compounds is often influenced by culture conditions, including media composition, pH, temperature, and aeration. Below is a summary of prominent naturally occurring phenazine N-oxides and their microbial sources.

Phenazine N-oxideProducing Microorganism(s)Reference(s)
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide)Brevibacterium iodinum, Streptosporangium sp. DSM 45942, Lysobacter antibioticus OH13
Myxin (1-hydroxy-6-methoxyphenazine-5,10-dioxide)Lysobacter antibioticus
1-Hydroxyphenazine N'10-oxideNocardiopsis sp. 13-12-13 (natural), Pseudomonas chlororaphis HT66-SN (engineered)
1,6-Dimethoxyphenazine-N5,N10-dioxideLysobacter antibioticus OH13
1,6-Dihydroxyphenazine-N5-oxide (DHPO)Lysobacter antibioticus OH13
1-Hydroxy-6-methoxyphenazine-N5-oxideLysobacter antibioticus OH13
1-Methoxyphenazine-N10-oxide-

Quantitative Production Data

The yield of phenazine N-oxides can vary significantly depending on the producing strain and fermentation conditions. Metabolic engineering has also been employed to enhance production titers.

CompoundStrainProduction TiterReference(s)
1-Hydroxyphenazine N'10-oxidePseudomonas chlororaphis P3-SN (engineered)143.4 mg/L
Pyocyanin (a related phenazine)Escherichia coli (engineered)18.8 mg/L

Experimental Protocols

I. Culturing of Producing Microorganisms

A. General Conditions for Streptomyces species:

  • Media: International Streptomyces Project 2 (ISP2) medium (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH 7.2) or other specialized media for secondary metabolite production.

  • Inoculation: Inoculate liquid medium with spores or a vegetative mycelial suspension.

  • Incubation: Incubate cultures at 28-30°C with shaking (200-250 rpm) for 5-10 days. Phenazine production often occurs during the stationary phase of growth.

B. Conditions for Brevibacterium iodinum (Producer of Iodinin):

  • Media: ATCC Medium 3 (Nutrient Agar/Broth) or ATCC Medium 44 (Brain Heart Infusion Agar/Broth).

  • Inoculation: Rehydrate lyophilized cultures according to the supplier's instructions (e.g., ATCC).

  • Incubation: Incubate at 26°C for 48 hours. Colonies on nutrient agar may appear gray to violet.

II. Isolation and Purification of Phenazine N-Oxides

The following is a general protocol that can be adapted for specific phenazine N-oxides.

  • Extraction: a. Centrifuge the microbial culture to separate the supernatant and cell biomass. b. Acidify the supernatant to pH ~2.5 with a suitable acid (e.g., HCl). c. Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times. d. Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, for example, a mixture of dichloromethane and ethyl acetate or chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC). b. Thin Layer Chromatography (TLC): Use silica gel plates and a solvent system such as chloroform:methanol (9:1 v/v) to monitor the purification progress. Phenazine compounds are often colored, which aids in their visualization. c. High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile and water (with or without an acid modifier like formic acid).

III. Characterization of Phenazine N-Oxides
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). It is important to note that N-oxides can undergo deoxygenation in the mass spectrometer, particularly with APCI.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC). The N-oxide group typically causes a downfield shift of adjacent protons and carbons in the NMR spectra.

  • Infrared (IR) Spectroscopy: Identify characteristic functional groups. The N-O bond in phenazine N-oxides typically shows a strong absorption band.

  • UV-Visible Spectroscopy: Phenazine compounds are chromophoric and exhibit characteristic absorption maxima in the UV-visible range.

Biosynthetic Pathways

The biosynthesis of phenazines originates from the shikimate pathway, with chorismic acid being a key precursor. The core phenazine scaffold is formed by the condensation of two molecules derived from chorismic acid. Subsequent modifications, including hydroxylation, methylation, and N-oxidation, lead to the diverse array of phenazine natural products. The N-oxidation step is catalyzed by specific flavin-dependent N-monooxygenases.

General Phenazine Biosynthesis Pathway

General Phenazine Biosynthesis E4P Erythrose 4-Phosphate Chorismate Chorismic Acid E4P->Chorismate Shikimate Pathway PEP Phosphoenolpyruvate PEP->Chorismate Shikimate Pathway Phenazine_Core Phenazine Core (e.g., Phenazine-1-carboxylic acid) Chorismate->Phenazine_Core phz Genes Phenazine_Derivatives Diverse Phenazines Phenazine_Core->Phenazine_Derivatives Modifying Enzymes Phenazine_N_Oxide Phenazine N-Oxide Phenazine_Core->Phenazine_N_Oxide N-monooxygenase Phenazine_Derivatives->Phenazine_N_Oxide N-monooxygenase

Caption: General overview of phenazine biosynthesis.

Proposed Biosynthetic Pathway of Iodinin

Iodinin Biosynthesis Chorismic_Acid Chorismic Acid PCA Phenazine-1-carboxylic acid (PCA) Chorismic_Acid->PCA phz Genes PDC Phenazine-1,6-dicarboxylic acid (PDC) PCA->PDC DHP 1,6-Dihydroxyphenazine PDC->DHP Hydroxylation/ Decarboxylation Iodinin Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) DHP->Iodinin N-monooxygenase (x2)

Caption: Proposed pathway for Iodinin biosynthesis.

Conclusion

Phenazine N-oxides represent a valuable and underexplored area of natural product chemistry with significant potential for therapeutic applications. This guide provides a foundational resource for researchers embarking on the discovery, isolation, and characterization of these fascinating molecules. A deeper understanding of their natural sources and biosynthesis will undoubtedly pave the way for the development of novel drugs and biotechnological tools.

References

An In-depth Technical Guide to the Phenazine Oxide Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably by species of Pseudomonas, Streptomyces, and Burkholderia. These redox-active secondary metabolites play crucial roles in microbial competition, virulence, and biofilm formation. Their broad-spectrum antimicrobial and anticancer activities have also made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of phenazines, with a particular focus on the formation of phenazine oxides, a less-studied but significant subclass of these compounds.

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a highly conserved metabolic route for the production of aromatic compounds. The central precursor molecule is chorismic acid, which is converted through a series of enzymatic reactions into the foundational phenazine scaffold, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). From these core structures, a vast array of phenazine derivatives are generated through the action of modifying enzymes, including methyltransferases, hydroxylases, and monooxygenases, which are often encoded by genes located adjacent to the core biosynthetic operon. This guide will delve into the genetic and enzymatic machinery responsible for this intricate biosynthetic network, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Phenazine Biosynthesis Pathway

The biosynthesis of the primary phenazine, phenazine-1-carboxylic acid (PCA), is orchestrated by a conserved set of enzymes encoded by the phz operon. In many Pseudomonas species, this operon consists of seven core genes, phzA through phzG. Some species, like Pseudomonas aeruginosa, possess two homologous and differentially regulated phz operons, designated phz1 (phzA1-G1) and phz2 (phzA2-G2).[1][2][3][4]

The pathway initiates with the conversion of chorismic acid, a key intermediate of the shikimate pathway. Two molecules of a chorismate-derived intermediate are condensed to form the tricyclic phenazine scaffold.[5] The key enzymes and intermediates in this core pathway are:

  • PhzE : An anthranilate synthase homolog that converts chorismic acid to 2-amino-2-desoxyisochorismic acid (ADIC).

  • PhzD : An isochorismatase that converts ADIC to 2-amino-4,5-dihydro-5-oxo-cyclohexene-1-carboxylic acid (DHHA).

  • PhzF : An isomerase that converts DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).

  • PhzA/PhzB : These homologous proteins are involved in the dimerization of two molecules of AOCHC to form the tricyclic phenazine precursor.

  • PhzG : A flavin-dependent oxidase that catalyzes the final oxidative aromatization steps to yield phenazine-1-carboxylic acid (PCA).

Phenazine_Core_Biosynthesis Chorismic_acid Chorismic Acid ADIC 2-Amino-2-desoxyisochorismic acid (ADIC) Chorismic_acid->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD AOCHC 6-Amino-5-oxocyclohex- 2-ene-1-carboxylic acid (AOCHC) DHHA->AOCHC PhzF Tricyclic_Precursor Tricyclic Precursor AOCHC->Tricyclic_Precursor PhzA/PhzB (Dimerization) PCA Phenazine-1-carboxylic acid (PCA) Tricyclic_Precursor->PCA PhzG (Oxidation)

Core phenazine biosynthesis pathway from chorismic acid to PCA.

Biosynthesis of Phenazine Oxides

Phenazine oxides are a class of phenazine derivatives characterized by the presence of one or more N-oxide functional groups on the phenazine ring. These modifications can significantly alter the biological activity of the parent compound. The biosynthesis of phenazine oxides is less well-characterized than that of other phenazine derivatives, but recent studies have identified specific enzymes responsible for this transformation.

The key enzymes involved in phenazine N-oxidation are flavin-dependent monooxygenases. In Lysobacter antibioticus, the enzyme LaPhzNO1 has been identified as a phenazine N-monooxygenase responsible for the formation of N-oxide phenazines. Similarly, NaphzNO1 from Nocardiopsis sp. has been shown to catalyze the N-oxidation of phenazine compounds. These enzymes are NADPH-dependent and utilize a flavin cofactor to introduce an oxygen atom onto one of the nitrogen atoms of the phenazine ring.

Phenazine_Oxide_Biosynthesis PCA Phenazine-1-carboxylic acid (PCA) Phenazine_N_oxide Phenazine-1-carboxylic acid N-oxide PCA->Phenazine_N_oxide LaPhzNO1 / NaphzNO1 (N-monooxygenase) NADPH, O2

Enzymatic N-oxidation of phenazine-1-carboxylic acid.

Quantitative Data on Phenazine Biosynthesis

Quantitative analysis of phenazine production is crucial for understanding the efficiency of the biosynthetic pathway and for optimizing production in biotechnological applications. The following tables summarize key quantitative data reported in the literature.

Table 1: Production Titers of Phenazine Compounds in Various Bacterial Strains

Bacterial StrainPhenazine CompoundProduction TiterReference
Pseudomonas chlororaphis Lzh-T5Phenazine-1-carboxylic acid (PCA)230 mg/L
Pseudomonas chlororaphis Lzh-T5 (engineered)Phenazine-1-carboxylic acid (PCA)10,653 mg/L
Pseudomonas putida 14.phz2Phenazine-1-carboxylic acid (PCA)80 µg/mL
Pseudomonas putida 14.phz2+Phenazine-1-carboxylic acid (PCA)80 µg/mL
Pseudomonas putida 14.phz2+Pyocyanin (PYO)11 µg/mL
Pseudomonas aeruginosa SPm9 (mutant)Total Phenazines496 µg/ml
Pseudomonas aeruginosa Sp9 (wild type)Total Phenazines281 µg/ml

Table 2: Kinetic Parameters of Phenazine Modifying Enzymes

EnzymeSubstrateProductApparent kcatReference
PhzM/PhzS (combined)Phenazine-1-carboxylic acid (PCA)Pyocyanin1.3 s-1

Note: Detailed kinetic parameters (Km, kcat) for the individual core Phz enzymes (PhzA-G) and the phenazine N-monooxygenases (LaPhzNO1, NaphzNO1) are not yet extensively reported in the literature.

Regulation of Phenazine Biosynthesis

The production of phenazines is tightly regulated at the transcriptional level, primarily through quorum sensing (QS) systems. In Pseudomonas aeruginosa, three interconnected QS systems, las , rhl , and pqs , play a central role in controlling the expression of the phz operons. These systems respond to cell density through the production and detection of small signaling molecules, allowing the bacterial population to coordinate gene expression.

The las and rhl systems utilize acyl-homoserine lactone (AHL) signals, while the pqs system uses 2-alkyl-4-quinolones (AQs) as signaling molecules. The differential regulation of the two phz operons in P. aeruginosa by these QS systems allows for fine-tuning of phenazine production in response to different environmental conditions. For example, the phz2 operon is predominantly responsible for phenazine production in biofilms.

Quorum_Sensing_Regulation cluster_las las system cluster_rhl rhl system cluster_pqs pqs system LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR rhlI rhlI LasR->rhlI activates pqsR pqsR LasR->pqsR activates C12_HSL->LasR binds RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR RhlR phz1 phz1 operon RhlR->phz1 activates phz2 phz2 operon RhlR->phz2 activates C4_HSL->RhlR binds PqsABCD PqsA-D HHQ HHQ PqsABCD->HHQ synthesizes PqsR PqsR (MvfR) PqsR->phz1 activates PqsR->phz2 activates PqsH PqsH HHQ->PqsH converted by PQS PQS PqsH->PQS PQS->PqsR binds

Quorum sensing regulation of phenazine biosynthesis in P. aeruginosa.

The regulatory networks governing the expression of phenazine N-monooxygenases like LaPhzNO1 are currently not well understood and represent an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of phenazine biosynthesis.

Protocol 1: Gene Knockout in Pseudomonas using Suicide Plasmid pT18mobsacB

This protocol describes the creation of an unmarked gene deletion mutant in Pseudomonas species using a two-step allelic exchange strategy with the suicide vector pT18mobsacB, which confers tetracycline resistance and sucrose sensitivity (via the sacB gene).

1. Construction of the Knockout Plasmid: a. Amplify ~1 kb upstream and downstream flanking regions (homologous arms) of the target gene from the wild-type genomic DNA using PCR with primers containing appropriate restriction sites. b. Clone the upstream and downstream fragments sequentially into the multiple cloning site of pT18mobsacB. This can be done using standard restriction digestion and ligation or by Gibson assembly. c. Verify the final construct by restriction digestion and Sanger sequencing.

2. Introduction of the Knockout Plasmid into Pseudomonas: a. Transform the knockout plasmid into a suitable E. coli donor strain (e.g., S17-1). b. Perform a biparental mating between the E. coli donor strain and the recipient Pseudomonas strain. Plate the mating mixture on a selective medium containing an antibiotic to select against the E. coli donor (e.g., chloramphenicol if the Pseudomonas strain is resistant) and tetracycline to select for Pseudomonas cells that have integrated the plasmid into their chromosome via a single crossover event.

3. Selection for Double Crossover Events (Allelic Exchange): a. Inoculate single-crossover integrants into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for the second crossover event to occur. b. Plate serial dilutions of the overnight culture onto a medium containing 5-10% sucrose. The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second crossover event. c. The resulting colonies will be a mixture of wild-type revertants and the desired deletion mutants.

4. Screening for Deletion Mutants: a. Screen individual sucrose-resistant colonies for the desired gene deletion by colony PCR using primers that flank the deleted region. The mutant will yield a smaller PCR product than the wild-type. b. Confirm the deletion by Sanger sequencing of the PCR product and by Southern blot analysis if necessary.

Gene_Knockout_Workflow start Start: Design primers for homologous arms pcr PCR amplify upstream and downstream homologous arms start->pcr clone Clone arms into pT18mobsacB suicide vector pcr->clone transform Transform into E. coli donor strain clone->transform mate Biparental mating with Pseudomonas recipient transform->mate select1 Select for single crossover integrants on tetracycline plates mate->select1 grow Grow integrants in non-selective medium select1->grow select2 Select for double crossover events on sucrose plates grow->select2 screen Screen colonies by PCR for gene deletion select2->screen confirm Confirm deletion by sequencing screen->confirm end End: Gene knockout mutant confirm->end

Workflow for gene knockout in Pseudomonas.
Protocol 2: Heterologous Expression and Purification of Phz Proteins

This protocol describes the general procedure for expressing and purifying His-tagged Phz proteins from E. coli.

1. Cloning of the Target Gene: a. Amplify the coding sequence of the desired phz gene from genomic DNA using PCR with primers that introduce a C- or N-terminal His6-tag and appropriate restriction sites. b. Clone the PCR product into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter). c. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a starter culture of the E. coli expression strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility. e. Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors. b. Lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell debris. d. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. f. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). g. Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Protein_Purification_Workflow start Start: Clone phz gene with His-tag into expression vector transform Transform into E. coli expression strain start->transform grow_culture Grow E. coli culture transform->grow_culture induce Induce protein expression with IPTG grow_culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells and clarify lysate harvest->lyse bind Bind lysate to Ni-NTA column lyse->bind wash Wash column to remove non-specific proteins bind->wash elute Elute His-tagged protein with imidazole wash->elute analyze Analyze purified protein by SDS-PAGE elute->analyze end End: Purified Phz protein analyze->end

Workflow for His-tagged protein expression and purification.
Protocol 3: In Vitro Enzyme Assay for Phenazine Biosynthesis

This protocol describes a general approach for reconstituting the phenazine biosynthesis pathway in vitro to study the activity of individual enzymes.

1. Preparation of Substrates and Enzymes: a. Synthesize or purchase the required substrates (e.g., chorismic acid, PCA). b. Purify the necessary Phz enzymes as described in Protocol 2.

2. Enzyme Assay: a. Set up a reaction mixture containing a suitable buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH for the enzyme), the substrate, and any required cofactors (e.g., NADPH, FAD). b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme. c. Initiate the reaction by adding the purified enzyme. d. At various time points, quench the reaction (e.g., by adding acid or an organic solvent). e. Analyze the reaction products by HPLC or LC-MS to determine the rate of product formation.

3. Kinetic Analysis: a. Perform the enzyme assay with varying concentrations of the substrate. b. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Conclusion and Future Directions

The biosynthesis of phenazines is a complex and fascinating process with significant implications for microbial ecology and drug development. While the core pathway for PCA biosynthesis is well-established, many aspects of phenazine modification, particularly the formation of phenazine oxides, remain to be fully elucidated. The identification of phenazine N-monooxygenases represents a significant step forward, but a detailed biochemical and kinetic characterization of these enzymes is still needed. Furthermore, the regulatory networks that control the expression of these modifying enzymes are largely unknown.

Future research in this field will likely focus on:

  • The detailed characterization of phenazine N-monooxygenases and other modifying enzymes to expand our understanding of the diversity of phenazine structures.

  • The elucidation of the signaling pathways that regulate the expression and activity of these modifying enzymes.

  • The use of synthetic biology approaches to engineer novel phenazine derivatives with improved therapeutic properties.

  • The comprehensive quantitative analysis of the entire phenazine biosynthetic network to create predictive models for metabolic engineering.

This technical guide provides a solid foundation for researchers entering this exciting field and highlights the key areas where further investigation is needed to fully unravel the complexities of phenazine biosynthesis.

References

The Discovery of Phenazine Oxides: A Technical Guide to Their History, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxides represent a fascinating and potent class of heterocyclic compounds that have garnered significant attention in the fields of medicine and agriculture. These nitrogen-containing tricyclic molecules, characterized by the presence of one or two N-oxide moieties on the phenazine core, exhibit a remarkable range of biological activities, most notably as antimicrobial and anticancer agents. This in-depth guide explores the historical discovery of phenazine oxides, details key experimental protocols for their synthesis and biological evaluation, and presents quantitative data and mechanistic insights relevant to researchers and professionals in drug development.

The journey of phenazine discovery began in 1859 with the identification of pyocyanin as the blue pigment from purulent wounds, although its structure was not elucidated for nearly a century. This initial finding paved the way for the exploration of a vast family of related natural products. A significant leap forward in the field was the discovery of naturally occurring phenazine N-oxides, such as iodinin and myxin, which demonstrated potent biological activities and unique mechanisms of action, particularly their hypoxia-selective cytotoxicity. This property has made them attractive candidates for the development of targeted cancer therapies.

This guide will provide a comprehensive overview of the key milestones in the discovery of phenazine oxides, from their initial isolation to the elucidation of their structure and biological function. Detailed experimental methodologies for their synthesis and bioactivity screening are presented to aid in the replication and advancement of research in this area. Furthermore, quantitative structure-activity relationship data is summarized to provide insights for the rational design of novel phenazine oxide-based therapeutics. Finally, signaling pathways and experimental workflows are visualized to offer a clear understanding of their mechanisms of action and the processes involved in their discovery and development.

Historical Timeline of Key Discoveries

YearDiscoverySignificance
1859Isolation of pyocyanin from Pseudomonas aeruginosa.[1]First discovery of a phenazine compound, initially noted as a blue pigment in wounds.
1890sFirst clinical use of pyocyanase , an extract containing phenazines.[2]Early application of phenazine-based substances as antimicrobial agents in a hospital setting.
1901Development of the Wohl-Aue reaction .[3]A key synthetic method for preparing phenazines from an aromatic nitro compound and an aniline.
1966Structure elucidation and synthesis of myxin .[4]Established the chemical structure of this potent phenazine N-oxide antibiotic and provided a synthetic route.
2017Efficient total synthesis of iodinin and myxin reported.[5]Provided a streamlined synthetic pathway for these important natural products and their derivatives, facilitating further research.
PresentOngoing research into phenazine N-oxides as hypoxia-selective anticancer agents .Focus on leveraging the unique bioreductive activation of phenazine di-N-oxides in the low-oxygen environment of solid tumors for targeted cancer therapy.

Quantitative Data Summary

Physicochemical Properties of Phenazine N-Oxide
PropertyValue
Molecular FormulaC₁₂H₈N₂O
Molecular Weight196.20 g/mol
Melting Point226 °C
Boiling Point404.3°C at 760mmHg
LogP1.6
Oral LD50 (Rat)6600 mg/kg
In Vitro Fungicidal Activity of Phenazine-1-Carboxylic Piperazine Derivatives
CompoundRhizoctonia solani EC₅₀ (μM)Alternaria solani EC₅₀ (μM)Fusarium oxysporum EC₅₀ (μM)Fusarium graminearum EC₅₀ (μM)Pyricularia oryzac Cavgra EC₅₀ (μM)
PCA 33.281.5186.5176.437.3
5r 24.642.973.773.834.2
Data from a study by Han et al. (2020).
Cytotoxic Effects of Iodinin, Myxin, and Derivatives on MOLM-13 Leukemia Cells
CompoundEC₅₀ (nM) at 21% O₂EC₅₀ (nM) at 1% O₂
Iodinin 220 ± 3080 ± 10
Myxin 210 ± 10110 ± 10
Derivative 1 240 ± 20110 ± 10
Derivative 2 220 ± 20120 ± 10
Data from a study by Rongved et al. (2017).

Experimental Protocols

Synthesis of 1-Hydroxyphenazine 5,10-Dioxide

This protocol is based on the oxidation of 1-hydroxyphenazine.

Materials:

  • 1-Hydroxyphenazine

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 1-hydroxyphenazine in toluene in a round-bottom flask.

  • Heat the solution to 80°C.

  • Add mCPBA to the solution in a pulse-wise manner over a period of 5-6 hours. The slow addition is crucial to control the oxidation process and maximize the yield of the di-N-oxide.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, 1-hydroxyphenazine 5,10-dioxide, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold toluene to remove any unreacted starting material and byproducts.

  • The product can be further purified by recrystallization or column chromatography if necessary. The reported yield for this method is approximately 49%.

Wohl-Aue Reaction for Phenazine Synthesis

The Wohl-Aue reaction is a classic method for synthesizing phenazines. This is a general procedure that may require optimization for specific substrates.

Materials:

  • An aromatic nitro compound (e.g., nitrobenzene)

  • An aniline (e.g., aniline)

  • A strong base (e.g., potassium hydroxide)

  • Solvent (optional, the reaction can be run neat)

Procedure:

  • Combine the aromatic nitro compound and the aniline in a reaction vessel.

  • Add the powdered alkali base to the mixture.

  • Heat the reaction mixture under reflux with vigorous stirring for several hours. The reaction time can vary depending on the reactivity of the substrates.

  • After the reaction is complete, pour the mixture into a large volume of water to dissolve the inorganic salts.

  • The crude phenazine product, which is typically a solid, can be collected by filtration.

  • The crude product can be purified by extraction and recrystallization. For example, extraction with benzene followed by treatment with concentrated hydrochloric acid can be used to isolate the phenazine.

In Vitro Antibacterial Activity Assay (Agar Plate Method)

This method is used to determine the susceptibility of bacteria to the synthesized phenazine derivatives.

Materials:

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Müller-Hinton Agar (MHA) plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ampicillin)

  • Negative control (solvent alone)

  • Sterile well borer

Procedure:

  • Evenly spread the bacterial cultures onto the surface of the MHA plates.

  • Create wells in the agar using a sterile well borer.

  • Add different concentrations of the test compounds (e.g., 25, 50, 75, and 100 µg/mL) into the wells.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Signaling Pathway for Hypoxia-Selective Cytotoxicity of Phenazine Di-N-Oxides

G cluster_0 Hypoxic Cancer Cell cluster_1 Normoxic Cell PDO Phenazine 5,10-Dioxide (Prodrug) Reductases Cellular Reductases (e.g., Cytochrome P450) PDO->Reductases Bioreductive Activation (One-electron reduction) Radical Phenazine Radical Intermediate Reductases->Radical OH_Radical Hydroxyl Radical (•OH) Radical->OH_Radical Collapse & Release DNA Cellular DNA OH_Radical->DNA Attacks Deoxyribose DNA_Damage Oxidative DNA Damage (e.g., 8-oxo-Guanine) DNA->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis PDO_normoxic Phenazine 5,10-Dioxide Radical_normoxic Phenazine Radical Intermediate PDO_normoxic->Radical_normoxic Reduction O2 Oxygen (O₂) Reoxidation Re-oxidation Radical_normoxic->PDO_normoxic Futile Cycling

Caption: Mechanism of hypoxia-selective activation of phenazine 5,10-dioxides.

Experimental Workflow for Natural Product Isolation from Streptomyces

G Soil_Sample 1. Soil Sample Collection Pretreatment 2. Sample Pretreatment (Air-drying, Crushing) Soil_Sample->Pretreatment Isolation 3. Isolation of Streptomyces (Serial Dilution & Plating) Pretreatment->Isolation Pure_Culture 4. Pure Culture Establishment Isolation->Pure_Culture Fermentation 5. Fermentation & Extraction of Secondary Metabolites Pure_Culture->Fermentation Crude_Extract 6. Crude Extract Preparation Fermentation->Crude_Extract Bioassay 7. Bioactivity Screening (e.g., Antimicrobial Assays) Crude_Extract->Bioassay Chromatography 8. Chromatographic Separation (TLC, Column Chromatography) Crude_Extract->Chromatography Purified_Compound 9. Isolation of Pure Compounds Chromatography->Purified_Compound Structure_Elucidation 10. Structure Elucidation (NMR, MS) Purified_Compound->Structure_Elucidation Bioactive_Phenazine Identified Bioactive this compound Structure_Elucidation->Bioactive_Phenazine

Caption: Workflow for the isolation of bioactive phenazine oxides from Streptomyces.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

G Lead_Compound Lead this compound (e.g., Iodinin) Synthesis Synthesis of Analogues (Modification of substituents) Lead_Compound->Synthesis Bioactivity In Vitro Bioactivity Assays (Cytotoxicity, Antimicrobial) Synthesis->Bioactivity Data_Analysis QSAR Analysis (Correlation of structure with activity) Bioactivity->Data_Analysis SAR_Insights Structure-Activity Relationship Insights Data_Analysis->SAR_Insights SAR_Insights->Synthesis Rational Design of New Analogues Optimized_Lead Optimized Lead Compound (Improved Potency/Selectivity) SAR_Insights->Optimized_Lead

Caption: Logical workflow for SAR studies of phenazine oxides.

Conclusion

The history of this compound discovery is a testament to the power of natural product research and the subsequent ingenuity of synthetic and medicinal chemistry. From the early observation of pigmented bacteria to the development of sophisticated, hypoxia-targeted anticancer agents, the journey of these molecules has been remarkable. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting field. The elucidation of their mechanisms of action, particularly the bioreductive activation of phenazine di-N-oxides, has opened new avenues for the development of targeted therapies. The ongoing exploration of the vast chemical space of phenazine oxides, guided by structure-activity relationship studies, promises to yield novel compounds with enhanced therapeutic potential. As our understanding of the complex interplay between these molecules and biological systems deepens, so too will their impact on human health and disease.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phenazine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxide (C₁₂H₈N₂O) is a heterocyclic aromatic compound belonging to the phenazine family. It is characterized by a tricyclic system in which two benzene rings are fused to a pyrazine ring, with an additional oxygen atom attached to one of the nitrogen atoms, forming an N-oxide. This structural feature significantly influences its electronic properties, reactivity, and biological activity. This compound and its derivatives have garnered interest in various fields, including medicinal chemistry and materials science, owing to their diverse chemical and biological profiles. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental data and methodologies.

Physical Properties

This compound is a crystalline solid, typically appearing as golden yellow to orange needles. Its physical characteristics are summarized in the table below, providing a clear reference for its handling and characterization.

PropertyValueSource
Molecular Formula C₁₂H₈N₂O[1]
Molecular Weight 196.20 g/mol [1]
Melting Point 226.5 °C
Boiling Point 333.09 °C (rough estimate)
Appearance Golden yellow needle-shaped crystals
Solubility Insoluble in water; slightly soluble in methanol, ethanol, ether, and hydrocarbons; freely soluble in chloroform, benzene, xylene, and nitrobenzene.
pKa 0.45 ± 0.30 (Predicted)
Density 1.1788 (rough estimate)
Refractive Index 1.6000 (estimate)

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the N-oxide group and the electron-deficient pyrazine ring. These features make it a versatile molecule capable of participating in a range of chemical transformations.

Redox Activity: this compound is a redox-active compound, a characteristic shared by many phenazine derivatives. The N-oxide group can act as an oxidizing agent, and the phenazine ring system can accept electrons, allowing it to participate in electron transfer reactions. The redox potential of phenazine N-oxides is a key determinant of their biological activity. Cyclic voltammetry studies of various phenazine N-oxides have shown that the di-N-oxides generally exhibit the most positive reduction potentials within their class[2]. This redox activity is crucial for their role in biological systems, where they can interfere with cellular redox processes.

Stability: this compound is chemically stable, particularly in alkaline media. However, in concentrated acidic solutions (e.g., hydrochloric acid with a concentration greater than 15%), it can form a hydrochloride salt. In dilute acid or water, it can hydrolyze. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).

Thermochemical Data:

PropertyValueUnitSource
Standard solid enthalpy of combustion (ΔcH°solid) -6062.70 ± 4.50kJ/mol
Enthalpy of formation at standard conditions (gas, ΔfH°gas) 297.30 ± 4.80kJ/mol
Solid phase enthalpy of formation at standard conditions (ΔfH°solid) 197.30 ± 4.60kJ/mol
Enthalpy of sublimation at standard conditions (ΔsubH°) 100.00kJ/mol

Spectral Properties

The structural features of this compound give rise to a characteristic spectroscopic signature, which is instrumental for its identification and characterization.

Spectroscopy Key Features
UV-Vis This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The exact absorption maxima can be influenced by the solvent.
Infrared (IR) The IR spectrum of this compound displays characteristic peaks corresponding to the vibrations of its functional groups, including C-H aromatic stretches, C=C and C=N ring vibrations, and the N-O stretching vibration.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts and coupling constants of the protons and carbon atoms provide detailed information about the electronic environment and connectivity within the molecule[1][3].

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis: Wohl-Aue Reaction

A general and classical method for the synthesis of phenazines and their N-oxides is the Wohl-Aue reaction. This reaction typically involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. For the synthesis of this compound, a substituted o-nitroaniline can be intramolecularly cyclized, or an aniline can be reacted with nitrobenzene.

Illustrative Protocol (General):

  • A mixture of an appropriate nitroaromatic compound and an aniline derivative is prepared in a suitable solvent.

  • A strong base, such as powdered potassium hydroxide, is added to the mixture.

  • The reaction mixture is heated under reflux with vigorous stirring for several hours.

  • After cooling, the reaction mixture is poured into water to dissolve inorganic salts.

  • The crude product precipitates and is collected by filtration.

  • The crude product is then purified, typically by recrystallization.

Note: The specific reactants, solvent, temperature, and reaction time will vary depending on the desired this compound derivative.

Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

General Protocol:

  • Solvent Selection: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of hot solvent is added to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove the residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is commonly employed.

Example HPLC Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of trifluoroacetic acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV-Vis detector set at a wavelength where this compound has a strong absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

Cyclic Voltammetry (CV): CV is used to study the redox properties of this compound.

Typical Experimental Setup:

  • Electrochemical Cell: A three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte: A solution of this compound in the electrolyte.

  • Procedure: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the compound.

Signaling Pathways and Logical Relationships

While specific, detailed signaling pathways involving this compound are not extensively documented, phenazines, in general, are known to play significant roles in bacterial communication and physiology. For instance, in Pseudomonas aeruginosa, phenazines are involved in quorum sensing, a cell-to-cell communication mechanism that coordinates gene expression in response to population density. They also function in redox balancing and iron acquisition.

The following diagram illustrates a generalized experimental workflow for the characterization of a novel phenazine compound, a logical process highly relevant to researchers in this field.

G Generalized Workflow for Phenazine Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_analysis Purity & Redox Analysis cluster_bioactivity Biological Activity Assessment synthesis Chemical Synthesis (e.g., Wohl-Aue Reaction) purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis melting_point Melting Point Determination purification->melting_point hplc HPLC Analysis purification->hplc cv Cyclic Voltammetry purification->cv antimicrobial Antimicrobial Assays nmr->antimicrobial cytotoxicity Cytotoxicity Assays ms->cytotoxicity signaling Signaling Pathway Studies ir->signaling uv_vis->antimicrobial melting_point->cytotoxicity hplc->antimicrobial cv->signaling antimicrobial->signaling cytotoxicity->signaling

Caption: Generalized workflow for phenazine characterization.

Conclusion

This compound is a compound with a rich chemical profile, characterized by its distinct physical properties, redox activity, and spectral signatures. This guide provides a foundational understanding of these core attributes, essential for researchers engaged in the study and application of phenazine derivatives. While general methodologies for its synthesis, purification, and analysis are established, further research to delineate specific, optimized protocols and to unravel its precise roles in biological signaling pathways will undoubtedly open new avenues for its application in drug development and other scientific disciplines.

References

Spectroscopic Analysis of Phenazine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxide, a heterocyclic compound featuring a phenazine core with an N-oxide functional group, serves as a crucial scaffold in numerous biologically active molecules and functional materials. Its unique electronic and structural properties, conferred by the N-oxide group, make it a subject of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the development of novel derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and tabulated spectral data are presented to facilitate its practical application in a research and development setting.

Molecular Structure

The fundamental structure of this compound (C₁₂H₈N₂O) is depicted below. The presence of the N-oxide group significantly influences the electron distribution within the aromatic system, thereby impacting its spectroscopic properties compared to the parent phenazine molecule.

Caption: Chemical structure of Phenazine 5-oxide.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Vis Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Ethanol~285Not Reported[1]
Ethanol~350Not Reported[2]
Methanol450-490Not Reported

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentIntensityReference
~3050Aromatic C-H stretchMedium[3]
~1620C=C aromatic ring stretchMedium-Strong[3]
~1500C=C aromatic ring stretchMedium-Strong[3]
~1340C-N stretchMedium
~1250N-O stretchStrong
800-900C-H out-of-plane bendStrong

Note: The N-O stretching frequency is a characteristic absorption for N-oxides and is typically strong.

Table 3: ¹H NMR Spectroscopic Data (Estimated)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-6~8.6 - 8.8ddJ ≈ 7.0, 1.5
H-1, H-9~8.2 - 8.4m
H-2, H-3, H-7, H-8~7.8 - 8.0m

Note: The provided ¹H NMR data is estimated based on the spectrum available from ChemicalBook and general knowledge of aromatic proton chemical shifts. The protons on the ring bearing the N-oxide (positions 4 and 6) are expected to be the most deshielded.

Table 4: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-4a, C-5a~140 - 145
C-9a, C-10a~140 - 145
C-4, C-6~135 - 140
C-1, C-9~130 - 135
C-2, C-3, C-7, C-8~125 - 130

Note: The predicted ¹³C NMR chemical shifts are based on data for phenazine and phenazine-5,10-dioxide. The carbons attached to the nitrogen atoms and the carbons ortho to the N-oxide group are expected to be the most deshielded.

Table 5: Mass Spectrometry Data

Ionm/zRelative Abundance
[M]⁺196.06High
[M-O]⁺180.06Moderate

Note: The mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of phenazine 5-oxide is the oxidation of phenazine.

Materials:

  • Phenazine

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in glacial acetic acid

  • Dichloromethane or chloroform

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve phenazine in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring. The amount of oxidizing agent should be slightly in molar excess to ensure complete conversion.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove excess acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Phenazine Phenazine Reaction Reaction in Organic Solvent Phenazine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Phenazine_Oxide This compound Purification->Phenazine_Oxide

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

  • Data Acquisition: Record the absorbance spectrum against a solvent blank. Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with dry, IR-grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Instrument Parameters:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 s

  • ¹³C NMR Instrument Parameters:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2-5 s

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for LC-MS analysis.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

cluster_workflow General Spectroscopic Analysis Workflow Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The spectroscopic properties of this compound are directly related to its electronic structure. The introduction of the N-oxide group perturbs the π-electron system of the phenazine core, leading to changes in the energy levels of the molecular orbitals.

N_Oxide N-Oxide Group (Electron Withdrawing) Pi_System Phenazine π-System N_Oxide->Pi_System Perturbs NMR_Deshielding Deshielding of Proximal Protons and Carbons in NMR N_Oxide->NMR_Deshielding Causes HOMO_LUMO_Gap Reduced HOMO-LUMO Gap Pi_System->HOMO_LUMO_Gap Leads to UV_Vis_Shift Bathochromic Shift in UV-Vis Spectrum HOMO_LUMO_Gap->UV_Vis_Shift Results in

Caption: Influence of the N-oxide group on spectroscopic properties.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. The tabulated data and detailed experimental protocols for synthesis and analysis serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification, characterization, and further development of this compound-based compounds.

References

An In-depth Technical Guide to Phenazine Biosynthesis from Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably by species of the genus Pseudomonas. These secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties, making them attractive targets for drug development and agricultural applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of phenazines, beginning with the precursor chorismic acid. It details the enzymatic steps, key intermediates, and the genetic organization of the phenazine biosynthesis (phz) operon. Furthermore, this guide includes detailed experimental protocols for the expression and purification of key biosynthetic enzymes, enzyme activity assays, and the quantification of phenazine products. Signaling pathways and regulatory networks controlling phenazine production are also illustrated. All quantitative data are summarized for comparative analysis, and all described pathways and workflows are visualized using logical diagrams.

The Core Phenazine Biosynthetic Pathway

The biosynthesis of the core phenazine structure, phenazine-1-carboxylic acid (PCA), originates from the shikimate pathway intermediate, chorismic acid. The conversion is catalyzed by a suite of enzymes encoded by the conserved phz operon (phzA-G). In some bacteria, such as Pseudomonas aeruginosa, two highly homologous operons, phz1 and phz2, contribute to phenazine production.[1][2]

The key enzymatic steps are as follows:

  • PhzE (Aminodeoxychorismate Synthase): PhzE catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismate (ADIC). This reaction involves the transfer of an amino group from glutamine to chorismate.[3] PhzE is a key enzyme that channels metabolites from primary metabolism into the phenazine biosynthetic pathway.

  • PhzD (Isochorismatase): PhzD hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) and pyruvate.[4][5] PhzD belongs to the α/β-hydrolase superfamily.

  • PhzF (Isomerase): PhzF catalyzes the isomerization of DHHA. This is a crucial step in the formation of the tricyclic phenazine core.

  • PhzA/B/G Complex: The subsequent steps involving the condensation of two molecules derived from the PhzF product to form the phenazine ring are less well-characterized but are known to involve PhzA, PhzB, and PhzG. PhzG is an FMN-dependent oxidoreductase that is thought to be involved in the final oxidation steps to yield the aromatic phenazine core.

The final product of this core pathway is phenazine-1-carboxylic acid (PCA). PCA can then be further modified by other enzymes to generate a variety of phenazine derivatives, such as pyocyanin, phenazine-1-carboxamide, and 1-hydroxyphenazine.

Phenazine Biosynthesis Pathway Chorismic Acid Chorismic Acid ADIC 2-amino-2-deoxyisochorismate (ADIC) Chorismic Acid->ADIC PhzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD Intermediate Intermediate DHHA->Intermediate PhzF PCA Phenazine-1-carboxylic acid (PCA) Intermediate->PCA PhzA/B/G Derivatives Phenazine Derivatives (e.g., Pyocyanin) PCA->Derivatives Modifying Enzymes (PhzM, PhzS, PhzH)

Core phenazine biosynthetic pathway from chorismic acid.

Quantitative Data

Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
PhzF Pseudomonas fluorescensDHHA517 ± 573.23 ± 0.19
PhzE Pseudomonas aeruginosaChorismateData not availableData not available
PhzD Pseudomonas aeruginosaADICData not availableData not available
PhzG Pseudomonas fluorescensDihydrophenazine-1,6-dicarboxylateData not availableData not available

Note: The lack of comprehensive kinetic data for all Phz enzymes highlights an area for future research to fully understand the flux through this important metabolic pathway.

Phenazine Production Yields

The yield of phenazines can vary significantly depending on the bacterial strain, culture conditions, and genetic modifications. The following table provides a compilation of reported yields for PCA and its derivative pyocyanin in different Pseudomonas species.

OrganismPhenazineYield (mg/L)Culture Conditions/Strain InformationReference
Pseudomonas chlororaphis Lzh-T5PCA230Wild-type strain.
Pseudomonas chlororaphis Lzh-T5 (engineered)PCA3560.4Engineered strain with restored phzF.
Pseudomonas sp. M18G (gacA mutant)PCA2000Optimized medium in a 10 L fermentor.
Pseudomonas chlororaphisPCA1073.5Optimized minimal medium with glycerol.
Pseudomonas aeruginosa PA14Pyocyanin~10-20Data estimated from various studies.
Pseudomonas aeruginosa clinical isolatesPyocyanin< 5 to > 10Varies among isolates.
Pseudomonas chlororaphis HT66 (engineered)PCN> 9000Engineered strain.
Pseudomonas sp. M18 (engineered)PCA6400Engineered strain.

Experimental Protocols

Heterologous Expression and Purification of PhzD from Pseudomonas aeruginosa

This protocol describes the expression of His-tagged PhzD in E. coli and its subsequent purification using nickel-affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector containing the phzD gene with an N- or C-terminal His-tag

  • LB broth and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • Sonciator or French press

  • Centrifuge

Procedure:

  • Transform the pET-phzD plasmid into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer.

  • Lyse the cells by sonication or by passing through a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Add the clarified lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate for 1 hour at 4°C with gentle rocking.

  • Wash the resin with 10 column volumes of wash buffer.

  • Elute the His-tagged PhzD protein with 5 column volumes of elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protein Purification Workflow cluster_expression Protein Expression cluster_purification Purification Transformation Transformation Overnight Culture Overnight Culture Transformation->Overnight Culture Large-scale Culture Large-scale Culture Overnight Culture->Large-scale Culture Induction Induction Large-scale Culture->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Elution Elution Affinity Chromatography->Elution Purity Check (SDS-PAGE) Purity Check (SDS-PAGE) Elution->Purity Check (SDS-PAGE)

General workflow for heterologous expression and purification of Phz enzymes.
Spectrophotometric Enzyme Assay for PhzE Activity

This assay measures the activity of PhzE by coupling the production of ADIC to its conversion to a chromogenic product or by monitoring the consumption of chorismate. A more direct method involves monitoring the change in absorbance due to the formation of ADIC.

Materials:

  • Purified PhzE enzyme

  • Chorismic acid stock solution

  • L-glutamine solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl2)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-glutamine (final concentration ~1 mM), and chorismic acid (final concentration to be varied, e.g., 10-200 µM).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified PhzE enzyme.

  • Immediately monitor the decrease in absorbance at 275 nm (for chorismate consumption) or the increase in absorbance at a wavelength specific for ADIC (determination of this wavelength may be required) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Perform the assay at various chorismate concentrations to determine the Km and Vmax of the enzyme.

HPLC-Based Quantification of Phenazine-1-Carboxylic Acid (PCA)

This protocol details the extraction and quantification of PCA from a bacterial culture supernatant using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • PCA standard

  • C18 reverse-phase HPLC column

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Procedure:

  • Extraction:

    • Take 1 mL of bacterial culture supernatant and acidify to pH 2-3 with HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B for equilibration. The gradient should be optimized for the specific separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at 254 nm and 367 nm. PCA has a characteristic absorption spectrum.

    • Quantification: Create a standard curve using known concentrations of a pure PCA standard. Calculate the concentration of PCA in the sample by comparing its peak area to the standard curve.

HPLC Workflow Culture Supernatant Culture Supernatant Acidification Acidification Culture Supernatant->Acidification Liquid-Liquid Extraction\n(Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Liquid-Liquid Extraction\n(Ethyl Acetate) Evaporation Evaporation Liquid-Liquid Extraction\n(Ethyl Acetate)->Evaporation Reconstitution\n(Methanol) Reconstitution (Methanol) Evaporation->Reconstitution\n(Methanol) Filtration Filtration Reconstitution\n(Methanol)->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis

Workflow for the extraction and quantification of PCA from bacterial cultures.
Quantitative Real-Time PCR (qRT-PCR) for phz Operon Expression

This protocol outlines the steps to quantify the expression levels of genes within the phz operon using qRT-PCR.

Materials:

  • Bacterial RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for phz genes and a housekeeping gene (e.g., rpoD)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Grow bacterial cultures to the desired growth phase.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit with random primers or gene-specific primers.

  • qRT-PCR:

    • Set up the qRT-PCR reactions in triplicate for each gene of interest and the housekeeping gene. Each reaction should contain SYBR Green qPCR master mix, forward and reverse primers, and cDNA template.

    • Use the following typical thermocycling conditions (optimization may be required):

      • Initial denaturation: 95°C for 5 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the phz genes to the expression of the housekeeping gene.

Example Primers for P. aeruginosa PAO1 phz genes:

  • phzA1-F: 5'-GTCGGCTACATCGGCAAGTA-3'

  • phzA1-R: 5'-CAGCTCGTAGAAGTCGATGCC-3'

  • rpoD-F: 5'-GGGCGAAGAAGGAAATGGTC-3'

  • rpoD-R: 5'-CAGGTGGCGTAGGTGGAGAA-3'

Note: Primer sequences should always be validated for specificity and efficiency before use.

Regulation of Phenazine Biosynthesis

The production of phenazines is tightly regulated in response to various environmental and cellular signals. A key regulatory mechanism is quorum sensing (QS) , a cell-density dependent communication system. In Pseudomonas aeruginosa, the las and rhl QS systems, and the Pseudomonas quinolone signal (PQS) system, play crucial roles in activating the expression of the phz operons. Other regulatory factors, including two-component systems and global regulators, also contribute to the complex network controlling phenazine biosynthesis.

Phenazine Regulation QS Quorum Sensing (las, rhl, pqs) phz phz Operon Expression QS->phz Activation TCS Two-Component Systems TCS->phz Modulation Global Global Regulators Global->phz Modulation Phenazines Phenazine Production phz->Phenazines

Simplified overview of the regulation of phenazine biosynthesis.

Conclusion

The biosynthesis of phenazines from chorismic acid is a well-conserved and intricately regulated pathway in many bacteria. The core set of phz genes encodes the enzymatic machinery necessary for the synthesis of the foundational molecule, PCA, which is then diversified into a wide array of bioactive compounds. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry who are engaged in the study of phenazine biosynthesis, the discovery of novel bioactive compounds, and the development of new therapeutic and agricultural agents. Further research into the kinetic characterization of all the Phz enzymes and the elucidation of the more complex regulatory networks will undoubtedly open new avenues for the rational engineering of phenazine production for various biotechnological applications.

References

Methodological & Application

Synthesis of Phenazine Oxides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenazine oxides, a class of heterocyclic compounds with significant biological activities. These protocols are intended for laboratory use by trained professionals.

Introduction

Phenazine oxides are nitrogen-containing heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and drug development due to their diverse pharmacological properties, including antimicrobial, antifungal, and antitumor activities. Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) and intercalate with DNA, leading to cellular damage and apoptosis in target cells. This document outlines two reliable methods for the synthesis of phenazine oxides: the oxidation of a phenazine precursor using meta-chloroperoxybenzoic acid (m-CPBA) and the condensation of benzofuroxan with a dihydroxybenzene derivative.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxyphenazine 5,10-Dioxide via Oxidation

This protocol describes the synthesis of 1-hydroxyphenazine 5,10-dioxide by the oxidation of 1-hydroxyphenazine using m-CPBA.

Materials:

  • 1-Hydroxyphenazine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxyphenazine (1.0 eq) in toluene.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (a significant excess, e.g., 5.0 eq) portion-wise over a period of 5-6 hours at 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of Na₂SO₃ (to quench excess m-CPBA), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-hydroxyphenazine 5,10-dioxide.

Protocol 2: Synthesis of Phenazine 5,10-Dioxides from Benzofuroxan

This protocol details the synthesis of substituted phenazine 5,10-dioxides by the reaction of benzofuroxan with dihydroxybenzene derivatives, catalyzed by molecular sieves.

Materials:

  • Benzofuroxan

  • Substituted 1,4-dihydroxybenzene derivative (e.g., hydroquinone)

  • Methanol

  • Molecular Sieves 4A (activated)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Adsorption of Reactants: In a suitable flask, dissolve benzofuroxan (1.0 eq) and the 1,4-dihydroxybenzene derivative (1.0 eq) in methanol. Add activated molecular sieves 4A to the solution.

  • Solvent Removal: Evaporate the methanol under reduced pressure so that the reactants are adsorbed onto the molecular sieves.

  • Reaction: Allow the flask containing the reactant-adsorbed molecular sieves to stand at room temperature. The reaction progress can be monitored by periodically taking a small sample of the solid, extracting it with a suitable solvent, and analyzing it by TLC.

  • Isolation and Purification: Once the reaction is complete, the product is extracted from the molecular sieves using an appropriate organic solvent. The extract is then concentrated and the crude product is purified by silica gel column chromatography to afford the desired phenazine 5,10-dioxide.

Data Presentation

The following tables summarize quantitative data for the synthesis of various phenazine oxides.

Table 1: Synthesis of 1-Hydroxyphenazine 5,10-Dioxide via Oxidation

Starting MaterialOxidizing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1-Hydroxyphenazinem-CPBAToluene5-68049

Table 2: Synthesis of Phenazine 5,10-Dioxides from Benzofuroxan

Dihydroxybenzene DerivativeCatalystReaction Time (h)Temperature (°C)Yield (%)
1,4-DihydroxybenzeneMolecular Sieves 4A6Room Temp.87
1,4-DihydroxybenzeneAluminum Oxide24Room Temp.45
1,4-DihydroxybenzeneSilica Gel24Room Temp.35
2-Methyl-1,4-dihydroxybenzeneMolecular Sieves 4A6Room Temp.85
2-Chloro-1,4-dihydroxybenzeneMolecular Sieves 4A6Room Temp.82

Visualizations

Diagram 1: General Workflow for Phenazine Oxide Synthesis via Oxidation

G start Start with Phenazine Precursor dissolve Dissolve in appropriate solvent (e.g., Toluene) start->dissolve add_oxidant Add oxidizing agent (e.g., m-CPBA) dissolve->add_oxidant react Heat reaction mixture (e.g., 80°C) add_oxidant->react monitor Monitor reaction by TLC react->monitor workup Quench and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of phenazine oxides via oxidation.

Diagram 2: Proposed Signaling Pathway for this compound Cytotoxicity

G phenazine_oxide This compound cell_entry Cellular Uptake phenazine_oxide->cell_entry dna_intercalation DNA Intercalation cell_entry->dna_intercalation ros_generation Generation of Reactive Oxygen Species (ROS) cell_entry->ros_generation dna_damage DNA Damage dna_intercalation->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress apoptosis_pathway Activation of Apoptosis Pathways dna_damage->apoptosis_pathway oxidative_stress->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

Caption: Proposed mechanism of this compound-induced cell death.

Application Notes and Protocols for the Laboratory Synthesis of Phenazine-N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

Phenazine-N-oxides are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The N-oxide functional groups are pivotal to their biological activity, often acting as bioreductive prodrugs.[1][2] These compounds are particularly relevant in oncology, with demonstrated selective cytotoxicity towards cancer cells in hypoxic environments, such as those found in solid tumors and certain leukemias.[1][2][3]

One of the primary mechanisms of action for phenazine-N-oxides involves their enzymatic reduction in low-oxygen conditions to form radical intermediates. These intermediates can then generate reactive oxygen species (ROS), such as the highly cytotoxic hydroxyl radical (•OH), which induces DNA damage and subsequent cell death. This hypoxia-selective activation makes phenazine-N-oxides promising candidates for targeted cancer therapies, particularly for challenging malignancies like Acute Myeloid Leukemia (AML).

Beyond their anticancer properties, phenazine derivatives are also investigated for their broad-spectrum antimicrobial and antifungal activities. The synthesis of various phenazine-N-oxide analogs allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis Overview

The laboratory synthesis of phenazine-N-oxide can be effectively achieved through a two-step process. The first step involves the synthesis of the core phenazine scaffold, for which the Wohl-Aue reaction is a classic and established method. This is followed by the selective oxidation of one or both nitrogen atoms of the phenazine ring to yield the corresponding N-oxide(s). A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of phenazine and a representative phenazine-N-oxide.

ParameterStep 1: Phenazine Synthesis (Wohl-Aue)Step 2: N-Oxidation of 1-Hydroxyphenazine
Reaction Nitrobenzene + Aniline → Phenazine1-Hydroxyphenazine + m-CPBA → 1-Hydroxyphenazine 5,10-dioxide
Key Reagents Nitrobenzene, Aniline, KOH1-Hydroxyphenazine, m-CPBA, Toluene
Reaction Temp. ~140 °C80 °C
Reported Yield Variable (up to 46% for related reactions)49%
Purity Requires purificationHigh purity achievable post-chromatography

Experimental Protocols

Protocol 1: Synthesis of Phenazine via Wohl-Aue Reaction

This protocol describes the synthesis of the parent phenazine ring from nitrobenzene and aniline.

Materials:

  • Nitrobenzene

  • Aniline

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine nitrobenzene and aniline.

  • Slowly add powdered potassium hydroxide (KOH) to the mixture while stirring.

  • Heat the reaction mixture to approximately 140 °C under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add ethanol to the mixture to precipitate the crude phenazine.

  • Filter the crude product and wash with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of Phenazine-N-Oxide via m-CPBA Oxidation

This protocol details the N-oxidation of a phenazine precursor, using 1-hydroxyphenazine as an example to yield a phenazine dioxide.

Materials:

  • 1-Hydroxyphenazine (or other phenazine precursor)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the phenazine precursor (e.g., 1-hydroxyphenazine) in toluene in a round-bottom flask.

  • Heat the solution to 80 °C.

  • Add m-CPBA to the heated solution in portions over a period of 5-6 hours. This pulse-wise addition helps to control the reaction rate and temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated m-chlorobenzoic acid byproduct.

  • Dilute the filtrate with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude phenazine-N-oxide by flash column chromatography on silica gel to obtain the final product.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Phenazine Synthesis (Wohl-Aue) cluster_1 Step 2: N-Oxidation A Mix Nitrobenzene, Aniline, and KOH B Heat under Reflux (~140°C) A->B C Cool and Precipitate with Ethanol B->C D Filter and Purify (Recrystallization) C->D E Dissolve Phenazine Precursor in Toluene D->E Phenazine Precursor F Heat to 80°C and add m-CPBA E->F G Aqueous Workup (Wash with NaHCO3) F->G H Purify by Column Chromatography G->H I Phenazine-N-Oxide H->I Final Product

Caption: Workflow for the two-step synthesis of phenazine-N-oxide.

Proposed Mechanism of Action in Hypoxic Cancer Cells

G PNO Phenazine-N-Oxide (Prodrug) Enzyme Cellular Reductases (e.g., CYPOR) PNO->Enzyme Enters Cell Hypoxia Hypoxic Environment (Low O2 in AML cells) Hypoxia->Enzyme Radical Phenazine Radical Intermediate Enzyme->Radical One-electron reduction ROS Hydroxyl Radical (•OH) (Reactive Oxygen Species) Radical->ROS Generates DNA Nuclear DNA ROS->DNA Attacks Damage DNA Strand Breaks & Damage DNA->Damage Leads to Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Triggers

Caption: Bioreductive activation of phenazine-N-oxide in AML cells.

References

Application Notes & Protocols: Methods for the Purification of Phenazine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenazine N-oxides are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of various biologically active phenazine derivatives and are sometimes found as byproducts in phenazine synthesis.[1][2] Their structural similarity to the corresponding parent phenazines and other isomers necessitates robust purification strategies to ensure high purity for subsequent research and development. These application notes provide detailed protocols for common purification techniques, including column chromatography, recrystallization, and multi-step extraction from complex mixtures.

Section 1: Overview of Purification Strategies

The purification of phenazine oxide typically involves one or a combination of chromatographic and crystallization techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the starting material (e.g., a synthetic reaction mixture or a bacterial culture). A general workflow involves initial extraction from the crude mixture, followed by one or more chromatographic steps, and often concluding with crystallization to obtain a highly pure solid product.

G General Purification Workflow for this compound cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Polishing cluster_4 Analysis Crude Crude Synthetic Mixture or Culture Supernatant Extraction Solvent Extraction (e.g., Chloroform, Ethyl Acetate) Crude->Extraction Chromatography Column Chromatography (Silica or Alumina) Extraction->Chromatography Crude Extract HPLC Preparative HPLC (Reverse-Phase) Chromatography->HPLC Crystallization Recrystallization Chromatography->Crystallization Partially Purified Fractions HPLC->Crystallization Pure Fractions Analysis Purity & Structural Validation (HPLC, NMR, MS) Crystallization->Analysis Crystalline Product

Caption: A general workflow for the purification and validation of this compound.

Section 2: Comparative Data on Purification Methods

The following table summarizes various purification techniques applied to phenazine oxides and related phenazine derivatives, compiled from different studies. This allows for a comparison of methods, though direct performance equivalence is dependent on the specific compound and impurity profile.

MethodTarget CompoundStationary Phase / ResinMobile Phase / Solvent SystemReported Purity / YieldReference
Column Chromatography 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxideSilica Gel10% Methanol in DichloromethaneIsolated as dark purple crystals (yield not specified)[2]
Column Chromatography Phenazine-1-carboxylic acid (PCA)Silica GelHexane:Ethyl AcetateSufficient for biological assays (>80%)[3]
Column Chromatography Iodinin (a di-N-oxide)Aluminum OxideBenzene and ChloroformYielded deep purple needles[4]
Column Chromatography Phenazine-1-carboxylic acid (PCA)Amberlite XAD-16, then Silica Gel70% Acetonitrile (resin elution); 90% Dichloromethane in Ethyl Acetate (silica)10.20 mg/L yield of yellow crystals from culture
Recrystallization 1,3-Dihydroxyphenazine dioxideNot ApplicableDMSO/Acetone or DMSO/H₂OPurified intermediate
Preparative HPLC Phenazine-1-carboxylate (PCA)C18 Reverse-PhaseGradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Pure PCA eluted at 7.9 min
Solvent Extraction PyocyaninNot ApplicableChloroform / 0.2 N HCl (acid-base extraction)Foundational method for extraction from culture

Section 3: Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general method adapted from procedures used for this compound and its derivatives. It is effective for separating the target compound from less polar or more polar impurities.

Objective: To purify this compound from a crude synthetic reaction mixture.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) to create a concentrated solution. Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • TLC Analysis: Determine an appropriate solvent system using TLC. Test different ratios of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., Ethyl Acetate or MeOH). A good system will show the desired product with an Rf value of ~0.3-0.4. For a phenazine N-oxide, a system like 10% MeOH in DCM can be a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the solvent system determined by TLC. If a gradient is needed, start with a less polar mixture and gradually increase the polarity (e.g., starting with 100% DCM and gradually adding MeOH).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G start Start: Crude Product prep 1. Prepare Slurry & Pack Column (Silica Gel in Non-polar Solvent) start->prep load 2. Load Sample (Dissolved Crude or Dry Load) prep->load elute 3. Elute with Solvent System (e.g., DCM -> 10% MeOH/DCM) load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine 6. Combine Pure Fractions monitor->combine Elution Complete evap 7. Evaporate Solvent combine->evap end End: Purified Product evap->end

References

Application Notes and Protocols: Phenazine Oxide in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxides are a class of heterocyclic nitrogen-containing compounds that exhibit a broad spectrum of biological activities, including significant antifungal properties. These compounds, produced by various bacteria, are of growing interest in the fields of agriculture and medicine as potential alternatives to conventional antifungal agents. The antifungal mechanism of phenazine derivatives is primarily attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) within fungal cells. This oxidative stress disrupts cellular processes, damages cellular structures, and can ultimately induce apoptosis.[1][2][3][4] This document provides detailed application notes and standardized protocols for evaluating the antifungal efficacy of phenazine oxides and their derivatives.

Putative Mechanism of Action

Phenazine compounds exert their antifungal effects predominantly through the induction of oxidative stress. Upon entering the fungal cell, phenazines participate in redox reactions, leading to the production of superoxide radicals (O₂⁻). These radicals can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The accumulation of ROS disrupts mitochondrial function, damages DNA and proteins, and induces lipid peroxidation of cellular membranes, ultimately leading to fungal cell death.[1]

phenazine_mechanism cluster_cell Fungal Cell Mitochondrion Mitochondrion ROS ROS (O₂⁻, H₂O₂, •OH) Mitochondrion->ROS Disruption of Electron Transport Chain CellularDamage Cellular Damage (Lipid Peroxidation, Protein & DNA Damage) ROS->CellularDamage Oxidative Stress Apoptosis Apoptosis / Cell Death CellularDamage->Apoptosis Phenazine Phenazine Oxide Phenazine->Mitochondrion Cellular Uptake

Caption: Putative signaling pathway of this compound-induced fungal cell death.

Quantitative Data Summary

The following tables summarize the antifungal activity of phenazine-1-carboxylic acid (PCA), a well-studied and representative phenazine compound, against various fungal species. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The zone of inhibition refers to the area around a disk containing the antifungal agent where microbial growth is inhibited.

Table 1: Minimum Inhibitory Concentrations (MIC) of Phenazine-1-Carboxylic Acid (PCA) against Various Fungi

Fungal SpeciesMIC (µg/mL)Reference
Rhizoctonia solani32
Penicillium expansum16
Candida albicans8
Candida tropicalis8
Candida gastricus32
Trichophyton rubrum4000
Botrytis cinerea25
Pestalotiopsis kenyanaEC₅₀: 2.32

Table 2: Zone of Inhibition of Phenazine-1-Carboxylic Acid (PCA) against Various Fungi

Fungal SpeciesConcentrationZone of Inhibition (mm)Reference
Aspergillus flavus64 µg/mLNot specified
Candida albicans8 µg/mL22
Candida tropicalis8 µg/mL25
Trichophyton rubrumNot specified29
Penicillium italicum25 µg/µL~100% inhibition
Phaeomoniella chlamydospora25 µg/µL~90% inhibition
Neofusicoccum parvum25 µg/µL~95% inhibition

Experimental Protocols

The following are detailed protocols for performing antifungal susceptibility testing with this compound, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against fungal isolates.

broth_microdilution_workflow prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of This compound in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (24-72 hours, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for the broth microdilution assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal isolate(s)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate to obtain fresh, pure colonies.

    • For yeasts, suspend several colonies in sterile saline. For molds, harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done visually or using a spectrophotometer.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, or until growth is clearly visible in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of the antifungal activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Solvent for dissolving this compound (e.g., DMSO)

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for Candida spp.) or other suitable agar medium

  • Fungal isolate(s)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to a desired concentration.

    • Impregnate sterile filter paper disks with a known volume of the this compound solution and allow them to dry completely in a sterile environment.

  • Preparation of Fungal Inoculum: Prepare a standardized fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours for yeasts or up to 7 days for some molds.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The presence of a clear zone indicates antifungal activity.

Conclusion

Phenazine oxides represent a promising class of antifungal compounds. The protocols and data presented in these application notes provide a framework for the systematic evaluation of their antifungal properties. Adherence to standardized methodologies, such as those provided by CLSI, is essential for obtaining reproducible and comparable results. Further research into the structure-activity relationships and in vivo efficacy of phenazine oxides is warranted to fully explore their therapeutic and agricultural potential.

References

Application Notes and Protocols for Phenazine Oxide in Wood Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxides are a class of heterocyclic nitrogen-containing compounds with established bactericidal and fungicidal properties.[1] Their potential as a wood preservative stems from their ability to combat a broad spectrum of microorganisms responsible for wood decay. This document provides detailed application notes and protocols for the evaluation of phenazine oxide as a wood preservative, intended for research and development purposes. While specific efficacy data for this compound in wood preservation is still emerging, the protocols outlined below are based on established standards and can be adapted for its comprehensive assessment.

Mechanism of Action

Phenazine compounds, including their N-oxide derivatives, are known to exert their antimicrobial effects through the generation of reactive oxygen species (ROS).[2] This process disrupts cellular respiration and damages essential biomolecules within the fungal and microbial cells, leading to cell death. The N-oxide functional group may enhance the compound's solubility and redox activity, potentially increasing its efficacy as a wood preservative.[2]

Data Presentation

The following tables provide a framework for summarizing quantitative data from key experimental evaluations of this compound as a wood preservative.

Table 1: Antifungal Efficacy of this compound against Wood Decay Fungi (Soil-Block Test)

Wood SpeciesFungal SpeciesThis compound Concentration (%)Mean Weight Loss (%)Standard Deviation
Pinus sylvestrisGloeophyllum trabeum0 (Control)
0.5
1.0
2.0
Fagus sylvaticaTrametes versicolor0 (Control)
0.5
1.0
2.0

Table 2: Termite Resistance of this compound Treated Wood (No-Choice Test)

Wood SpeciesTermite SpeciesThis compound Concentration (%)Mean Mass Loss (%)Termite Mortality (%)Visual Rating (0-10)
Pinus sylvestrisReticulitermes flavipes0 (Control)
0.5
1.0
2.0

Table 3: Leaching Resistance of this compound from Treated Wood

Wood SpeciesThis compound Initial Retention ( kg/m ³)Leaching CyclesThis compound Leached (%)Final Retention ( kg/m ³)
Pinus sylvestris6
24
48

Experimental Protocols

Protocol 1: Wood Sample Preparation and Treatment

Objective: To impregnate wood samples with varying concentrations of this compound for subsequent efficacy testing.

Materials:

  • Wood blocks (e.g., Scots pine - Pinus sylvestris, Beech - Fagus sylvatica) of standard dimensions (e.g., 19x19x19 mm for soil-block tests).

  • This compound.

  • Suitable solvent (e.g., acetone, ethanol).

  • Vacuum-pressure impregnation apparatus.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Number and weigh each wood block to the nearest 0.01 g to determine the initial dry weight.

  • Prepare treatment solutions of this compound at desired concentrations (e.g., 0.5%, 1.0%, 2.0% w/v) in the chosen solvent. A solvent-only control should also be prepared.

  • Place the wood blocks in the impregnation chamber and apply an initial vacuum of at least -85 kPa for 30 minutes to remove air from the wood structure.

  • Introduce the treatment solution into the chamber while maintaining the vacuum until the blocks are fully submerged.

  • Release the vacuum and apply a pressure of 800-1000 kPa for 60 minutes to force the solution into the wood.

  • Release the pressure and remove the treated blocks.

  • Wipe off excess solution and weigh the blocks immediately to determine the wet retention of the preservative solution.

  • Air-dry the blocks for 24-48 hours, followed by oven-drying at a low temperature (e.g., 50°C) until they reach a constant weight.

  • Calculate the final retention of this compound in kg/m ³.

Protocol 2: Antifungal Efficacy Assessment (Soil-Block Test based on AWPA E10)

Objective: To evaluate the effectiveness of this compound in preventing decay of treated wood by common wood-destroying fungi.

Materials:

  • Treated and untreated (control) wood blocks.

  • Cultures of wood decay fungi (e.g., brown-rot fungus Gloeophyllum trabeum, white-rot fungus Trametes versicolor) on agar.

  • Soil-block test jars containing moist, sterile soil and feeder strips of untreated wood.

  • Incubator.

Procedure:

  • Sterilize the treated and untreated wood blocks.

  • Inoculate the feeder strips in the soil-block jars with the selected decay fungus and incubate until the feeder strips are well-colonized.

  • Place the sterile test blocks onto the colonized feeder strips.

  • Incubate the jars at optimal conditions for fungal growth (e.g., 25-28°C and 70-80% relative humidity) for a specified period (e.g., 12 weeks).

  • At the end of the incubation period, remove the blocks, carefully clean off any surface mycelium, and determine the final oven-dry weight.

  • Calculate the percentage weight loss for each block.

  • The toxic threshold is determined as the concentration range of this compound that prevents significant weight loss.

Protocol 3: Termite Resistance Evaluation (Based on AWPA E1)

Objective: To assess the ability of this compound-treated wood to resist attack by subterranean termites.

Materials:

  • Treated and untreated (control) wood blocks.

  • Subterranean termites (e.g., Reticulitermes flavipes).

  • Test containers with a sand or soil substrate.

Procedure:

  • Place a pre-weighed treated or untreated wood block in a container with a known number of termites (e.g., 1 gram or approximately 250-300 workers).

  • Maintain the containers in a dark, humid environment at a suitable temperature (e.g., 25-28°C) for a standard period (e.g., 28 days).

  • At the end of the test period, remove the wood blocks, clean them, and determine the final oven-dry weight and calculate the mass loss.

  • Count the number of surviving termites to calculate the mortality rate.

  • Visually rate the extent of damage to the wood blocks on a scale of 0 (no damage) to 10 (complete failure).[3]

Protocol 4: Leaching Assessment (Based on AWPA E11)

Objective: To determine the permanence of this compound in treated wood when exposed to water.

Materials:

  • Treated wood blocks of known this compound retention.

  • Leaching apparatus (e.g., flasks, magnetic stirrers).

  • Deionized water.

  • Analytical instrumentation for quantifying this compound (e.g., HPLC, GC-MS).

Procedure:

  • Immerse the treated wood blocks in deionized water at a specified wood-to-water volume ratio.

  • Agitate the water gently for a set period (e.g., 6 hours).

  • Remove the leachate (water) and replace it with fresh deionized water.

  • Repeat this process for a specified number of cycles (e.g., 6, 24, 48 hours, and then at 48-hour intervals for a total of 14 days).[4]

  • Analyze the collected leachate samples to determine the concentration of this compound that has leached from the wood.

  • After the leaching cycles, oven-dry the wood blocks to a constant weight.

  • The amount of leached this compound can be calculated from the leachate analysis or by analyzing the remaining preservative in the wood.

Visualizations

Antifungal_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) This compound->ROS Generates Cellular_Components Fungal Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Attacks Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Leads to Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Cell Death Cell_Damage->Apoptosis

Antifungal mechanism of this compound.

Experimental_Workflow cluster_Preparation Sample Preparation & Treatment cluster_Testing Efficacy & Permanence Testing cluster_Analysis Data Analysis Wood_Selection Wood Sample Selection Drying_Weighing Initial Drying & Weighing Wood_Selection->Drying_Weighing Treatment Vacuum-Pressure Treatment Drying_Weighing->Treatment Final_Drying Final Drying & Retention Calculation Treatment->Final_Drying Soil_Block Antifungal Test (Soil-Block) Final_Drying->Soil_Block Termite_Test Termite Resistance Test Final_Drying->Termite_Test Leaching_Test Leaching Test Final_Drying->Leaching_Test Weight_Loss Weight Loss Calculation Soil_Block->Weight_Loss Mortality_Rating Mortality & Visual Rating Termite_Test->Mortality_Rating Leaching_Quantification Leachate Quantification Leaching_Test->Leaching_Quantification

Workflow for evaluating this compound.

References

Application Note and Protocol: Analytical Techniques for Phenazine Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a wide variety of bacteria, most notably Pseudomonas aeruginosa.[1] Phenazine oxides, a specific class of phenazine derivatives, are of significant interest due to their role as virulence factors in pathogenic bacteria and their potential as biomarkers for early infection detection.[2] For instance, pyocyanin (PYO), a well-known phenazine, is a major virulence factor for P. aeruginosa and is implicated in various cellular dysfunctions in host cells. The accurate and sensitive detection of phenazine oxides is therefore crucial for both clinical diagnostics and research in microbial pathogenesis and drug development. This document provides an overview of various analytical techniques for the detection and quantification of phenazine oxides, complete with detailed experimental protocols and performance data.

Analytical Techniques for Phenazine Oxide Detection

A variety of analytical methods have been employed for the detection and quantification of phenazine oxides, each with its own advantages in terms of sensitivity, selectivity, and throughput. The primary techniques include electrochemical methods, chromatography, mass spectrometry, and spectroscopy.

1. Electrochemical Detection

Electrochemical methods are well-suited for the detection of redox-active compounds like phenazines and their oxides.[2] Techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) are highly sensitive and can provide real-time measurements. Nanopore electrode arrays (NEAs) have been shown to significantly enhance detection sensitivity through redox cycling.

2. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of phenazines from complex biological matrices. When coupled with a UV-Vis detector, HPLC allows for the identification and quantification of different phenazine derivatives based on their retention times and absorption spectra. Reverse-phase HPLC is the most common mode of separation for these compounds.

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the unambiguous identification and structural elucidation of phenazine oxides. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight of the phenazine product and provide structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is another option, although some N-oxides may decompose in a heated inlet system. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, resulting in an abundant (P-16)+ ion.

4. Spectroscopic Methods

UV-Visible spectroscopy can be used for the quantification of certain oxidized phenazines, like pyocyanin, in culture supernatants. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural confirmation of synthesized phenazine products, providing detailed information about the chemical environment of each atom in the molecule.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical techniques used in the detection of phenazine derivatives.

AnalyteTechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Pyocyanin (PYO)Cyclic Voltammetry (CV) with NEAs-10.5 nM--
Phenazine-1-carboxamide (PCN)Cyclic Voltammetry (CV) with NEAs-20.7 nM--
Pyocyanin (PYO)Square Wave Voltammetry (SWV)-0.19 µM--
Phenazine-1-carboxylic acid (PCA)Square Wave Voltammetry (SWV)-1.2 µM--
2-hydroxyphenazine (2-OH-PHZ)Capillary Zone Electrophoresis (CZE)Fermentation Culture0.47 µg/mL1.56 µg/mL10 - 250 µg/mL
Phenazine-1-carboxylic acid (PCA)Capillary Zone Electrophoresis (CZE)Fermentation Culture0.38 µg/mL1.28 µg/mL10 - 250 µg/mL

Experimental Protocols

1. Protocol for Electrochemical Detection using Square Wave Voltammetry (SWV)

This protocol is adapted for the detection of pyocyanin (PYO) and 5-methylphenazine-1-carboxylic acid (5-MCA) from bacterial cultures.

a. Materials and Reagents:

  • Carbon Ultramicroelectrode Arrays (CUAs)

  • Potentiostat

  • Bacterial culture supernatant

  • Phosphate buffered saline (PBS), pH 7.4

  • Pyocyanin and 5-MCA standards

b. Procedure:

  • Prepare standard solutions of PYO and 5-MCA in PBS at various concentrations.

  • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • Filter the supernatant through a 0.2 µm filter to remove any remaining cells or debris.

  • Place the CUA in the electrochemical cell containing the sample (standard or supernatant).

  • Perform SWV scans over a potential range that covers the redox potentials of the target phenazines (e.g., -0.6 V to 0.2 V vs. Ag/AgCl).

  • Record the peak currents at the characteristic redox potentials for PYO and 5-MCA.

  • Construct a calibration curve by plotting the peak current versus the concentration of the standards.

  • Determine the concentration of the phenazines in the bacterial supernatant using the calibration curve.

2. Protocol for HPLC Analysis of Phenazines

This protocol is a general guideline for the separation and quantification of phenazines from bacterial cultures.

a. Materials and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Bacterial culture supernatant

  • Phenazine standards

b. Sample Preparation:

  • Acidify the bacterial culture supernatant to pH 1-2 with TFA.

  • Extract the phenazines with an equal volume of ethyl acetate or chloroform.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as acetonitrile or the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

c. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 254 nm and 365 nm

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic phenazines. For example: 0-2 min: 100% A; 2-25 min: linear gradient to 100% B; 25-30 min: 100% B; 30-35 min: return to 100% A.

3. Protocol for Mass Spectrometry Analysis (ESI-MS)

This protocol is for the confirmation of the molecular weight of phenazine products.

a. Materials and Reagents:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Methanol or acetonitrile, MS grade

  • Formic acid

  • Purified phenazine sample

b. Sample Preparation:

  • Prepare a dilute solution of the phenazine product (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Add a small amount of formic acid (e.g., 0.1%) to the solution to promote protonation.

c. MS Analysis:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the protonated molecular ion [M+H]+ to confirm the molecular weight of the phenazine.

  • If desired, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation. A characteristic fragment would be the loss of an oxygen atom (M-16).

Visualizations

Biosynthesis of Phenazine Derivatives

The following diagram illustrates the general biosynthetic pathway of phenazine derivatives starting from chorismic acid. Pseudomonas aeruginosa produces a variety of phenazines through this pathway, including phenazine-1-carboxylic acid (PCA), which can be further modified to produce other derivatives like pyocyanin (PYO) and phenazine-1-carboxamide (PCN).

phenazine_biosynthesis chorismic_acid Chorismic Acid pca Phenazine-1-carboxylic acid (PCA) chorismic_acid->pca mca 5-Methylphenazine-1-carboxylic acid (5-MCA) pca->mca pyo Pyocyanin (PYO) pca->pyo pcn Phenazine-1-carboxamide (PCN) pca->pcn

Biosynthetic pathway of key phenazine derivatives.

General Experimental Workflow for this compound Analysis

This diagram outlines a typical workflow for the analysis of phenazine oxides from a biological sample.

experimental_workflow sample_collection Sample Collection (e.g., Bacterial Culture) sample_preparation Sample Preparation (Extraction, Filtration) sample_collection->sample_preparation analytical_technique Analytical Technique (HPLC, MS, Electrochemistry) sample_preparation->analytical_technique data_acquisition Data Acquisition analytical_technique->data_acquisition data_analysis Data Analysis (Quantification, Identification) data_acquisition->data_analysis reporting Reporting data_analysis->reporting

A general workflow for this compound analysis.

References

Application Notes and Protocols for Utilizing Phenazine Oxide in Microbial Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenazine compounds, including phenazine oxide derivatives, as redox mediators to enhance the performance of microbial fuel cells (MFCs). The following sections detail the mechanism of action, present key performance data, and provide detailed protocols for experimental validation.

Introduction: The Role of this compound in Microbial Fuel Cells

Microbial fuel cells (MFCs) are bioelectrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. A significant bottleneck in MFC performance is the efficiency of extracellular electron transfer (EET) from the microbial cells to the anode. Phenazines, a class of nitrogen-containing heterocyclic compounds, function as effective electron shuttles or mediators, facilitating this transfer and thereby boosting the power output of MFCs.

Phenazine compounds, such as pyocyanin (PYO), phenazine-1-carboxylic acid (PCA), and phenazine-1-carboxamide (PCN), are naturally produced by some bacteria, notably Pseudomonas aeruginosa.[1][2][3] These molecules are redox-active and lipid-soluble, allowing them to readily shuttle electrons from the microbial respiratory chain to the anode of the MFC.[4] The application of phenazines can be approached in two ways: by utilizing microorganisms that endogenously produce these compounds or by exogenously adding purified phenazines to the MFC system. Furthermore, recent advancements have demonstrated the potential of genetically engineering non-electrogenic bacteria, such as Escherichia coli, to produce phenazines, thereby creating self-mediating MFC systems with enhanced performance.[5]

Mechanism of Action: Phenazine-Mediated Electron Transfer

The core function of this compound and its derivatives in an MFC is to act as a mobile electron carrier. The process can be summarized as follows:

  • Reduction: Oxidized phenazines accept electrons from the electron transport chain of the microorganism. This can occur in the periplasm, involving enzymes like glucose dehydrogenase.

  • Diffusion: The reduced, soluble phenazines diffuse through the cytoplasm and across the cell membrane into the extracellular medium.

  • Oxidation: The reduced phenazines then diffuse to the surface of the MFC anode, where they are oxidized, releasing electrons to the electrode.

  • Regeneration: The oxidized phenazines are then free to diffuse back to the microorganisms to repeat the cycle, continuously shuttling electrons to the anode.

This mediated electron transfer mechanism significantly increases the rate of electron transfer compared to direct contact-based EET, leading to higher current and power densities.

cluster_microbe Microorganism cluster_extracellular Extracellular Medium Metabolism Metabolism (e.g., Glucose Oxidation) ETC Electron Transport Chain Metabolism->ETC e- P_ox Phenazine (Oxidized) ETC->P_ox Reduction P_red Phenazine (Reduced) P_red_ext Phenazine (Reduced) P_red->P_red_ext Diffusion Anode Anode P_ox_ext Phenazine (Oxidized) P_red_ext->Anode Oxidation (e- release) P_ox_ext->P_ox Diffusion

Figure 1: Mechanism of phenazine-mediated electron transfer in an MFC.

Quantitative Performance Data

The introduction of phenazine compounds has been shown to dramatically improve MFC performance. The following tables summarize key quantitative data from various studies.

Table 1: Performance Enhancement by Endogenous Phenazine Production
Bacterial StrainConditionMaximum Power Density (mW/m²)Fold IncreaseReference
Pseudomonas aeruginosa KRP1Wild Type282 ± 27 (average)-
P. aeruginosa KRP1-phzHphzMMutant (no phenazine production)6 ± 2 (average)~47x decrease
P. aeruginosa KRP1-phzHphzMMutant + Pyocyanin57 ± 48 (average)Restored to ~20% of WT
Engineered E. coliNon-engineered127 ± 5-
Engineered E. coliPhenazine-producing806 ± 76.3x
Engineered E. coliNon-engineered16.7-
Engineered E. coliPhenazine-producing181.110.8x
Table 2: Performance Enhancement by Exogenous Addition of Phenazines
Bacterial CultureAdded PhenazineConcentrationMaximum Power Density (μW/m²)Fold IncreaseReference
Mixed Culture MFCSupernatant from P-PCN strain-Doubled current-
Pseudomonas aeruginosa MTCC 2474Oxychloraphin3 mM7831 ± 112.5-
Pseudomonas aeruginosa MTCC 2474Tubermycin3 mM2096.5 ± 11.8-
Synechocystis sp. PCC 6803Pyocyanin (PYO)200 µM4-fold higher photocurrent than mediator-free4x

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound and its derivatives in microbial fuel cells.

Protocol 1: Evaluating Endogenously Produced Phenazines in MFCs

This protocol compares the performance of a wild-type phenazine-producing bacterium with a mutant strain incapable of phenazine synthesis.

Objective: To quantify the contribution of endogenously produced phenazines to MFC power generation.

Materials:

  • Dual-chamber H-type MFC

  • Anode and cathode electrodes (e.g., carbon felt, graphite rod)

  • Proton exchange membrane (e.g., Nafion)

  • Wild-type Pseudomonas aeruginosa strain (e.g., KRP1)

  • Phenazine synthesis-deficient mutant strain (e.g., KRP1-phzH|phzM)

  • Growth medium (e.g., Luria-Bertani broth)

  • Substrate (e.g., glucose)

  • Phosphate buffer solution (for catholyte)

  • Data acquisition system with a variable external resistor

Procedure:

  • MFC Assembly: Assemble the dual-chamber MFC, ensuring the proton exchange membrane separates the anode and cathode chambers. Sterilize all components before use.

  • Anode Chamber Preparation: Inoculate the anode chamber with either the wild-type or mutant P. aeruginosa strain in the appropriate growth medium containing the substrate (e.g., 1 g/L glucose).

  • Cathode Chamber Preparation: Fill the cathode chamber with a phosphate buffer solution. The cathode can be aerated to provide oxygen as the terminal electron acceptor.

  • Acclimatization: Operate the MFC in open-circuit mode for 24-48 hours to allow for bacterial growth and biofilm formation on the anode.

  • Polarization and Power Density Measurement: Connect the anode and cathode to a variable external resistor. Measure the voltage across a range of resistances (e.g., 10 kΩ to 10 Ω), allowing the system to stabilize at each resistance.

  • Data Analysis: Calculate the current (I = V/R) and power (P = V*I). Normalize the power to the anode surface area to determine the power density (mW/m²). Plot the power density versus current density to generate a power curve and identify the maximum power density.

  • Comparison: Compare the maximum power density and overall performance of the MFC inoculated with the wild-type strain to that with the mutant strain. A significantly lower power output from the mutant-inoculated MFC indicates the crucial role of phenazine production in electron shuttling.

cluster_prep Preparation cluster_op Operation & Measurement cluster_analysis Data Analysis A Assemble & Sterilize MFC B Inoculate Anode Chamber (Wild-Type vs. Mutant) A->B C Prepare Cathode Chamber A->C D Acclimatize (Open Circuit) B->D C->D E Connect to Variable Resistor D->E F Measure Voltage at Different Resistances E->F G Calculate Current and Power F->G H Generate Power Curve G->H I Compare Wild-Type vs. Mutant Performance H->I

Figure 2: Experimental workflow for comparing wild-type and mutant strains.
Protocol 2: Evaluating Exogenously Added Phenazines

Objective: To assess the ability of a purified phenazine compound to enhance MFC performance with a non-phenazine-producing microbial community.

Materials:

  • Assembled and sterilized dual-chamber MFC

  • Microbial inoculum (e.g., from wastewater, or a pure culture of a non-phenazine producer like E. coli)

  • Growth medium and substrate

  • Purified phenazine compound (e.g., pyocyanin) stock solution

  • Data acquisition system

Procedure:

  • MFC Inoculation and Acclimatization: Inoculate the anode chamber with the microbial culture and operate the MFC until a stable baseline voltage is achieved.

  • Baseline Performance Measurement: Perform a polarization and power density measurement as described in Protocol 1 to determine the baseline performance of the MFC without the phenazine mediator.

  • Phenazine Addition: Inject a known concentration of the purified phenazine stock solution into the anode chamber. For example, an initial concentration of 50-100 µM of pyocyanin can be used.

  • Performance Measurement with Mediator: After allowing the system to stabilize with the added phenazine, repeat the polarization and power density measurement.

  • Data Analysis: Compare the power curves and maximum power densities before and after the addition of the phenazine. An increase in power output after the addition of the phenazine demonstrates its efficacy as an electron shuttle for the given microbial community.

Conclusion and Future Perspectives

The use of this compound and its derivatives as electron mediators is a highly effective strategy for enhancing the performance of microbial fuel cells. Both endogenous production by wild-type or genetically engineered microorganisms and exogenous addition of these compounds have been shown to significantly increase power and current densities. The protocols provided herein offer a framework for researchers to investigate and quantify the impact of phenazines in their specific MFC systems.

Future research may focus on optimizing the endogenous production of phenazines through metabolic engineering, exploring novel synthetic phenazine structures with improved redox properties and stability, and developing co-culture systems where one organism produces the electron shuttle for the benefit of the entire microbial community in the MFC. These advancements will continue to drive the development of more efficient and practical microbial fuel cells for various applications, including wastewater treatment and renewable energy generation.

References

Phenazine Oxide as a Redox Indicator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit vibrant colors and reversible redox behavior, making them excellent candidates for redox indicators in various biological and chemical systems. Among these, phenazine oxides represent a subclass with distinct electronic properties. These compounds can act as electron acceptors, undergoing color changes upon reduction, which allows for the visual or spectrophotometric monitoring of redox reactions. This document provides detailed application notes and protocols for the use of phenazine oxide and its derivatives as redox indicators, with a focus on applications in microbiology, biochemistry, and drug development.

Phenazines, including their oxide forms, are produced naturally by a variety of bacteria, such as those from the Pseudomonas and Streptomyces genera.[1] Their biological significance is linked to their roles in electron transport, biofilm formation, and as virulence factors.[2] In the laboratory, their redox properties are harnessed for monitoring cellular respiration, enzyme activity, and the redox state of biological fluids.

Mechanism of Action

The function of this compound as a redox indicator is based on its ability to accept electrons and protons, leading to a change in its chromophoric structure. The oxidized form of a phenazine compound has a distinct color, which changes or disappears upon reduction. This transition is often a two-electron, two-proton process.[3]

The generalized redox reaction for a phenazine derivative can be depicted as follows:

The specific color change and the redox potential at which this change occurs are dependent on the specific chemical structure of the phenazine derivative, including the presence and position of an N-oxide group and other substituents on the phenazine core. These modifications can tune the redox potential over a wide range.

Physicochemical Properties

The utility of a phenazine derivative as a redox indicator is determined by its physicochemical properties, most notably its standard redox potential (E°'), which dictates the range of redox environments it can probe.

Redox Potential

The standard redox potential of phenazine derivatives can be modulated by the addition of electron-donating or electron-withdrawing groups.[4][5] For instance, the introduction of hydroxyl groups can lower the redox potential. While specific data for many phenazine oxides are not extensively documented in publicly available literature, the redox potentials of several parent phenazine compounds have been well-characterized and provide a useful reference. The redox potentials are pH-dependent, typically shifting to more negative values as the pH increases.

Compound NameAbbreviationHalf-Wave Potential (E₁⸝₂) at pH 7 (V vs. NHE)
PyocyaninPYO-0.034
Phenazine-1-carboxylatePCA-0.115
Phenazine-1-carboxamidePCN-0.115
1-Hydroxyphenazine1-OHPHZ-0.165

This data is compiled from multiple sources for illustrative purposes.

Colorimetric Properties

The oxidized forms of phenazine derivatives are typically brightly colored, while their reduced forms are often colorless or exhibit a different color. For example, oxidized pyocyanin is blue, and its reduced form is colorless. Similarly, 1-hydroxyphenazine is orange-yellow in its oxidized state and colorless when reduced. The specific color change for this compound will depend on its unique structure.

Phenazine DerivativeOxidized ColorReduced Color
Pyocyanin (PYO)BlueColorless
Phenazine-1-carboxylate (PCA)Pale YellowBright Yellow
Phenazine-1-carboxamide (PCN)Pale YellowBright Yellow
1-Hydroxyphenazine (1-OHPHZ)Orange-YellowColorless

This table summarizes the color changes of common phenazine derivatives.

Diagrams

cluster_redox Redox Cycling of this compound cluster_application Application in a Biological System Oxidized_Phenazine_Oxide This compound (Oxidized, Colored) Reduced_Phenazine_Oxide Dihydrothis compound (Reduced, Colorless/Different Color) Oxidized_Phenazine_Oxide->Reduced_Phenazine_Oxide + 2e⁻, + 2H⁺ (Reduction) Reduced_Phenazine_Oxide->Oxidized_Phenazine_Oxide - 2e⁻, - 2H⁺ (Oxidation) Biological_Oxidant Biological Oxidant (e.g., O₂, Fe³⁺) Reduced_Phenazine_Oxide->Biological_Oxidant Donates electrons Biological_Reductant Biological Reductant (e.g., NADH, Microbial Cell) Biological_Reductant->Oxidized_Phenazine_Oxide Donates electrons

Caption: Redox cycling of this compound.

Experimental Protocols

The following protocols are generalized for the use of phenazine derivatives as redox indicators. Specific concentrations and incubation times may need to be optimized depending on the specific this compound used and the experimental system.

Protocol 1: Monitoring Microbial Respiration

This protocol describes how to use a phenazine-based redox indicator to visually assess the metabolic activity of a microbial culture.

Materials:

  • Microbial culture of interest

  • Appropriate liquid growth medium

  • This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol, protected from light)

  • Sterile test tubes or microplate

  • Spectrophotometer (optional, for quantitative measurements)

Procedure:

  • Culture Preparation: Grow the microbial culture to the desired cell density in its appropriate liquid medium.

  • Indicator Addition: In a sterile test tube or wells of a microplate, add the microbial culture. Add the this compound stock solution to a final concentration typically in the range of 10-100 µM. A control tube with medium and the indicator but without the microbial culture should be prepared.

  • Incubation: Incubate the tubes or microplate under the desired conditions (e.g., aerobically or anaerobically, specific temperature).

  • Observation: Observe the color of the culture over time. A change in color (e.g., from colored to colorless) indicates the reduction of the this compound by microbial metabolic activity. The rate of color change can be used as a qualitative measure of metabolic rate.

  • Quantitative Analysis (Optional): To quantify the reduction, measure the absorbance of the culture at the wavelength of maximum absorbance for the oxidized form of the specific this compound. A decrease in absorbance over time corresponds to the reduction of the indicator.

start Start prep_culture Prepare Microbial Culture start->prep_culture add_indicator Add this compound (10-100 µM final) prep_culture->add_indicator incubate Incubate under Desired Conditions add_indicator->incubate observe Observe Color Change incubate->observe quantify Quantitative Analysis (Optional, Spectrophotometry) observe->quantify end End observe->end quantify->end

Caption: Workflow for monitoring microbial respiration.

Protocol 2: Enzyme Activity Assay (e.g., Reductase)

This protocol outlines the use of this compound to measure the activity of a purified reductase enzyme or a cell lysate containing reductase activity.

Materials:

  • Enzyme solution (purified or cell lysate)

  • Buffer solution appropriate for the enzyme

  • Substrate for the enzyme (e.g., NADH, NADPH)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the appropriate buffer, the enzyme's substrate (e.g., NADH), and the this compound solution at a suitable final concentration.

  • Initiate Reaction: The reaction is initiated by the addition of the enzyme solution to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at the λmax of the oxidized this compound over time.

  • Data Analysis: The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot. The enzyme activity can then be determined using the Beer-Lambert law, provided the molar extinction coefficient of the this compound is known.

start Start prep_mixture Prepare Reaction Mixture (Buffer, Substrate, this compound) start->prep_mixture initiate Initiate Reaction with Enzyme prep_mixture->initiate monitor Monitor Absorbance Change (Spectrophotometer) initiate->monitor analyze Calculate Initial Rate and Enzyme Activity monitor->analyze end End analyze->end

Caption: Workflow for an enzyme activity assay.

Applications in Drug Development

Phenazine oxides and their derivatives can be valuable tools in several stages of drug development:

  • High-Throughput Screening (HTS): As redox indicators, they can be used in HTS assays to identify compounds that inhibit or activate redox-sensitive enzymes or pathways. A colorimetric or fluorometric readout allows for rapid screening of large compound libraries.

  • Mechanism of Action Studies: For antimicrobial drug discovery, phenazine indicators can help elucidate the mechanism of action of novel compounds. For example, if a compound interferes with the electron transport chain of a bacterium, this can be detected by a change in the reduction rate of the phenazine indicator.

  • Toxicity and Viability Assays: Cellular redox state is a key indicator of cell health. Assays using phenazine-based indicators can be employed to assess the cytotoxicity of drug candidates by measuring their impact on cellular metabolic activity.

Conclusion

Phenazine oxides, as part of the broader class of phenazine compounds, hold significant promise as versatile redox indicators for a wide range of scientific applications. Their distinct color changes upon redox cycling provide a straightforward method for monitoring biological and chemical processes. While detailed characterization of every this compound derivative is not yet available, the principles and protocols outlined in this document, based on well-studied phenazines, provide a solid foundation for their application in research, diagnostics, and drug development. Further research into the specific redox potentials and spectral properties of various phenazine oxides will undoubtedly expand their utility in the future.

References

Application of Phenazine Oxides in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine oxides are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in cancer research due to their potent and often selective cytotoxic activities against various cancer cell lines.[1][2][3] These compounds, including naturally occurring examples like iodinin and myxin, are particularly interesting for their efficacy in hypoxic tumor environments, a common feature of solid tumors that contributes to therapeutic resistance.[1][4] The anticancer activity of phenazine oxides is primarily attributed to two mechanisms: bioreductive activation under hypoxic conditions to generate cytotoxic radicals and the production of reactive oxygen species (ROS), both of which lead to DNA damage and apoptosis. This document provides detailed application notes, experimental protocols, and a summary of the cytotoxic activity of various phenazine oxides, intended to serve as a comprehensive resource for researchers in the field.

Mechanism of Action

The anticancer effects of phenazine oxides are multifaceted. A key mechanism involves their role as bioreductive prodrugs. In the low-oxygen environment characteristic of solid tumors, phenazine 5,10-dioxides can be reduced by cellular reductases to form radical intermediates. These radicals can then interact with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage. A proposed mechanism for myxin, a phenazine 5,10-dioxide, involves its bio-reductive activation to a radical intermediate that subsequently releases a cytotoxic hydroxyl radical (•OH), which can cause DNA strand breaks.

Furthermore, some phenazine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. Additionally, compounds like phenazine-1,6-diol have been found to upregulate the expression of Death Receptor 5 (DR5) and inhibit the PI3K/AKT/mTOR survival pathway, highlighting the diverse molecular targets of this class of compounds.

Data Presentation: Cytotoxicity of Phenazine Oxides

The following table summarizes the cytotoxic activity of various phenazine oxides against a range of cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. This data provides a comparative overview of the potency and selectivity of these compounds.

Compound/DerivativeCancer Cell LineConditionIC50/EC50 (µM)Reference
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide)MOLM-13 (Acute Myeloid Leukemia)Normoxic (19% O2)~2.0
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide)MOLM-13 (Acute Myeloid Leukemia)Hypoxic (2% O2)~0.79
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide)MOLM-13 (Acute Myeloid Leukemia)Normoxic (19% O2)~1.0
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide)MOLM-13 (Acute Myeloid Leukemia)Hypoxic (2% O2)~0.5
1-hydroxy-6-(2-ethoxy-2-oxoethoxy) phenazine 5,10-dioxideMOLM-13 (Acute Myeloid Leukemia)-Sub-micromolar
2-chloroacetylamino-7(8)-nitrophenazine N(5), N(10)-dioxideCaco-2 (Colorectal Adenocarcinoma)24h incubation4.8
2-amino-7(8)-(1,3-dioxol-2-yl)phenazine N(5), N(10)-dioxideCaco-2 (Colorectal Adenocarcinoma)24h incubation46.8
2-chloroacetylamino-7(8)-(1,3-dioxol-2-yl)phenazine N(5), N(10)-dioxideCaco-2 (Colorectal Adenocarcinoma)24h incubation8.2
2-amino-7(8)-methoxyphenazine N(5), N(10)-dioxideCaco-2 (Colorectal Adenocarcinoma)24h incubation474.7
Phenazine-1,6-diolA549 (Non-small cell lung cancer)-Potent Inhibition
Phenazine-1,6-diolH460 (Non-small cell lung cancer)-Potent Inhibition
Phenazine Cation Derivative 2²⁺A2780 (Ovarian Carcinoma)Dark17 µM
Phenazine Cation Derivative 2²⁺A2780CIS (Cisplatin-resistant)Dark34 µM
Phenazine Cation Derivative 2²⁺A2780 (Ovarian Carcinoma)Light (48 J/cm²)0.39 µM
Phenazine Cation Derivative 2²⁺A2780CIS (Cisplatin-resistant)Light (48 J/cm²)1 µM
Phenazine-1-carboxamide (PCN)A549 (Lung Cancer)-Selective Cytotoxicity
Phenazine-1-carboxamide (PCN)MDA-MB-231 (Breast Cancer)-Selective Cytotoxicity

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of phenazine oxides on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Phenazine oxide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the this compound of interest for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin or -GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of phenazine oxides in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Culture the desired cancer cell line to 70-80% confluency.

  • Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound compound to the treatment group according to the desired dosing schedule and route (e.g., intraperitoneal, oral). The control group should receive the vehicle.

  • Measure the tumor volume (Volume = (Length x Width²)/2) and body weight of the mice 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways

bioreductive_activation cluster_0 Hypoxic Tumor Microenvironment Phenazine_5_10_Dioxide Phenazine 5,10-Dioxide (Prodrug) Radical_Intermediate Radical Intermediate Phenazine_5_10_Dioxide->Radical_Intermediate Bioreduction Cellular_Reductases Cellular Reductases Cellular_Reductases->Radical_Intermediate ROS Reactive Oxygen Species (e.g., •OH) Radical_Intermediate->ROS Oxygen-dependent DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Bioreductive activation of phenazine 5,10-dioxides in a hypoxic tumor microenvironment.

apoptosis_pathway cluster_0 Intrinsic Apoptotic Pathway cluster_1 PI3K/AKT/mTOR Pathway Inhibition cluster_2 Extrinsic Pathway Induction Phenazine_Oxide This compound Bcl2_Family Bcl-2 Family (Bax ↑, Bcl-2 ↓) Phenazine_Oxide->Bcl2_Family PI3K PI3K Phenazine_Oxide->PI3K DR5 Death Receptor 5 (DR5) Upregulation Phenazine_Oxide->DR5 Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis_I Apoptosis Caspase_3->Apoptosis_I AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Caspase_8 Caspase-8 Activation DR5->Caspase_8 Caspase_8->Caspase_3 Apoptosis_E Apoptosis

Caption: Signaling pathways modulated by phenazine oxides leading to apoptosis and inhibition of cell survival.

Experimental Workflow

experimental_workflow Start Start: This compound Compound In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis_Assay Western_Blot Western Blot (Apoptosis Markers) In_Vitro->Western_Blot In_Vivo In Vivo Studies Cell_Viability->In_Vivo Apoptosis_Assay->In_Vivo Western_Blot->In_Vivo Xenograft Xenograft Tumor Model In_Vivo->Xenograft Efficacy_Toxicity Efficacy & Toxicity Evaluation Xenograft->Efficacy_Toxicity End End: Preclinical Candidate Efficacy_Toxicity->End

Caption: A typical experimental workflow for evaluating the anticancer potential of phenazine oxides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenazine Oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of phenazine oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenazine oxides?

A1: The most prevalent methods for this compound synthesis include:

  • The Wohl-Aue Reaction: This classic method involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.[1] The N-oxide is often an intermediate which can sometimes be isolated as the main product depending on the reaction conditions.[1]

  • Intramolecular Cyclization: This is often a variant of the Wohl-Aue reaction, where a precursor like a 2-nitrodiphenylamine undergoes cyclization to form the phenazine N-oxide.[1]

  • Photochemical Synthesis: Irradiation of specific precursors, such as N-acyl-2'-methylthio-2-nitrodiphenylamines, can yield phenazine N-oxides.[2]

  • Oxidation of Phenazines: While less direct for initial synthesis, existing phenazines can be oxidized to their corresponding N-oxides using oxidizing agents.

Q2: What is the typical yield I can expect for this compound synthesis?

A2: Yields for this compound and its derivatives can vary significantly based on the chosen synthetic route and substrate. For instance, a photochemical synthesis of 1-methylthiophenazine 5-oxide has been reported with yields between 50% and 85%.[2] Modified Wohl-Aue reactions for phenazine derivatives have reported yields around 39%. For some phenazine derivatives synthesized using modern catalytic methods, yields can be as high as 86-95%.

Q3: Are there greener or more modern alternatives to traditional synthesis methods?

A3: Yes, recent advancements focus on more sustainable approaches. Electrochemical synthesis, for example, uses electricity to drive the reaction under mild conditions, often with just aerial oxygen as the oxidant, providing good yields. Additionally, methods utilizing nanocatalysts, such as copper oxide quantum dots, have been developed for the synthesis of phenazine derivatives, offering high yields under green reaction conditions.

Troubleshooting Guide

Q1: Why is my yield of this compound unexpectedly low?

A1: Low yields in this compound synthesis can stem from several factors. Consider the following:

  • Reaction Conditions: In methods like the Wohl-Aue reaction, the N-oxide is an intermediate. Harsh conditions, such as high temperatures or prolonged reaction times, can lead to the deoxygenation of the N-oxide to form the corresponding phenazine, thus reducing your desired product's yield.

  • Base Strength: The choice and concentration of the base in condensation reactions are critical. An inappropriate base can lead to side reactions or incomplete conversion of starting materials.

  • Atmosphere: Some reactions may be sensitive to oxygen. For instance, in the biological production of certain phenazines, low oxygen tension is favorable. While not a direct chemical synthesis, this suggests that controlling the reaction atmosphere (e.g., performing the reaction under an inert gas like nitrogen or argon) could prevent unwanted oxidative side reactions.

  • Side Product Formation: Competing reactions can consume your starting materials. A notable side product in the Wohl-Aue reaction is the formation of azoxy compounds.

Q2: I have obtained a product, but how can I confirm it is the N-oxide and not the corresponding phenazine?

A2: Spectroscopic methods are essential for characterization.

  • Mass Spectrometry (MS): The mass spectrum of your product should show a molecular ion peak that is 16 atomic mass units (amu) higher than that of the corresponding phenazine, accounting for the additional oxygen atom.

  • NMR Spectroscopy: 1H and 13C NMR spectra will show characteristic shifts for the protons and carbons on the heterocyclic rings. These shifts will differ between the phenazine and its N-oxide.

  • UV-Vis Spectroscopy: Phenazine N-oxides have unique light absorption properties. For example, 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide exhibits a strong, broad absorption band between 528 nm and 541 nm in various organic solvents.

Q3: My reaction mixture is complex, and purification is difficult. What are some common impurities and how can I remove them?

A3: A complex reaction mixture often contains unreacted starting materials, the corresponding deoxygenated phenazine, and other side products.

  • Common Impurities:

    • Unreacted anilines and nitroaromatic compounds.

    • The corresponding phenazine (from deoxygenation of the N-oxide).

    • Azoxy compounds, which can form as by-products in the Wohl-Aue reaction.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) is often effective.

    • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can significantly improve its purity.

    • Precipitation: In some cases, specific impurities can be precipitated out of solution. For instance, triphenylphosphine oxide, a common byproduct in other types of reactions, can be precipitated using zinc chloride, a technique that could potentially be adapted for other hard-to-remove byproducts.

Quantitative Data on Phenazine Synthesis Yields

The following tables summarize reported yields for various phenazine and phenazine derivative syntheses.

Table 1: this compound Synthesis Yields

ProductSynthesis MethodYieldReference
1-Methylthiophenazine 5-oxidePhotochemical50-85%
8-Chloro-1H-pyrrolo[2,3-b]phenazine 5-oxideIntramolecular Wohl-Aue-

Table 2: Phenazine & Phenazine Derivative Synthesis Yields

ProductSynthesis MethodYieldReference
Substituted PhenazinesElectrochemical OxidationGood
Benzo[a]pyrano[2,3-c]phenazine derivativesNanocatalytic (Copper Oxide Quantum Dots)86-95%
1-Methoxy-6,8-bis(trifluoromethyl)phenazineModified Wohl-Aue39%
PhenazineReaction of N-phenyl-2-nitroaniline with iron46%
5,10-DihydrophenazineReaction of catechol with o-diaminobenzene~60%

Experimental Protocols

Protocol 1: General Intramolecular Wohl-Aue Synthesis of a Phenazine N-Oxide

This protocol is a generalized procedure based on the intramolecular cyclization of a 2-nitrodiphenylamine precursor.

  • Dissolve the Precursor: Dissolve the substituted 2-nitrodiphenylamine precursor in a suitable dry solvent (e.g., dimethylformamide - DMF).

  • Add Base: Under an inert atmosphere (e.g., nitrogen), add a strong base (e.g., potassium tert-butoxide) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photochemical Synthesis of a Phenazine N-Oxide

This protocol is based on the synthesis of 1-methylthiophenazine 5-oxide.

  • Prepare Solution: Prepare a solution of the N-acyl- or N-benzoyl-2′-methylthio-2-nitrodiphenylamine precursor in benzene.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) for a specified period.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product, likely through column chromatography, to isolate the phenazine 5-oxide.

Visualizations

Workflow Experimental Workflow for this compound Synthesis start Start: Dissolve Precursor add_base Add Base under Inert Atmosphere start->add_base react Stir and Monitor Reaction (TLC) add_base->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end End: Pure this compound purify->end

Caption: A typical experimental workflow for the chemical synthesis of this compound.

Troubleshooting Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_conditions Are reaction conditions too harsh? (High temp/long time) start->check_conditions yes_harsh Yes check_conditions->yes_harsh no_harsh No check_conditions->no_harsh solution_harsh Reduce temperature or reaction time to prevent deoxygenation to phenazine. yes_harsh->solution_harsh check_side_products Analyze crude mixture for side products (e.g., by LC-MS). no_harsh->check_side_products phenazine_present Is the corresponding phenazine a major byproduct? check_side_products->phenazine_present yes_phenazine Yes phenazine_present->yes_phenazine no_phenazine No phenazine_present->no_phenazine yes_phenazine->solution_harsh other_byproducts Are other unexpected byproducts present (e.g., azoxy compounds)? no_phenazine->other_byproducts yes_other Yes other_byproducts->yes_other no_other No other_byproducts->no_other solution_other Optimize stoichiometry and base. Consider inert atmosphere. yes_other->solution_other check_starting_material Check purity of starting materials. no_other->check_starting_material

Caption: A decision tree to help troubleshoot low yields in this compound synthesis.

WohlAue Simplified Intramolecular Wohl-Aue Reaction Pathway reactant 2-Nitrodiphenylamine Precursor intermediate Anionic Intermediate reactant->intermediate Base (e.g., t-BuOK) product Phenazine N-Oxide intermediate->product Intramolecular Cyclization side_product Phenazine (via deoxygenation) product->side_product Harsh Conditions (Heat)

Caption: A simplified diagram of the intramolecular Wohl-Aue reaction for phenazine N-oxide.

References

Technical Support Center: Wohl-Aue Synthesis of Phenazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wohl-Aue synthesis for the preparation of phenazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Wohl-Aue synthesis in a question-and-answer format, offering potential causes and solutions.

Q1: Why is my phenazine yield consistently low?

Low yields in the Wohl-Aue synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.

  • Suboptimal Temperature: The reaction is typically conducted at elevated temperatures, but excessive heat can lead to decomposition of starting materials and products. It is crucial to find the optimal temperature for your specific substrates. For instance, some reactions proceed well at 140°C, while others may require milder or more forceful conditions.

  • Incorrect Base: The choice and amount of base are critical. Potassium hydroxide is commonly used, but its concentration and physical form (e.g., powdered) can influence the reaction rate and yield. Insufficient base may lead to an incomplete reaction, while an excessive amount can promote side reactions.

  • Reaction Time: The reaction duration needs to be optimized. Insufficient time will result in incomplete conversion, while prolonged reaction times, especially at high temperatures, can lead to product degradation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • Atmosphere: The presence of oxygen can sometimes lead to the formation of phenazine-N-oxides as byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions in sensitive cases.

Q2: I am observing the formation of significant side products. How can I minimize them?

The formation of side products is a common issue. Key byproducts include azoxy compounds and unoxidized phenazines.[1]

  • Azoxyarene Formation: The condensation of the nitroaromatic compound with itself can lead to the formation of azoxyarenes. This is often favored at higher temperatures. Careful temperature control and ensuring a proper stoichiometric balance of reactants can help minimize this side reaction.

  • Unoxidized Phenazine Nucleus: In some cases, the reaction may yield the unoxidized phenazine instead of the expected phenazine-N-oxide. This can be influenced by the specific electronic properties of the substituents on the aromatic rings.

  • Tar Formation: Overheating or prolonged reaction times can lead to the formation of intractable tars, which can significantly complicate purification and reduce the isolated yield.

Q3: How do the substituents on my aniline and nitrobenzene affect the reaction?

The electronic nature of the substituents on both the aniline and nitroaromatic rings plays a significant role in the reaction's feasibility and outcome.

  • Electron-donating groups on the aniline component generally facilitate the reaction by increasing its nucleophilicity.

  • Electron-withdrawing groups on the nitroaromatic compound can also accelerate the reaction by making the aromatic ring more susceptible to nucleophilic attack.

  • Steric hindrance from bulky substituents near the reaction centers can impede the reaction and lower the yield.

Q4: What is the best way to purify my phenazine product?

Purification can be challenging due to the nature of the product and potential byproducts.

  • Initial Work-up: The reaction mixture is typically poured into water to dissolve inorganic salts. The crude product, which is often sparingly soluble in water, can then be collected by filtration.

  • Solvent Extraction: The crude product can be dissolved in a suitable organic solvent like benzene or toluene. Washing with dilute acid (e.g., hydrochloric acid) can help remove basic impurities.

  • Chromatography: Column chromatography is a powerful technique for separating the desired phenazine from side products. Alumina is often used as the stationary phase, with solvents like benzene or mixtures of hexane and ethyl acetate as the eluent.[1]

  • Recrystallization: The final product can often be purified further by recrystallization from an appropriate solvent.

Experimental Protocols

Below are generalized experimental protocols for the Wohl-Aue synthesis. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Phenazine Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline (1 equivalent) and the nitroaromatic compound (1.5-2 equivalents).

  • Solvent Addition (Optional): While the reaction can be run neat, a high-boiling inert solvent like nitrobenzene (which can also act as a reactant) or dimethylformamide (DMF) can be used.

  • Base Addition: Add powdered potassium hydroxide (2-3 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 130-160°C) and maintain it for several hours (4-12 hours), monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash it thoroughly with water.

  • Purification: Purify the crude product by column chromatography followed by recrystallization.

Quantitative Data Summary

The yield of the Wohl-Aue synthesis is highly dependent on the substrates and reaction conditions. The following table provides some example data from the literature.

Aniline DerivativeNitroaromatic DerivativeBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineNitrobenzeneKOH1408ModerateGeneric
o-Anisidineo-NitroanisoleKOHReflux812[1]
o-Chloroanilineo-ChloronitrobenzeneKOHReflux85.5[1]

Visualizing the Wohl-Aue Synthesis

Reaction Mechanism

Wohl_Aue_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline Aniline Intermediate1 Condensation Adduct Aniline->Intermediate1 Nucleophilic Attack Nitrobenzene Nitrobenzene Nitrobenzene->Intermediate1 Base Base (e.g., KOH) Base->Intermediate1 Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Phenazine Phenazine Intermediate2->Phenazine Oxidative Aromatization Water H₂O Intermediate2->Water

Caption: A simplified representation of the Wohl-Aue reaction mechanism.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Aniline, Nitroaromatic, and Base start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Pour into Water reaction->workup filtration Filter Crude Product workup->filtration purification Purify by Chromatography and/or Recrystallization filtration->purification product Isolated Phenazine purification->product

Caption: A typical experimental workflow for the Wohl-Aue synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or No Reaction check_temp Is the reaction temperature optimal? start->check_temp adjust_temp Adjust temperature (increase or decrease) check_temp->adjust_temp No check_base Is the base appropriate and in sufficient quantity? check_temp->check_base Yes adjust_temp->check_base adjust_base Vary base type (e.g., KOH, NaOH) and stoichiometry check_base->adjust_base No check_time Is the reaction time optimized? check_base->check_time Yes adjust_base->check_time adjust_time Increase or decrease reaction time based on TLC monitoring check_time->adjust_time No check_reactants Are starting materials pure? check_time->check_reactants Yes adjust_time->check_reactants purify_reactants Purify starting materials check_reactants->purify_reactants No success Improved Yield check_reactants->success Yes purify_reactants->success

Caption: A decision tree to troubleshoot low yields in the Wohl-Aue synthesis.

References

Technical Support Center: Synthesis and Purification of Phenazine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized phenazine oxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis of phenazine and its N-oxides is the Wohl-Aue reaction. This method involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. For this compound, this typically involves the reaction of nitrobenzene and aniline. Phenazine N-oxide is often an intermediate in the formation of phenazines and can become the main product depending on the reaction conditions.

Q2: What are the typical impurities I might encounter in my crude this compound product?

A2: Common impurities in the Wohl-Aue synthesis of this compound include unreacted starting materials (nitrobenzene and aniline), as well as side products such as azoxybenzene, azobenzene, and other related condensation products. The formation of these byproducts is often influenced by reaction temperature and the concentration of the base.

Q3: What are the recommended purification techniques for this compound?

A3: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography, typically using silica gel or alumina, is effective for separating the desired product from polar and nonpolar impurities. Recrystallization from a suitable solvent system can then be used to achieve high purity. High-performance liquid chromatography (HPLC) can also be used for purification, particularly on a smaller scale.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The appearance of a new spot corresponding to this compound and the disappearance of the starting material spots indicate the reaction is proceeding.

Q5: My purified this compound appears as a dark, almost black solid. Is this normal?

A5: Phenazine oxides are often highly colored, conjugated systems. For example, 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide is reported to form dark purple crystals. The exact color can vary depending on the specific this compound derivative and its crystalline form. However, a very dark, tarry appearance in the crude product likely indicates the presence of significant impurities and polymerization byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Issues

Problem 1: Low or No Yield of this compound

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The Wohl-Aue reaction is sensitive to temperature. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to the formation of side products and decomposition. It is recommended to perform small-scale trial reactions to determine the optimal temperature for your specific substrates.

  • Possible Cause: Incorrect base concentration.

    • Solution: The concentration and type of base are critical. Insufficient base will result in a slow or incomplete reaction. An excess or overly strong base can promote side reactions. Experiment with different bases (e.g., KOH, NaOH) and concentrations to find the optimal conditions.

  • Possible Cause: Poor quality of starting materials.

    • Solution: Ensure that your aniline and nitrobenzene are pure. Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. Consider purifying your starting materials by distillation if their purity is questionable.

Problem 2: Formation of a Tarry, Intractable Crude Product

  • Possible Cause: Reaction temperature is too high.

    • Solution: High temperatures can lead to polymerization and the formation of complex, high-molecular-weight byproducts, resulting in a tarry crude product. Lower the reaction temperature and monitor the reaction closely by TLC to avoid prolonged heating after the starting materials have been consumed.

  • Possible Cause: Inefficient work-up procedure.

    • Solution: A proper work-up is crucial to remove excess base and highly polar impurities. After the reaction, quenching with water and extracting the product into an organic solvent is a standard procedure. Washing the organic layer with dilute acid can help remove unreacted aniline.

Purification Issues

Problem 3: Product "Oiling Out" During Recrystallization

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute.

    • Solution: If the solute dissolves in the hot solvent and then separates as a liquid (oil) upon cooling, it indicates that the melting point of your compound is below the boiling point of the solvent. Choose a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.

  • Possible Cause: Presence of significant impurities.

    • Solution: High levels of impurities can disrupt the crystal lattice formation, leading to oiling out. In this case, it is best to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Possible Cause: Cooling the solution too quickly.

    • Solution: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Problem 4: Poor Separation During Column Chromatography

  • Possible Cause: Inappropriate solvent system (eluent).

    • Solution: The choice of eluent is critical for good separation. Use TLC to screen different solvent systems to find one that gives good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.

  • Possible Cause: Column overloading.

    • Solution: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel or alumina).

  • Possible Cause: Interactions with the stationary phase.

    • Solution: Phenazines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

Data Presentation

The following table provides an illustrative comparison of the purity of a crude this compound sample before and after purification by different methods. The purity is typically determined by High-Performance Liquid Chromatography (HPLC) analysis, quantifying the area of the product peak relative to the total area of all peaks.

Purification MethodPurity of Starting Material (Crude Product)Purity of Final ProductTypical Recovery
Column Chromatography (Silica Gel) ~65%>95%70-85%
Recrystallization ~95% (after column chromatography)>99%80-90%
Preparative HPLC ~65%>99.5%50-70%

Note: These are typical values and can vary depending on the specific reaction conditions and the skill of the experimenter. Quantitative analysis by HPLC is recommended to determine the exact purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wohl-Aue Reaction

This protocol is a general guideline and may require optimization for specific substituted phenazine oxides.

Materials:

  • Nitrobenzene

  • Aniline

  • Potassium Hydroxide (KOH)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 equivalent) and toluene.

  • To this solution, add powdered potassium hydroxide (3.0 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add nitrobenzene (1.0 equivalent) dropwise to the refluxing mixture over 30 minutes.

  • Continue to heat the reaction at reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to quench the reaction and dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed silica gel column.

  • Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and increasing to 10%, 20%, etc.). If peak tailing is observed, 0.1% triethylamine can be added to the eluent.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification of this compound by Recrystallization

Materials:

  • Purified this compound from column chromatography

  • Ethanol or a mixture of hexanes and ethyl acetate

Procedure:

  • Dissolve the this compound in a minimum amount of a suitable hot solvent (e.g., ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • If using a mixed solvent system (e.g., hexanes/ethyl acetate), dissolve the compound in the solvent in which it is more soluble (ethyl acetate) and then slowly add the anti-solvent (hexanes) until the solution becomes slightly cloudy.

  • Heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the highly pure this compound.

Visualizations

Synthesis_Workflow Reactants Aniline + Nitrobenzene + KOH in Toluene Reaction Wohl-Aue Reaction (Reflux) Reactants->Reaction Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification Crude->Purification Column Column Chromatography Purification->Column Primary Recrystal Recrystallization Column->Recrystal Secondary Pure Pure this compound Recrystal->Pure

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Temp Is the reaction temperature optimal? Start->Check_Temp Adjust_Temp Optimize temperature (e.g., trial reactions) Check_Temp->Adjust_Temp No Check_Base Is the base concentration and type appropriate? Check_Temp->Check_Base Yes Adjust_Temp->Check_Base Adjust_Base Screen different bases and concentrations Check_Base->Adjust_Base No Check_Purity Are the starting materials pure? Check_Base->Check_Purity Yes Adjust_Base->Check_Purity Purify_Reactants Purify starting materials (e.g., distillation) Check_Purity->Purify_Reactants No End Improved Yield Check_Purity->End Yes Purify_Reactants->End

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Wohl_Aue_Mechanism cluster_reactants Reactants Aniline Aniline Intermediate1 Anion of Aniline (formed with base) Aniline->Intermediate1 + Base Nitrobenzene Nitrobenzene Intermediate2 Meisenheimer-like Adduct Nitrobenzene->Intermediate2 Intermediate1->Intermediate2 + Nitrobenzene Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Byproduct Azoxy/Azo Compounds Intermediate2->Byproduct Side Reactions Product Phenazine N-Oxide Intermediate3->Product Oxidation/Aromatization

Caption: A simplified mechanism of the Wohl-Aue reaction for this compound synthesis.

Technical Support Center: Degradation Pathways of Phenazine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the study of phenazine oxide degradation. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound degradation experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation?

A1: this compound degradation can occur through two primary routes: microbial/enzymatic degradation and abiotic degradation. Microbial degradation involves the use of phenazine compounds by microorganisms as a source of carbon and energy.[1] Abiotic degradation can be induced by factors such as light (photodegradation), heat, and chemical reactions (e.g., oxidation or reduction).

Q2: Which microorganisms are known to degrade phenazine derivatives?

A2: Several bacterial genera have been identified as capable of degrading phenazine compounds, particularly phenazine-1-carboxylic acid (PCA). These include species of Mycobacterium (e.g., Mycobacterium fortuitum) and Sphingomonas.[1][2] These organisms possess enzymes that can initiate the breakdown of the phenazine ring structure.

Q3: What are the initial enzymatic steps in the microbial degradation of phenazine compounds?

A3: For phenazine-1-carboxylic acid (PCA), a common precursor to other phenazines, the initial degradation in some bacteria like Mycobacterium fortuitum is catalyzed by a decarboxylase, which removes the carboxyl group to form phenazine.[3] Subsequently, dioxygenase enzymes are thought to be crucial for cleaving the aromatic ring structure.[3] For phenazine N-oxides, a key initial step can be a deoxygenation reaction, converting the N-oxide back to the parent phenazine.

Q4: What are the likely degradation products of this compound?

A4: The degradation of this compound can lead to a variety of products depending on the degradation pathway. Enzymatic deoxygenation would yield the corresponding phenazine. Further degradation of the phenazine ring can result in hydroxylated intermediates. Photodegradation of PCA has been shown to produce hydroxylated PCA and hydroxyphenazine.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the disappearance of the parent this compound and the appearance of degradation products. A reversed-phase C18 column coupled with a UV-Vis detector is typically used. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative screening.

Troubleshooting Guides

Issue 1: Low or No Degradation of this compound in Microbial Culture

Possible Causes & Solutions

Cause Troubleshooting Step
Inappropriate microbial strain Ensure the selected microbial strain has a known or predicted capability to degrade phenazine compounds. Not all soil or environmental isolates will have this metabolic pathway.
Sub-optimal culture conditions Optimize culture parameters such as pH, temperature, and aeration. For example, the degradation of PCA by Sphingomonas sp. DP58 is highly dependent on pH and temperature.
Toxicity of this compound High concentrations of this compound or its degradation products may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal starting concentration.
Nutrient limitation Ensure the growth medium contains all necessary nutrients for microbial growth and enzymatic activity. In some cases, phenazines can be used as a sole carbon source, but initial growth may require other carbon sources.
Plasmid loss If the degradation pathway is encoded on a plasmid, ensure selective pressure is maintained in the culture to prevent plasmid loss.
Issue 2: Inconsistent or Irreproducible HPLC Results

Possible Causes & Solutions

Cause Troubleshooting Step
Sample preparation variability Standardize your sample preparation protocol, including extraction solvent, volume, and extraction time. Ensure complete extraction of phenazine compounds from the culture medium.
Column degradation The HPLC column can degrade over time. Flush the column regularly and consider using a guard column to protect the analytical column.
Mobile phase issues Prepare fresh mobile phase for each run and ensure it is properly degassed. Inconsistent mobile phase composition can lead to shifts in retention times.
Detector issues Ensure the detector lamp is warmed up and stable before analysis. Check for any noise or drift in the baseline.
Issue 3: Difficulty in Identifying Degradation Products

Possible Causes & Solutions

Cause Troubleshooting Step
Low concentration of intermediates Degradation intermediates may be transient and present at low concentrations. Concentrate your sample before analysis or use a more sensitive analytical technique like LC-MS/MS.
Co-elution of peaks in HPLC Optimize your HPLC method (e.g., gradient, mobile phase composition) to improve the separation of degradation products from the parent compound and other media components.
Lack of appropriate standards If possible, synthesize or purchase authentic standards of potential degradation products for comparison of retention times and mass spectra.

Data Presentation

Table 1: Factors Influencing the Degradation Rate of Phenazine-1-Carboxylic Acid (PCA) by Sphingomonas sp. DP58
FactorCondition 1Degradation Time (hours)Condition 2Degradation Time (hours)
Medium Luria-Bertani (LB)~36Inorganic Salt Medium40
pH Sub-optimalSlowerOptimalFaster
Temperature Sub-optimalSlowerOptimalFaster

Data synthesized from a study on the degradation of PCA by Sphingomonas sp. DP58, which can completely degrade PCA.

Table 2: Anaerobic Degradation of 1-Hydroxyphenazine (1-OHPHZ) and Pyocyanin (PYO) by P. aeruginosa PA14 Δphz in the Presence of Ferrous Iron
PhenazineDegradation after 6 hours (%)
1-Hydroxyphenazine (1-OHPHZ) ~18.0
Pyocyanin (PYO) ~3.0

Data from a study showing that the anaerobic degradation of these phenazines is correlated with anaerobic cell death of P. aeruginosa.

Experimental Protocols

Protocol 1: Microbial Degradation of this compound

Objective: To assess the ability of a microbial strain to degrade this compound.

Materials:

  • Microbial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth or a defined minimal medium)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Shaking incubator

  • Centrifuge

  • HPLC system

Procedure:

  • Inoculate a 50 mL sterile culture flask containing 10 mL of the appropriate growth medium with a single colony of the microbial strain.

  • Incubate the culture overnight in a shaking incubator at the optimal temperature and shaking speed for the strain.

  • The next day, dilute the overnight culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of 0.1.

  • Add this compound from the stock solution to the culture to a final desired concentration (e.g., 50 µM). Include a sterile control flask with medium and this compound but no microbial inoculum.

  • Incubate the cultures under the same conditions as the overnight culture.

  • At various time points (e.g., 0, 12, 24, 48, and 72 hours), withdraw a 1 mL aliquot from each culture and the control flask.

  • Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the filtered supernatant by HPLC to determine the concentration of the remaining this compound.

Protocol 2: Preparation of Cell-Free Extract for Enzyme Assays

Objective: To prepare a cell-free extract from a microbial culture to test for enzymatic degradation of this compound.

Materials:

  • Overnight microbial culture

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol)

  • Lysozyme

  • DNase I

  • Sonciator or French press

  • Ultracentrifuge

Procedure:

  • Grow a 1 L culture of the microbial strain to the mid-logarithmic phase of growth.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold lysis buffer.

  • Resuspend the cell pellet in 10 mL of ice-cold lysis buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing them through a French press.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Carefully collect the supernatant (the cell-free extract) and store it in aliquots at -80°C.

Protocol 3: In Vitro Enzyme Assay for this compound Degradation

Objective: To determine the enzymatic activity of a cell-free extract towards this compound.

Materials:

  • Cell-free extract

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • This compound stock solution

  • NAD(P)H (if a reductase is suspected)

  • Microplate reader or spectrophotometer

Procedure:

  • In a 96-well microplate or a cuvette, prepare the reaction mixture containing:

    • Assay buffer

    • Cell-free extract (e.g., 10-50 µg of total protein)

    • NAD(P)H (e.g., 200 µM final concentration, if required)

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Immediately measure the absorbance at a wavelength where this compound has a strong absorbance (determine this by a wavelength scan).

  • Monitor the decrease in absorbance over time at a constant temperature.

  • Include control reactions without the cell-free extract and without the substrate (this compound).

  • Calculate the rate of degradation from the linear portion of the absorbance vs. time plot.

Visualizations

degradation_pathway cluster_pca Degradation of Phenazine-1-Carboxylic Acid phenazine_oxide Phenazine N-Oxide phenazine Phenazine phenazine_oxide->phenazine Deoxygenation (e.g., by N-oxide reductase) dihydroxyphenazine Dihydroxyphenazine phenazine->dihydroxyphenazine Dioxygenase decarboxylated_intermediate Decarboxylated Intermediate ring_cleavage Ring Cleavage Products dihydroxyphenazine->ring_cleavage Further enzymatic steps pca Phenazine-1-Carboxylic Acid (PCA) phenazine_from_pca Phenazine pca->phenazine_from_pca Decarboxylation (e.g., PhdA)

Caption: Proposed microbial degradation pathway for phenazine N-oxide.

experimental_workflow culture 1. Microbial Culture with this compound sampling 2. Time-point Sampling culture->sampling centrifugation 3. Centrifugation (Cell Separation) sampling->centrifugation extraction 4. Supernatant Extraction centrifugation->extraction analysis 5. HPLC/LC-MS Analysis extraction->analysis data 6. Data Analysis (Degradation Kinetics) analysis->data

References

Technical Support Center: Stabilizing Phenazine Oxide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing phenazine oxide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation from several factors, including:

  • Light: Exposure to light, particularly UV and visible light, can induce photodegradation. This process often follows first-order kinetics and can be significantly accelerated in the presence of oxygen and at an acidic pH.[1]

  • pH: The stability of phenazine derivatives is highly pH-dependent. Acidic conditions (pH < 7) tend to accelerate the degradation of compounds like phenazine-1-carboxylic acid, a related phenazine derivative. Neutral to alkaline environments are generally more favorable for stability.[1]

  • Oxidation: this compound can undergo oxidative degradation, especially in the presence of oxygen and certain metal ions that can act as catalysts.[2][3] The N-oxide group itself has a special redox reactivity.[4]

  • Temperature: Elevated temperatures can promote thermal degradation. For related compounds like phenothiazines, thermal degradation is influenced by pH and the presence of metal ions.

  • Presence of Metal Ions: Trace metal ions, such as copper (II) and iron (III), can catalyze the oxidative degradation of phenazine-related structures.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation of this compound solutions can be indicated by a color change. For instance, a solution of 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide exhibits a strong absorption in the green to cyan wavelength range, which disappears upon protonation (e.g., in acidic conditions that may promote degradation). Any unexpected color shift or precipitation in your solution could be a sign of degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize the shelf life of your this compound solutions, adhere to the following storage guidelines:

  • Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.

  • Control Temperature: Store solutions at a low temperature, such as -20°C, for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas like argon or nitrogen can help to minimize oxidative degradation.

  • Appropriate Solvent: The choice of solvent can impact stability. Polar protic solvents can stabilize N-oxides through hydrogen bonding. The impact of the solvent on the oxidation of phenazine has been noted, so it is an important consideration.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: The use of antioxidants to stabilize phenazine-related compounds can be complex. While antioxidants are intended to prevent oxidation, some, like ascorbic acid and hydroquinone, have been observed to accelerate the degradation of promethazine (a phenothiazine) under certain conditions. The effectiveness of an antioxidant will depend on the specific phenazine derivative, the solvent system, and other components in the solution. It is recommended to perform a small-scale stability study to evaluate the effect of a specific antioxidant on your this compound solution before widespread use.

Q5: How can I remove catalytic metal ions from my solution?

A5: The use of chelating agents can help to sequester metal ions that may catalyze the degradation of this compound. Ethylenediaminetetraacetic acid (EDTA) and citric acid are common chelating agents used to stabilize pharmaceutical formulations by binding metal ions. Adding a small concentration of EDTA (e.g., 0.01-0.1%) to your buffer or solution can be an effective strategy.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound solutions.

Problem Possible Causes Troubleshooting Steps
Rapid color change or precipitation of the this compound solution upon preparation. 1. Photodegradation: Exposure to ambient or harsh lighting. 2. Oxidative Degradation: Presence of dissolved oxygen or catalytic metal ions. 3. pH Instability: The pH of the solvent or buffer is in a range that promotes degradation. 4. Solubility Issues: The concentration of this compound exceeds its solubility in the chosen solvent.1. Prepare the solution under low-light conditions or in a dark room. Use amber glassware or foil-wrapped containers. 2. Use deoxygenated solvents by sparging with nitrogen or argon. Consider adding a chelating agent like EDTA (0.01-0.1%). 3. Ensure the pH of your solution is in the neutral to alkaline range, if compatible with your experiment. 4. Confirm the solubility of this compound in your solvent. You may need to use a co-solvent or gently warm the solution to aid dissolution.
Inconsistent results in bioassays or analytical measurements. 1. Degradation of Stock Solution: The stock solution of this compound may have degraded over time. 2. Degradation during Experiment: The compound may be degrading under the experimental conditions (e.g., in cell culture media, incubation temperature). 3. Impure Starting Material: The solid this compound may contain impurities from its synthesis.1. Prepare fresh stock solutions frequently. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. 2. Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section). 3. Verify the purity of your this compound using a suitable analytical method like HPLC or LC-MS.
Appearance of unknown peaks in HPLC or LC-MS analysis. 1. Formation of Degradation Products: The unknown peaks are likely degradation products of this compound. 2. Contamination: Contamination from glassware, solvents, or other reagents.1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway. Common degradation products of phenazine derivatives include hydroxylated species. 2. Run a blank (solvent and all reagents without this compound) to check for contamination.

Data on Phenazine Derivative Stability

The stability of phenazine compounds is highly dependent on their specific structure and the experimental conditions. The following table summarizes stability data for Phenazine-1-Carboxylic Acid (PCA), a closely related compound, to provide an indication of factors affecting stability.

CompoundConditionpHHalf-lifeReference
Phenazine-1-Carboxylic Acid (PCA)Visible Light5.02.2 days
Phenazine-1-Carboxylic Acid (PCA)Visible Light6.837.6 days
Phenazine-1-Carboxylic Acid (PCA)Visible Light, Oxygen Removed5.04.4 days

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method. This is a crucial step in developing a stable formulation.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS/MS system for peak identification

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

4. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Characterize the major degradation products using LC-MS/MS.

Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway cluster_factors Degradation Factors phenazine_oxide This compound degradation_products Degradation Products (e.g., Hydroxylated Phenazines) phenazine_oxide->degradation_products Degradation loss_of_activity Loss of Biological Activity degradation_products->loss_of_activity light Light light->phenazine_oxide heat Heat heat->phenazine_oxide oxygen Oxygen oxygen->phenazine_oxide acidic_ph Acidic pH acidic_ph->phenazine_oxide metal_ions Metal Ions metal_ions->phenazine_oxide

Caption: Factors leading to the degradation of this compound.

experimental_workflow start Start: Unstable this compound Solution troubleshoot Troubleshooting: - Check for light exposure - Measure pH - Consider solvent purity start->troubleshoot stabilize Stabilization Strategies: - Protect from light - Adjust pH to neutral/alkaline - Use deoxygenated solvents - Add chelating agent (e.g., EDTA) troubleshoot->stabilize stability_test Perform Forced Degradation Study stabilize->stability_test analyze Analyze by Stability-Indicating HPLC/LC-MS stability_test->analyze stable_solution Result: Stable this compound Solution analyze->stable_solution

Caption: Workflow for troubleshooting and stabilizing this compound solutions.

logical_relationship issue Issue: Inconsistent Experimental Results cause1 Cause 1: This compound Degradation issue->cause1 cause2 Cause 2: Experimental Error issue->cause2 solution1 Solution: Implement Stabilization Protocol (See FAQs and Troubleshooting) cause1->solution1 solution2 Solution: Review and Optimize Experimental Procedure cause2->solution2 outcome1 Outcome: Reproducible and Reliable Data solution1->outcome1 solution2->outcome1

Caption: Logical approach to addressing inconsistent experimental results.

References

Technical Support Center: Overcoming Low Yield in Phenazine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with low yields in phenazine biosynthesis experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: No or Very Low Phenazine Production

  • Symptom: No visible color change in the culture medium (many phenazines are pigmented) and low to undetectable levels of phenazines in HPLC analysis.[1]

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Promoter The native promoter of the phz operon may be weak in your host. Replace it with a strong, well-characterized constitutive or inducible promoter suitable for your expression host.[1]
Suboptimal Culture Conditions Phenazine production is highly sensitive to environmental factors.[2][3] Optimize medium components such as carbon and nitrogen sources, pH, temperature, and aeration.[4]
Codon Usage Mismatch If expressing in a heterologous host, the codon usage of the phenazine biosynthesis genes may not be optimal. Synthesize the genes with codons optimized for your expression host (e.g., E. coli or Pseudomonas putida).
Precursor Limitation The biosynthesis of phenazines starts from the shikimate pathway, requiring precursors like phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). Overexpressing key genes in the shikimate pathway, such as ppsA (PEP synthase) and tktA (transketolase), can increase the precursor pool.
Negative Regulation Several regulatory systems can repress phenazine biosynthesis. Knocking out negative regulators like rpeA, rsmE, and lon has been shown to increase phenazine production.
Quorum Sensing Not Activated Phenazine production is often regulated by quorum sensing (QS). Ensure your culture reaches a sufficient cell density to activate the QS system. In some cases, direct induction of the QS system may be necessary.

Issue 2: Production of Undesired Phenazine Byproducts

  • Symptom: Your culture is producing a mixture of phenazine derivatives instead of the desired one, confirmed by HPLC analysis.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Activity of Modifying Enzymes The primary phenazine product, phenazine-1-carboxylic acid (PCA), can be converted to other derivatives by enzymes like PhzM, PhzS, PhzH, and PhzO.
Suboptimal Fermentation Conditions The choice of carbon source, oxygen availability, and pH can influence the profile of phenazine derivatives produced. For example, different carbon sources can favor the production of PCA over its derivatives.
Genetic Background of Host Strain The native genetic makeup of your production strain may contain genes for phenazine modification.

Genetic Modification Workflow

A Identify modifying enzyme gene (e.g., phzM, phzS, phzO) B Construct gene knockout vector A->B C Transform host strain B->C D Select for double crossover events C->D E Verify gene deletion via PCR and sequencing D->E F Analyze phenazine profile by HPLC E->F

Caption: Workflow for genetic modification to eliminate byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for phenazine production?

A1: Pseudomonas species, particularly P. aeruginosa and P. chlororaphis, are common native producers and are often engineered for higher yields. For heterologous production, Pseudomonas putida KT2440 is a popular choice due to its metabolic versatility and robustness. While Escherichia coli has been used, achieving high titers of some phenazines like pyocyanin can be challenging.

Q2: How can I increase the supply of precursors for phenazine biosynthesis?

A2: The shikimate pathway is the primary source of precursors for phenazine synthesis. To enhance this pathway, you can overexpress genes that increase the availability of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), the initial substrates of the pathway. Key genes to target for overexpression include ppsA (encoding PEP synthase) and tktA (encoding transketolase).

Q3: My overall phenazine yield is low even after knocking out byproduct-forming genes. What should I do?

A3: This suggests that the overall carbon flux through the phenazine biosynthetic pathway is suboptimal. Consider the following strategies:

  • Optimize the Carbon-to-Nitrogen (C/N) Ratio: Systematically vary the C/N ratio in your culture medium, as a high ratio can sometimes boost secondary metabolite production.

  • Enhance Precursor Supply: As mentioned in the previous question, overexpressing key genes in the shikimate pathway can significantly improve precursor availability.

  • Address Regulatory Bottlenecks: Investigate and potentially knock out negative regulatory genes that may be limiting the expression of the phenazine biosynthesis operon.

  • Fed-Batch Fermentation: Implementing a fed-batch fermentation strategy can help maintain optimal nutrient levels and has been shown to significantly increase phenazine titers.

Q4: What is the role of quorum sensing in phenazine production?

A4: In many Pseudomonas species, phenazine biosynthesis is regulated by a cell-density-dependent mechanism called quorum sensing (QS). The QS system ensures that phenazines are produced when the bacterial population is large enough for these molecules to be effective. The phz1 operon in P. aeruginosa is a classic example of being regulated by QS. If your cultures are not reaching a high enough density, the QS system may not be fully activated, leading to low phenazine yields.

Q5: Are there specific environmental factors that significantly impact phenazine yield?

A5: Yes, phenazine production is sensitive to various environmental cues. Key factors include:

  • Carbon Source: The type and concentration of the carbon source can dramatically affect yield.

  • pH: Maintaining an optimal pH, often around 7.0, is crucial for consistent production.

  • Temperature: Different strains have optimal temperatures for phenazine production. For instance, some Pseudomonas strains produce more at 28°C than at 37°C.

  • Oxygen Availability: Aeration levels are critical, as some enzymes in the biosynthetic pathway are oxygen-dependent.

  • Iron Concentration: Optimizing the concentration of iron in the medium can enhance overall phenazine synthesis.

Data Summary

Table 1: Examples of Metabolic Engineering Strategies to Improve Phenazine-1-Carboxylic Acid (PCA) Yield

Strain Engineering Strategy Fold Increase in PCA Yield Final PCA Titer (mg/L)
P. aeruginosa PA1201Blocking PCA conversion, enhancing efflux, increasing precursor supply, promoter engineering.54.69882
P. chlororaphis Lzh-T5Restoring phzF, knocking out phzO and negative regulators, enhancing the shikimate pathway, fed-batch fermentation.-10653
Pseudomonas sp. M18GQ/pME6032PhzInactivation of gacA and qscR, overexpression of phz gene cluster, and medium optimization.~1.6 (compared to optimized M18GQ)6365

Table 2: Impact of Environmental Conditions on Phenazine-1-Carboxamide (PCN) Production by P. chlororaphis PCL1391

Condition Effect on PCN Production
Decreasing pH from 7 to 6 Dramatic decrease
Decreasing temperature from 21°C to 16°C Dramatic decrease
Growth at 1% oxygen Increased
Low magnesium concentration Increased
Salt stress Reduced
Low concentrations of ferric iron, phosphate, sulfate, and ammonium ions Reduced

Key Experimental Protocols

Protocol 1: Quantification of Phenazines by HPLC

This protocol is adapted from methods used for quantifying phenazines in bacterial cultures.

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

  • Extraction (Optional but recommended for complex media):

    • Acidify the filtered supernatant to approximately pH 2 with concentrated HCl.

    • Extract the phenazines with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

      • Example Gradient: Start with 15% acetonitrile, ramp to 100% over 15 minutes, hold for a few minutes, then return to initial conditions.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Use a photodiode array (PDA) or UV-Vis detector. Monitor at wavelengths specific to your phenazine of interest (e.g., 366 nm for PCA, 280 nm for pyocyanin).

    • Quantification: Create a standard curve using purified phenazine standards of known concentrations.

Protocol 2: Gene Knockout via Homologous Recombination

This is a generalized protocol for creating gene deletions in Pseudomonas.

  • Construct Knockout Vector:

    • Amplify ~500-1000 bp regions upstream and downstream of the target gene ("homology arms").

    • Clone these homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).

  • Introduce Vector into Host:

    • Transform the knockout vector into your Pseudomonas strain via electroporation or biparental mating with an E. coli donor strain.

  • Select for Single Crossover Events:

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the vector's resistance marker. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for Double Crossover Events:

    • Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event.

    • Plate the cells on a medium containing the counter-selection agent (e.g., sucrose for sacB). Cells that have undergone a second crossover to excise the plasmid will survive.

  • Screen for Deletion:

    • Use colony PCR with primers flanking the target gene to screen for colonies that have the desired deletion. The PCR product from the mutant will be smaller than that from the wild-type.

    • Confirm the deletion by Sanger sequencing.

Visualizations

Phenazine Biosynthetic Pathway

E4P Erythrose 4-Phosphate (E4P) Shikimate Shikimate Pathway E4P->Shikimate PEP Phosphoenolpyruvate (PEP) PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate PCA_core phzABCDEFG Chorismate->PCA_core PCA Phenazine-1-carboxylic acid (PCA) PCA_core->PCA phzH phzH PCA->phzH phzM phzM PCA->phzM phzO phzO PCA->phzO PCN Phenazine-1-carboxamide (PCN) phzH->PCN Me_PCA 5-methyl-PCA phzM->Me_PCA phzS phzS Me_PCA->phzS PYO Pyocyanin (PYO) phzS->PYO OH_PHZ 2-hydroxyphenazine phzO->OH_PHZ

Caption: Simplified phenazine biosynthetic pathway.

Regulatory Control of Phenazine Biosynthesis

QS Quorum Sensing (e.g., PhzI/PhzR) phz_operon phzABCDEFG operon QS->phz_operon + TCST Two-Component Systems (e.g., GacS/GacA, RpeA/RpeB) TCST->phz_operon + Env Environmental Signals (Nutrients, O2, pH) Env->TCST NegReg Negative Regulators (e.g., RsmE, Lon) NegReg->phz_operon - Phenazines Phenazine Production phz_operon->Phenazines

Caption: Key regulatory inputs controlling phenazine biosynthesis.

References

Technical Support Center: Pseudomonas Phenazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenazine production in Pseudomonas.

Troubleshooting Guide

This guide addresses common issues encountered during experiments related to phenazine production.

Issue IDQuestionPossible CausesSuggested Solutions
PNZ-001 Low or no phenazine production in liquid culture. Suboptimal Media Composition: Incorrect carbon or nitrogen sources can limit precursor availability.[1][2][3][4] Inappropriate pH: pH outside the optimal range (typically neutral to slightly alkaline) can inhibit biosynthesis.[5] Incorrect Temperature: Temperature can significantly impact the activity of biosynthetic enzymes. Poor Aeration: Oxygen availability is crucial for the final steps of phenazine biosynthesis. Stationary Phase Not Reached: Phenazine production is often growth-phase dependent, peaking in the stationary phase due to quorum sensing.Optimize Media: Test different carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., soytone, tryptone). Refer to the Media Composition Effects table below. Maintain Optimal pH: Buffer the medium or use a fermenter with pH control, aiming for a pH between 7.0 and 8.2. Incubate at Optimal Temperature: Most Pseudomonas strains produce phenazines well between 25-30°C. Ensure Adequate Aeration: Use baffled flasks, increase shaking speed, or use a bioreactor with controlled oxygen supply. Extend Incubation Time: Ensure cultures have entered the stationary phase. Monitor cell density (OD600) and phenazine production over a time course.
PNZ-002 Inconsistent phenazine yields between experiments. Variability in Inoculum Preparation: Differences in the age or density of the starter culture can lead to asynchronous growth. Inconsistent Media Preparation: Minor variations in media components or pH can have a significant impact. Fluctuations in Incubation Conditions: Inconsistent temperature or shaking speed can affect metabolic activity.Standardize Inoculum: Use a standardized protocol for preparing your starter culture, ensuring consistent cell density and growth phase. Prepare Media Consistently: Use a standardized protocol for media preparation, including careful pH adjustment. Maintain Stable Incubation Conditions: Use calibrated incubators and shakers to ensure consistent temperature and aeration.
PNZ-003 Change in the color of the phenazine product (e.g., from blue/green to reddish). Presence of Different Phenazine Derivatives: Pseudomonas can produce multiple phenazine derivatives with different colors (e.g., pyocyanin is blue, phenazine-1-carboxylic acid is yellow). The relative abundance of these can change based on culture conditions. pH Shift in Culture Medium: The color of some phenazines, like pyocyanin, is pH-sensitive.Analyze Phenazine Profile: Use HPLC or other chromatographic methods to identify and quantify the different phenazine derivatives being produced. Monitor and Control pH: Regularly monitor the pH of your culture and buffer the medium if necessary.
PNZ-004 Low phenazine production in a biofilm culture. Differential Operon Expression: The two phz operons can be differentially expressed in planktonic versus biofilm growth. The phz2 operon is often more dominant in biofilms. Quorum Sensing Defects: Mutations in quorum sensing systems can impair phenazine production, which is critical for biofilm development.Confirm Biofilm-Specific Gene Expression: If possible, use reporter strains or qRT-PCR to assess the expression of phz1 and phz2 operons. Sequence Key Regulatory Genes: If you suspect a mutation, sequence key quorum sensing regulatory genes like lasR, rhlR, and pqsR.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory systems controlling phenazine production in Pseudomonas?

A1: Phenazine production is primarily regulated by a complex network of signaling systems, with quorum sensing (QS) being central. The main QS systems involved are las, rhl, and pqs. These systems are interconnected and allow the bacteria to coordinate gene expression, including phenazine biosynthesis, in a cell-density-dependent manner. Additionally, the GacS/GacA two-component system acts as a global regulator, influencing the expression of QS systems and, consequently, phenazine production.

Q2: How do environmental factors influence phenazine production?

A2: Various environmental factors significantly impact phenazine biosynthesis:

  • Temperature: Optimal production typically occurs between 25°C and 30°C.

  • pH: A neutral to slightly alkaline pH (7.0-8.2) is generally favorable.

  • Oxygen: Aeration is crucial, as oxygen is required for the final steps of biosynthesis. However, some studies suggest that low oxygen tension can enhance the production of certain phenazines.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can dramatically affect yields by influencing precursor availability and metabolic pathways.

  • Iron: Iron availability is critical. While essential for growth, low concentrations of ferric iron can sometimes reduce phenazine levels, whereas in other contexts, iron depletion can enhance the production of certain antimicrobials, including precursors to phenazines. Phenazines themselves can play a role in iron acquisition by reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺).

Q3: What are the primary phenazine biosynthetic operons in Pseudomonas aeruginosa?

A3: Pseudomonas aeruginosa possesses two nearly identical gene clusters, phzA1-G1 (phz1) and phzA2-G2 (phz2), which are responsible for the synthesis of the precursor molecule phenazine-1-carboxylic acid (PCA). These two operons are differentially regulated. For instance, in liquid cultures, phz1 expression may be higher, while in biofilms, phz2 is often the predominantly expressed operon.

Q4: Can I quantify phenazine production without using HPLC?

A4: Yes, for certain phenazines like pyocyanin, a simple spectrophotometric method can be used. Pyocyanin has a distinct blue color and its concentration in culture supernatants can be estimated by measuring the absorbance at a specific wavelength (around 691 nm after chloroform extraction and acidification). However, for accurate quantification of a mixture of phenazines, HPLC is the recommended method.

Quantitative Data Summary

Table 1: Effect of Environmental Factors on Phenazine Production

FactorConditionEffect on Phenazine ProductionReference Strain(s)
Temperature 25-27°CHighP. fluorescens 2-79
29-32.5°CModerateP. fluorescens 2-79
34°CLowP. fluorescens 2-79
16°C vs 21°CDramatic DecreaseP. chlororaphis PCL1391
pH 7.0HighP. fluorescens 2-79
8.0LowP. fluorescens 2-79
6.0 vs 7.0Dramatic DecreaseP. chlororaphis PCL1391
7.2Optimal for PCN productionP. chlororaphis H5ΔfleQΔrelA
Oxygen 1% O₂Increased PCN levelsP. chlororaphis PCL1391
Iron Low Ferric IronReduced PCN levelsP. chlororaphis PCL1391
20 µM Fe³⁺Optimal for PCA productionP. chlororaphis GP72

Table 2: Influence of Carbon Source on Phenazine-1-Carboxylic Acid (PCA) Production in P. fluorescens 2-79

Carbon SourceSpecific PCA Production (g/g biomass)
Glucose0.31
Glycerol0.16
Xylose0.16
Fructose0.09

Experimental Protocols

Protocol 1: Phenazine Extraction and Quantification from Liquid Culture

This protocol is adapted from methods described for the quantification of phenazines using HPLC.

Materials:

  • Pseudomonas culture

  • Centrifuge

  • 0.22 µm syringe filters

  • acidified ethyl acetate (ethyl acetate with 0.1% acetic acid)

  • HPLC system with a C18 column and a UV-Vis detector

  • Phenazine standards (e.g., PCA, pyocyanin)

Procedure:

  • Culture Sampling: Collect a known volume of your Pseudomonas liquid culture.

  • Cell Removal: Centrifuge the culture sample to pellet the cells.

  • Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Extraction (for less polar phenazines):

    • Acidify the filtered supernatant to a pH of approximately 2.0 with concentrated HCl.

    • Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the upper ethyl acetate phase, which now contains the phenazines.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Resuspend the dried extract in a known volume of the mobile phase for HPLC analysis.

  • Direct Injection (for more polar phenazines like pyocyanin): The filtered supernatant can often be directly injected into the HPLC system for the analysis of more water-soluble phenazines.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the phenazines using a suitable gradient of solvents (e.g., a water/acetonitrile gradient with a small amount of trifluoroacetic acid).

    • Detect the phenazines using a UV-Vis detector at appropriate wavelengths (e.g., 366 nm for PCA and 280 nm for pyocyanin).

    • Quantify the phenazines by comparing the peak areas to a standard curve generated from known concentrations of phenazine standards.

Visualizations

Phenazine_Biosynthesis_Regulation Simplified Regulatory Network of Phenazine Biosynthesis GacS_GacA GacS/GacA Two-Component System QS_Systems Quorum Sensing Systems (las, rhl, pqs) GacS_GacA->QS_Systems activate phz_operons phz1 & phz2 operons QS_Systems->phz_operons activate transcription PCA Phenazine-1-Carboxylic Acid (PCA) phz_operons->PCA biosynthesis phzM_phzS phzM, phzS PCA->phzM_phzS precursor for Pyocyanin Pyocyanin & other derivatives phzM_phzS->Pyocyanin modification Env_Signals Environmental Signals (Nutrients, O₂, pH, Temp) Env_Signals->GacS_GacA modulate Troubleshooting_Workflow Troubleshooting Low Phenazine Production Start Low/No Phenazine Production Check_Media Review Media Composition (Carbon, Nitrogen, pH) Start->Check_Media Check_Conditions Verify Growth Conditions (Temp, Aeration) Start->Check_Conditions Check_Growth_Phase Confirm Stationary Phase Reached Start->Check_Growth_Phase Optimize_Media Test Alternative Media Components Check_Media->Optimize_Media Optimize_Conditions Adjust Temp/Aeration Check_Conditions->Optimize_Conditions Time_Course Perform Time-Course Experiment Check_Growth_Phase->Time_Course Success Production Restored Optimize_Media->Success Further_Investigation Consider Genetic Factors (e.g., QS mutants) Optimize_Media->Further_Investigation Optimize_Conditions->Success Optimize_Conditions->Further_Investigation Time_Course->Success Time_Course->Further_Investigation

References

Technical Support Center: Enhancing Phenazine-1-Carboxylic Acid (PCA) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the production of phenazine-1-carboxylic acid (PCA).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during PCA production experiments in a question-and-answer format.

Question: My PCA yield is consistently low. What are the most critical medium components I should optimize?

Answer: Low PCA yield is a common issue that can often be resolved by optimizing the fermentation medium. The most significant components influencing PCA production are the carbon and nitrogen sources.

  • Carbon Source: Glucose is a widely used and effective carbon source. Optimization studies have shown that concentrations around 12-18 g/L can significantly increase PCA yield.[1][2] However, be aware that very high initial carbon concentrations may not be beneficial.

  • Nitrogen Source: Complex nitrogen sources like soytone, soybean meal, and peptone have been shown to be crucial.[1][2] For instance, a combination of glucose and soytone was identified as the most significant factor in one study, achieving a PCA yield of 1240 mg/L with 17.81 g/L glucose and 11.47 g/L soytone.[1] In another case, optimizing soybean meal, glucose, soy peptone, and ethanol led to a nearly threefold increase in PCA concentration.

  • Trace Elements: The presence of specific ions can also be beneficial. Fe²⁺ and NH₄⁺ have been shown to promote the production of phenazine compounds.

Question: I'm observing significant batch-to-batch variability in my PCA production. What environmental factors should I control more tightly?

Answer: Inconsistent PCA production is often linked to fluctuations in environmental conditions during fermentation. Key parameters to monitor and control include:

  • pH: The pH of the fermentation medium can significantly affect PCA biosynthesis. For Pseudomonas chlororaphis, maintaining a stable pH of around 7.2 has been shown to increase production by 56% compared to uncontrolled pH conditions.

  • Temperature: The optimal temperature for PCA production is typically around 28-37°C, depending on the producing strain. It is crucial to maintain a constant temperature throughout the fermentation process.

  • Aeration and Agitation: Adequate oxygen supply is important for microbial growth and PCA synthesis. Shaking or stirring during fermentation generally improves production. For bioreactor fermentations, controlling the stirring speed (e.g., 800 rpm) is a key parameter to optimize.

Question: My producing strain generates unwanted phenazine derivatives in addition to PCA. How can I increase the specificity of PCA production?

Answer: The production of other phenazine derivatives, such as 2-hydroxyphenazine (2-OH-PHZ), is a common challenge. This is often due to the activity of modifying enzymes.

  • Genetic Engineering: A targeted approach is to knock out the genes responsible for these modifications. For example, the gene phzO encodes a protein that catalyzes the conversion of PCA to 2-OH-PCA, which then spontaneously converts to 2-OH-PHZ. Knocking out the phzO gene can lead to the accumulation of PCA as the primary phenazine product.

Question: Can I use a minimal medium for PCA production to reduce costs?

Answer: Yes, it is possible to develop a cost-effective minimal medium for PCA production. While complex media often give high yields, a well-designed defined medium can also be very effective and is preferable for industrial-scale production due to lower cost and better batch consistency. A general defined medium (GDM) using glycerol as the sole carbon source has been developed that achieves high PCA titers, with production costs being only 10% of that of a complex medium like King's B (KB). Optimization of components like Fe²⁺ and NH₄⁺ concentrations is key to the success of a minimal medium.

Quantitative Data on PCA Production

The following tables summarize quantitative data from various studies on enhancing PCA production through media optimization and genetic engineering.

Table 1: Enhancement of PCA Production via Media Optimization

Producing StrainKey Optimized ComponentsConcentrationResulting PCA Yield (mg/L)Fold Increase
Pseudomonas sp. M-18QGlucose, Soytone17.81 g/L, 11.47 g/L12401.65
Pseudomonas sp. M18GSoybean meal, Glucose, Soy peptone, Ethanol33.4 g/L, 12.7 g/L, 10.9 g/L, 13.8 ml/L2000~3.0
Pseudomonas sp. M18GQ/pME6032PhzSoybean meal, Corn steep liquor, Ethanol65.02 g/L, 15.36 g/L, 21.70 ml/L63651.6

Table 2: Enhancement of PCA Production via Genetic Engineering in P. chlororaphis Lzh-T5

Genetic ModificationPCA Yield (mg/L)Fold Increase over Wild-Type
Wild-Type Lzh-T5230-
Restore phzF and knockout phzO486321.1
Above modifications + knockout of negative regulators + enhancement of shikimate pathway + fed-batch fermentation1065346.3

Experimental Protocols

This section provides detailed methodologies for key experiments related to PCA production and analysis.

Protocol 1: Shake Flask Fermentation for PCA Production
  • Seed Culture Preparation: Inoculate a single colony of the PCA-producing strain from a solid medium plate into 5 mL of a suitable seed medium (e.g., King's B medium). Incubate at 28°C with shaking at 200 rpm for 12-16 hours.

  • Production Culture Inoculation: Transfer the seed culture (typically 1% v/v) into a 250 mL baffled Erlenmeyer flask containing 60 mL of the production medium.

  • Incubation: Culture the production flasks at 28°C with shaking at 200 rpm for 48-72 hours.

  • Sampling: Aseptically collect samples at desired time points for analysis of cell growth (OD₆₀₀) and PCA concentration.

Protocol 2: Extraction and Quantification of PCA using HPLC
  • Sample Preparation: Take 400 µL of the fermentation broth.

  • Acidification: Acidify the sample to pH 2.0 by adding 20 µL of 6 M HCl. This step is crucial for efficient extraction of the acidic PCA molecule into the organic solvent.

  • Solvent Extraction: Add 3.6 mL of ethyl acetate to the acidified sample. Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of PCA.

  • Phase Separation: Centrifuge the mixture at 8000 rpm for 2 minutes to separate the aqueous and organic phases.

  • Solvent Evaporation: Carefully transfer 400 µL of the upper ethyl acetate layer to a new microcentrifuge tube. Evaporate the solvent completely in a fume hood or using a vacuum concentrator.

  • Resuspension: Dissolve the dried residue in 1 mL of HPLC-grade acetonitrile.

  • Filtration: Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC Analysis: Analyze the sample using a C18 reversed-phase column. A typical mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detect PCA by its characteristic absorbance, typically at 254 nm. Quantify the concentration by comparing the peak area to a standard curve of pure PCA.

Visualizations

Diagram 1: PCA Biosynthesis Pathway

The following diagram illustrates the shikimate pathway, which is the primary route for the biosynthesis of phenazine-1-carboxylic acid in Pseudomonas species.

PCA_Biosynthesis_Pathway cluster_precursors PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate Pathway E4P Erythrose 4-Phosphate (E4P) Chorismate Chorismate Shikimate->Chorismate Multiple steps DHHA trans-2,3-dihydro- 3-hydroxyanthranilic acid Chorismate->DHHA phzE PCA Phenazine-1-Carboxylic Acid (PCA) DHHA->PCA phzD, phzF, phzG OH_PHZ 2-Hydroxyphenazine (2-OH-PHZ) PCA->OH_PHZ phzO phzABCDEFG phzABCDEFG phzO phzO

Caption: Biosynthetic pathway of Phenazine-1-Carboxylic Acid (PCA) from central metabolism.

Diagram 2: Experimental Workflow for PCA Production and Analysis

This diagram outlines the general workflow for enhancing and quantifying PCA production.

Experimental_Workflow Strain Select/Engineer PCA-Producing Strain Media Optimize Fermentation Medium (C/N sources, pH, etc.) Strain->Media Fermentation Perform Shake Flask or Bioreactor Fermentation Media->Fermentation Extraction Acidify and Extract PCA with Organic Solvent Fermentation->Extraction Analysis Quantify PCA using HPLC Extraction->Analysis Result High PCA Titer Analysis->Result

Caption: General experimental workflow for enhancing and quantifying PCA production.

References

phenazine oxide storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of phenazine oxide.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the recommended storage conditions for solid this compound?

    • A: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to keep it at -20°C.[2] The container should be tightly closed to prevent moisture absorption.

  • Q2: How should I store this compound solutions?

    • A: Stock solutions of phenazine derivatives in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[2]

  • Q3: Is this compound sensitive to light?

    • A: Yes, phenazine compounds can be light-sensitive.[1][3] It is advisable to store both solid this compound and its solutions in amber vials or containers protected from light to prevent photodegradation.

  • Q4: What is the stability of this compound at different pH levels?

    • A: this compound is generally stable in alkaline media. However, it can hydrolyze in dilute acidic solutions. Specifically, in hydrochloric acid solutions with a concentration greater than 15%, it can form a hydrochloride salt, but this hydrolyzes in more dilute acid or water. Studies on the related compound, phenazine-1-carboxylic acid, have shown that its degradation is faster at a lower pH (pH 5.0) compared to a more neutral pH (pH 6.8) when exposed to light.

Handling and Safety

  • Q5: What personal protective equipment (PPE) should I use when handling this compound?

    • A: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. If there is a risk of generating dust, a respirator should be used.

  • Q6: What are the main hazards associated with this compound?

    • A: this compound may cause skin and serious eye irritation. It may also cause respiratory irritation. In case of contact, immediately flush the affected area with plenty of water.

  • Q7: How should I prepare a stock solution of this compound?

    • A: this compound is generally insoluble in water but is soluble in organic solvents. To prepare a stock solution, dissolve the solid compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For a related compound, phenazine methosulfate, a stock solution of approximately 10 mg/mL can be achieved in these solvents.

Quantitative Data Summary

The following table summarizes key quantitative data for phenazine derivatives. Note that some data pertains to closely related phenazine compounds and should be used as a guideline.

ParameterValueSolvent/ConditionsSource
Solubility
Phenazine Methosulfate~ 10 mg/mLDMSO
Phenazine Methosulfate~ 10 mg/mLDimethylformamide
Phenazine Methosulfate~ 10 mg/mLPBS (pH 7.2)
This compoundInsolubleWater
This compoundSlightly SolubleMethanol, Ethanol
This compoundFreely SolubleChloroform, Benzene, Xylene, Nitrobenzene
Stability
Phenazine-1-carboxylic acid (in aqueous solution, exposed to visible light)Half-life: 2.2 dayspH 5.0
Phenazine-1-carboxylic acid (in aqueous solution, exposed to visible light)Half-life: 37.6 dayspH 6.8
This compoundStableAlkaline media
This compoundHydrolyzesDilute acid
Phenazine Methosulfate (aqueous solution)Not recommended for storage > 1 dayAqueous buffer
Phenazine Methosulfate (in DMSO)Stable for up to 1 month-20°C
Phenazine Methosulfate (in DMSO)Stable for up to 6 months-80°C

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol describes a standard broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add a calculated volume of the this compound stock solution to well 1 to achieve the desired starting concentration, and then add MHB to bring the total volume to 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (MHB + inoculum, no compound).

    • Well 12 serves as a sterility control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels induced by this compound.

Materials:

  • This compound

  • H2DCFDA

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~495/529 nm)

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • H2DCFDA Loading:

    • Prepare a 20 µM working solution of H2DCFDA in serum-free medium.

    • Wash the cells once with PBS.

    • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • This compound Treatment:

    • Wash the cells once with PBS to remove excess H2DCFDA.

    • Add 100 µL of culture medium containing various concentrations of this compound (prepared from a stock solution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction if available.

    • Incubate for the desired period (e.g., 1-4 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm. The increase in fluorescence corresponds to the level of intracellular ROS.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound upon dilution into aqueous buffer/media. The compound is poorly soluble in aqueous solutions and is "crashing out" of the organic solvent.1. Prepare a more dilute stock solution in the organic solvent. 2. When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. 3. Pre-warming the aqueous buffer to 37°C may improve solubility. 4. If precipitation still occurs, brief sonication of the final solution may help to redissolve the compound.
Inconsistent or non-reproducible results in cell-based assays. 1. Degradation of the compound in aqueous solution. 2. Variability in cell health or density. 3. Light-induced degradation of the compound.1. Always prepare fresh dilutions of this compound in aqueous media immediately before use. 2. Ensure consistent cell seeding density and monitor cell health. Perform assays on cells within a consistent passage number range. 3. Protect this compound solutions from light during preparation and incubation.
Unexpectedly high background or false positives in MTT or similar viability assays. Phenazine compounds are redox-active and can directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolism.1. Include a "no-cell" control with this compound and the assay reagent to check for direct reduction. 2. If interference is observed, consider using an alternative viability assay that is not based on redox chemistry, such as the sulforhodamine B (SRB) assay or a luciferase-based ATP assay.
Low signal or no effect observed in biological assays. 1. The compound may not be active in the chosen experimental system. 2. The concentration range tested is too low. 3. The compound has degraded.1. Review the literature for the expected biological activities and effective concentrations of this compound. 2. Test a wider range of concentrations. 3. Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh solutions for each experiment.

Visualizations

Storage_and_Handling_Workflow This compound: Storage and Handling Workflow cluster_receiving Receiving and Initial Storage cluster_prep Solution Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive this compound log Log in Inventory receive->log store_solid Store Solid at -20°C in a Tightly Closed, Light-Protected Container log->store_solid weigh Weigh Solid in a Fume Hood (Wear Full PPE) store_solid->weigh Retrieve from storage dissolve Dissolve in Organic Solvent (e.g., DMSO) to Create Stock Solution weigh->dissolve store_stock Store Stock Solution at -80°C in a Light-Protected Vial dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock Retrieve from storage dilute Prepare Fresh Working Dilutions in Aqueous Buffer/Media thaw_stock->dilute perform_assay Perform Experiment dilute->perform_assay dispose Dispose of Waste According to Institutional Guidelines for Chemical Waste perform_assay->dispose

This compound Storage and Handling Workflow.

Phenazine_Oxide_Signaling_Pathway Hypothesized Signaling Pathway of this compound PO This compound Cell Cell Membrane ROS Increased Intracellular Reactive Oxygen Species (ROS) PO->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB NFkB_active Active NF-κB NFkB_IkB->NFkB_active Release of NF-κB Nucleus Nucleus Transcription Inhibition of Pro-inflammatory Gene Transcription NFkB_active->Nucleus Translocates to NFkB_active->Transcription Inhibits

References

Technical Support Center: Phenazine Production & Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenazines. The information focuses on the critical influence of oxygen on phenazine production and stability.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving phenazine production and stability, with a focus on the role of oxygen.

Issue 1: Low or Inconsistent Phenazine Yields

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Oxygen Levels Optimize the aeration of your culture. For many Pseudomonas species, microaerobic or low-oxygen conditions stimulate phenazine production.[1] Try varying shaking speeds in liquid cultures or growing static cultures. For bioreactors, control the dissolved oxygen (DO) concentration.Increased and more consistent phenazine yields.
Incorrect Growth Phase for Induction Phenazine production is often linked to quorum sensing and cell density. Ensure your cultures reach a sufficient cell density to trigger the expression of phenazine biosynthesis genes.Phenazine production should increase as the culture enters the late logarithmic or stationary phase.
Inappropriate Culture Medium The composition of the culture medium can significantly impact phenazine production. Ensure the medium contains necessary precursors and cofactors. For example, tryptone-rich media can enhance phenazine synthesis in Pseudomonas.[2]Improved phenazine yields due to the availability of essential nutrients.
pH of the Medium The pH of the fermentation broth can affect both bacterial growth and the activity of enzymes involved in phenazine biosynthesis. Monitor and control the pH of your culture. For instance, maintaining a pH of 7.2 has been shown to increase phenazine-1-carboxamide (PCN) production in Pseudomonas chlororaphis.[2]Optimization of pH will lead to higher phenazine production.

Issue 2: Phenazine Degradation During Extraction or Storage

Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Phenazines are redox-active and can be susceptible to oxidation, especially in their reduced forms.[1] Minimize exposure to air and light during extraction and storage. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Store purified phenazines in the dark and at low temperatures.Reduced degradation and improved stability of the purified phenazine.
Photodegradation Some phenazine derivatives can be light-sensitive. Protect your samples from direct light exposure by using amber vials or covering containers with aluminum foil.Minimized photodegradation and preservation of the phenazine compound.
Reactive Oxygen Species (ROS) The redox cycling of phenazines in the presence of oxygen can generate ROS, which can, in turn, degrade the phenazine molecules.[3] If working with phenazines in solution, consider de-gassing the solvent to remove dissolved oxygen.Enhanced stability of the phenazine in solution.

Frequently Asked Questions (FAQs)

???+ question "How does oxygen concentration affect phenazine production in bacteria like Pseudomonas aeruginosa?"

???+ question "What is the role of the phz1 and phz2 operons in phenazine production under different oxygen levels?"

???+ question "Are phenazines stable in the presence of oxygen?"

???+ question "What are the degradation pathways for phenazines in the presence of oxygen?"

???+ question "How can I experimentally study the effect of oxygen on phenazine production?"

Experimental Protocols & Data

Protocol: Quantification of Phenazine-1-Carboxylic Acid (PCA)

This protocol outlines a general method for the extraction and quantification of PCA from bacterial cultures.

  • Culture Growth: Grow the bacterial strain (e.g., Pseudomonas fluorescens) in a suitable medium (e.g., King's A medium) under desired oxygen conditions (e.g., aerobic shaking at 30°C).

  • Extraction:

    • Centrifuge the culture to pellet the cells.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the acidified supernatant with an equal volume of chloroform.

    • Evaporate the organic phase to dryness.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., 50% aqueous acetonitrile).

  • Quantification:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC).

    • Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Detect PCA using a UV detector at wavelengths of 255 nm and 365 nm.

    • Quantify the PCA concentration by comparing the peak area to a standard curve prepared with purified PCA.

Quantitative Data Summary

Table 1: Influence of pH on Phenazine-1-Carboxamide (PCN) Production in P. chlororaphis H5△fleQ△relA

Controlled pHFinal OD₆₀₀PCN Production (g/L)
6.7~40~6.5
7.245.51 ± 5.268.58 ± 0.25
7.7~38~5.0
UncontrolledNot Reported~5.5

Table 2: Reactivity of Reduced Phenazines with Molecular Oxygen

Phenazine DerivativeRelative Reactivity with O₂
Pyocyanin (PYO)High
1-Hydroxyphenazine (1-OHPHZ)Moderate
Phenazine-1-Carboxylic Acid (PCA)Low

Signaling Pathways & Workflows

Oxygen Sensing and Regulation of Phenazine Biosynthesis

In many bacteria, oxygen levels are sensed through complex regulatory networks that ultimately influence the expression of genes involved in phenazine production. One of the key systems involved is the Hypoxia Inducible Factor (HIF) pathway, which, although primarily studied in eukaryotes, has analogous systems in bacteria that respond to changes in oxygen tension. Low oxygen conditions can lead to the stabilization of transcription factors that activate the expression of phenazine biosynthetic operons.

Oxygen_Sensing_Pathway cluster_environment Cellular Environment cluster_regulation Regulatory Cascade cluster_output Gene Expression & Production High_O2 High Oxygen Oxygen_Sensor Oxygen Sensor (e.g., Flavoheme protein) High_O2->Oxygen_Sensor Inactivates Low_O2 Low Oxygen Low_O2->Oxygen_Sensor Activates Signal_Transduction Signal Transduction (Redox State Change) Oxygen_Sensor->Signal_Transduction Transcriptional_Regulator Transcriptional Regulator (e.g., HIF-1α analogue) Signal_Transduction->Transcriptional_Regulator Stabilizes phz_Operon phz Operon Expression Transcriptional_Regulator->phz_Operon Activates Phenazine_Production Phenazine Production phz_Operon->Phenazine_Production

Caption: Oxygen sensing pathway influencing phenazine production.

Experimental Workflow for Studying Oxygen's Effect on Phenazine Production

The following workflow outlines a typical experimental approach to investigate the impact of varying oxygen concentrations on phenazine biosynthesis.

Experimental_Workflow Start Bacterial Inoculation Culture_Conditions Cultivation under Varying O2 Levels (e.g., Shaking Speed) Start->Culture_Conditions Sampling Time-course Sampling Culture_Conditions->Sampling OD_Measurement Measure Optical Density (Cell Growth) Sampling->OD_Measurement Extraction Phenazine Extraction Sampling->Extraction Data_Analysis Data Analysis and Comparison OD_Measurement->Data_Analysis Quantification HPLC Analysis (Phenazine Quantification) Extraction->Quantification Quantification->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for oxygen effect on phenazine production.

References

Validation & Comparative

Phenazine Oxide vs. Pyocyanin: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of phenazine oxides and pyocyanin, two classes of phenazine compounds with significant interest in antimicrobial research. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to inform research and development efforts in the pursuit of novel antibacterial agents.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of phenazine oxides and pyocyanin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes MIC values reported in the literature for various phenazine oxides and pyocyanin against a range of pathogenic bacteria.

CompoundBacterial SpeciesGram StainMIC (µg/mL)Reference(s)
Pyocyanin Staphylococcus aureusGram-positive8 - 64[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive8 - 70[1][3]
Bacillus cereusGram-positive33.3[4]
Streptococcus pneumoniaeGram-positive15.6
Escherichia coliGram-negative20 - 300
Klebsiella pneumoniaeGram-negative120 - 183.4
Pseudomonas aeruginosaGram-negative20 - 91.7
Phenazine-5,10-dioxide Escherichia coliGram-negative>512
Staphylococcus aureusGram-positive512
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) Escherichia coliGram-negative≥512
Staphylococcus aureusGram-positive512
1-Hydroxy-3-methoxyphenazine 5,10-dioxide Escherichia coliGram-negative4
Staphylococcus aureusGram-positive4
2-Methoxyphenazine 5,10-dioxide Escherichia coliGram-negative0.48
Staphylococcus aureusGram-positive0.16

Mechanisms of Antibacterial Action

Pyocyanin

The primary antibacterial mechanism of pyocyanin is attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). This induction of oxidative stress within bacterial cells disrupts critical cellular processes, including enzyme function, DNA integrity, and membrane transport, ultimately leading to cell death.

Phenazine Oxides

The antibacterial action of phenazine oxides is more multifaceted. While they also possess redox-active properties and can contribute to ROS production, a significant aspect of their antibacterial activity, particularly for hydroxyl-containing phenazine N-oxides, is their ability to chelate essential metal ions, most notably iron (Fe²⁺). By sequestering iron, these compounds deprive bacteria of a crucial cofactor for numerous enzymatic reactions and cellular processes, effectively starving the pathogen. This dual mechanism of inducing oxidative stress and causing iron starvation contributes to their potent antibacterial effects.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of phenazine compounds using the broth microdilution method, based on common practices cited in the literature.

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of pyocyanin and phenazine oxides in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Culture the desired bacterial strains on appropriate agar plates to obtain fresh colonies.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable liquid growth medium.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

b. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Add 100 µL of sterile MHB to each well of the 96-well plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

d. Incubation and Interpretation:

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions prep_compound->serial_dilution Add to first well prep_inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum add_broth Add Broth to Plate add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read MIC Results incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

Comparative Analysis and Conclusion

The antibacterial activity of phenazine compounds is significantly influenced by their specific chemical structure. Pyocyanin demonstrates broad-spectrum activity, though it is generally more effective against Gram-positive bacteria than Gram-negative bacteria. Its mechanism is primarily centered on the generation of oxidative stress.

In contrast, the antibacterial potential of phenazine oxides varies dramatically with their substitution patterns. While the parent phenazine-5,10-dioxide and the naturally occurring iodinin show relatively weak activity, other derivatives, such as 1-hydroxy-3-methoxyphenazine 5,10-dioxide and 2-methoxyphenazine 5,10-dioxide, exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of pyocyanin in some cases. The enhanced activity of these substituted phenazine oxides is likely due to a combination of factors, including improved cell permeability and a dual mechanism of action involving both ROS production and iron chelation.

For researchers and drug development professionals, these findings highlight the potential of exploring substituted phenazine N-oxides as a promising scaffold for the development of novel antibacterial agents. Their distinct mechanism of action, particularly the iron chelation aspect, may offer an advantage in combating bacterial resistance. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their efficacy and safety profiles for therapeutic applications.

References

Phenazine Oxides as Bactericidal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Phenazine oxides represent a class of heterocyclic nitrogen-containing compounds with potent bactericidal properties. These molecules, including phenazine-N-oxide and phenazine-5,10-dioxide, are derivatives of the parent phenazine structure produced by a variety of bacteria, most notably of the Pseudomonas and Streptomyces genera.[1][2] Their mechanism of action, primarily centered on the generation of oxidative stress, positions them as compelling subjects of study in an era of mounting antibiotic resistance. This guide provides a comparative analysis of phenazine oxide's bactericidal performance against other agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison: Bactericidal Efficacy

The antibacterial activity of phenazine derivatives can be quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.[3] The data presented below summarizes the MIC values of various phenazine compounds against a range of Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC of Phenazine-5,10-Dioxide (PDO) vs. Phenazine-1-Carboxylic Acid (PCA)

A study directly comparing a synthetic this compound (phenazine-5,10-dioxide) with its non-oxidized precursor, phenazine-1-carboxylic acid, reveals differences in their activity spectrum.

MicroorganismPhenazine-5,10-Dioxide (PDO) MIC (µg/mL)Phenazine-1-Carboxylic Acid (PCA) MIC (µg/mL)
Acidovorax avenae subsp. citrulli> 62.5034.87
Bacillus subtilis> 62.5017.44
Candida albicans> 62.5034.87
Escherichia coli> 62.5034.87
Xanthomonas campestris pv. vesicatoria> 62.5017.44
Pseudomonas syringae31.25> 62.50
Enterobacter aerogenes31.25> 62.50
Ralstonia solanacearum62.5062.50
Data sourced from a study on the antimicrobial activity of natural and synthetic phenazine derivatives.
Table 2: MIC of Various Phenazine Derivatives and Standard Antibiotics Against Key Pathogens

This table provides a broader context by comparing the efficacy of various phenazine derivatives, including potent halogenated phenazines, with standard antibiotics like Ciprofloxacin. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundStaphylococcus aureus (inc. MRSA) MIC (µM)E. coli MIC (µM)
Phenazine Derivatives
Pyocyanin50[4]-
2-bromo-1-hydroxyphenazine6.25[5]-
7-chloro Halogenated Phenazine (HP)0.1> 100
6,8-ditrifluoromethyl HP 150.39> 100
Standard Antibiotics
Ciprofloxacin0.25 - 1.0 (µg/mL)0.008 - 0.031 (µg/mL)
Gentamicin1 - 3 (µg/mL)-
Note: Direct comparison should be made with caution as data is aggregated from multiple sources. Conversion from µg/mL to µM depends on the molecular weight of the specific compound.

Mechanism of Action: Generation of Reactive Oxygen Species

The primary bactericidal mechanism of phenazine oxides is their ability to undergo redox cycling within the bacterial cell, leading to the production of cytotoxic Reactive Oxygen Species (ROS). This process disrupts cellular respiration and causes widespread oxidative damage to essential biomolecules.

  • Cellular Uptake : Phenazines are small molecules that can cross bacterial cell membranes.

  • Reductive Activation : Inside the cell, the this compound is reduced by cellular reductants, primarily NAD(P)H, in a process that can be catalyzed by cellular reductases. This step regenerates NAD(P)⁺.

  • ROS Generation : The reduced phenazine then reacts with molecular oxygen (O₂) to produce a superoxide radical (O₂•⁻). The phenazine is re-oxidized in the process, allowing it to re-enter the cycle.

  • Oxidative Cascade : The highly reactive superoxide radical is rapidly converted, either spontaneously or by superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). H₂O₂ can then be further converted into the extremely damaging hydroxyl radical (•OH) via Fenton-type reactions.

  • Cellular Damage : The accumulation of these ROS species leads to extensive damage to DNA, proteins, and lipids, ultimately resulting in bacterial cell death. The N-oxide functionalities on compounds like phenazine-5,10-dioxides are considered pivotal for this cytotoxic activity.

G cluster_cell Bacterial Cell PzO This compound (PzO) PzO_reduced Reduced Phenazine (PzOH) PzO_reduced->PzO Re-oxidation Superoxide Superoxide (O₂•⁻) PzO_reduced->Superoxide Reduction NADH NAD(P)H NADH->PzO_reduced Cellular Reductases NAD NAD(P)+ O2 O₂ O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD / Spontaneous Damage Oxidative Damage (DNA, Proteins, Lipids) H2O2->Damage Fenton Rxn (via •OH) Death Cell Death Damage->Death

Caption: Mechanism of ROS generation by phenazine oxides.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound)

  • Bacterial culture in log phase growth

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile diluent (e.g., saline)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation : Dissolve the test compound in a suitable solvent and then dilute in MHB to twice the highest concentration to be tested (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).

  • Plate Preparation : Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Serial Dilution : Add 100 µL of the 2x concentrated compound solution to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding the final 100 µL from the last dilution column.

  • Inoculum Preparation : Adjust the turbidity of a log-phase bacterial culture with sterile saline or MHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension further in MHB so that the final inoculum in each well will be ~5 x 10⁵ CFU/mL.

  • Inoculation : Add 100 µL of the final standardized bacterial inoculum to each well (except for a sterility control well, which contains only broth). The final volume in each well is 200 µL.

  • Incubation : Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth), as determined by visual inspection or by reading the optical density (OD) with a plate reader.

G A Prepare 2x concentrated stock of this compound in broth C Perform 2-fold serial dilutions of this compound across the plate A->C B Dispense 100µL of sterile broth into all wells of a 96-well plate B->C E Inoculate each well with 100µL of bacterial suspension (Final: ~5x10^5 CFU/mL) C->E D Prepare standardized bacterial inoculum (~1x10^6 CFU/mL) D->E F Incubate plate at 37°C for 16-20 hours E->F G Read results: MIC is the lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

Intracellular ROS Detection Assay

This method uses a fluorescent probe to detect the generation of ROS within bacterial cells following exposure to a test compound.

Materials:

  • ROS-sensitive fluorescent probe (e.g., CellROX Green or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA))

  • Bacterial culture

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation : Grow bacteria to the desired growth phase and harvest by centrifugation. Wash the cells with PBS to remove media components.

  • Loading with Probe : Resuspend the bacterial pellet in PBS containing the fluorescent probe (e.g., 5 µM DCFH-DA). Incubate at 37°C for a specified time (e.g., 30 minutes) in the dark to allow the probe to enter the cells.

  • Treatment : After incubation, add the test compound (this compound) at the desired concentration to the cell suspension. Include a negative control (no compound) and a positive control (e.g., H₂O₂).

  • Incubation : Incubate the samples for the desired exposure time (e.g., 15-30 minutes) at 37°C in the dark.

  • Measurement : Measure the fluorescence intensity using a fluorometer or visualize the cells using a fluorescence microscope. An increase in fluorescence intensity in the treated sample compared to the control indicates the intracellular generation of ROS.

References

Unlocking the Potency of Phenazine Oxides: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of phenazine oxides and their biological activity is paramount. This guide provides a comprehensive comparison of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutics.

Phenazine oxides, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities. Their unique chemical scaffold allows for modifications that can profoundly influence their efficacy and selectivity against various cancer cell lines and microbial pathogens. This guide delves into the key structural features that govern their biological actions, providing a valuable resource for rational drug design.

Anticancer Activity: Targeting Hypoxia and Inducing Apoptosis

A significant area of research has focused on the development of phenazine oxides as anticancer agents, particularly those that exhibit selective cytotoxicity towards hypoxic tumor cells. This property is crucial as solid tumors often contain oxygen-deficient regions that are resistant to conventional therapies.

Comparative Anticancer Potency of Phenazine Oxide Derivatives

The anticancer activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

CompoundDerivativeCell LineIC50 (µM)Reference
1 2-chloro-N-(phenazin-2-yl)benzamideK562 (Leukemia)1.1[1]
2 2-chloro-N-(phenazin-2-yl)benzamideHepG2 (Liver)2.3[1]
3 Cationic Phenazine Derivative ([2]Cl2)A2780 (Ovarian)2.5[3]
4 Cationic Phenazine Derivative ([2]Cl2)A2780CIS (Cisplatin-resistant Ovarian)5.2
5 Cationic Phenazine Derivative (Cl2)MCF7 (Breast)15
6 Phenazine-1,6-diolA549 (Lung)10.67
7 Phenazine-1,6-diolC6 (Glioma)4.33

Structure-Activity Relationship Insights:

  • The presence and position of substituent groups on the phenazine ring significantly impact anticancer activity. For instance, a chloro-substituted benzamide at the 2-position of the phenazine core (Compound 1 and 2) demonstrates potent activity against leukemia and liver cancer cells.

  • Cationic phenazine derivatives (Compounds 3, 4, and 5) have shown promising activity, including in cisplatin-resistant ovarian cancer cells, suggesting a different mechanism of action that can overcome drug resistance.

  • Phenazine-1,6-diol (Compounds 6 and 7) exhibits selective and potent inhibition of non-small cell lung cancer and glioma cells.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Phenazine oxides also display a wide range of antimicrobial activities against bacteria and fungi. Their ability to interfere with essential cellular processes makes them attractive candidates for the development of new anti-infective agents.

Comparative Antimicrobial Potency of this compound Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several phenazine derivatives against common pathogens are presented below.

| Compound | Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference | |---|---|---|---|---| | 8 | Phenazine-1-carboxylic acid (PCA) | 17.44 - 34.87 | 17.44 - 34.87 | 17.44 - 34.87 | | | 9 | Phenazine-5,10-dioxide (PDO) | >62.50 | >62.50 | >62.50 | | | 10 | Endophenazine A | 8 - 32 | - | - | | | 11 | Halogenated Phenazine (HP-1) | 0.55 | >100 µM | - | | | 12 | Halogenated Phenazine (HP 15) | 0.05 - 0.20 µM | >100 µM | - | |

Structure-Activity Relationship Insights:

  • Phenazine-1-carboxylic acid (PCA) demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. In contrast, its di-N-oxide derivative (PDO) shows significantly reduced activity, highlighting that the N-oxide functionality is not always beneficial for antimicrobial action.

  • Endophenazine A is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

  • Halogenation of the phenazine scaffold can dramatically enhance antibacterial potency, especially against Gram-positive bacteria, as seen with the highly potent derivative HP 15.

Mechanisms of Action: Unraveling the Molecular Pathways

The biological effects of phenazine oxides are mediated through diverse and complex signaling pathways. Understanding these mechanisms is crucial for optimizing their therapeutic potential and minimizing off-target effects.

Bioreductive Activation and Generation of Reactive Oxygen Species (ROS)

A key mechanism for the hypoxia-selective cytotoxicity of phenazine dioxides is their bioreductive activation. In the low-oxygen environment of tumors, these compounds can be reduced by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) to form radical anions. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, cell death.

Bioreductive_Activation Bioreductive Activation of Phenazine Dioxides Phenazine Dioxide Phenazine Dioxide One-Electron Reduction One-Electron Reduction Phenazine Dioxide->One-Electron Reduction Radical Anion Radical Anion One-Electron Reduction->Radical Anion Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Radical Anion->Reactive Oxygen Species (ROS) + O2 Molecular Oxygen (O2) Molecular Oxygen (O2) Cell Death Cell Death Reactive Oxygen Species (ROS)->Cell Death NQO1 NQO1 NQO1->One-Electron Reduction

Caption: Bioreductive activation of phenazine dioxides leading to ROS-mediated cell death.

DR5-Mediated Apoptosis

Phenazine-1,6-diol has been shown to induce apoptosis in non-small cell lung cancer cells through the upregulation of Death Receptor 5 (DR5). Binding of its ligand, TRAIL, to DR5 triggers a signaling cascade that activates caspases, the key executioners of apoptosis.

DR5_Apoptosis DR5-Mediated Apoptosis by Phenazine-1,6-diol Phenazine-1,6-diol Phenazine-1,6-diol Upregulation of DR5 Upregulation of DR5 Phenazine-1,6-diol->Upregulation of DR5 DR5 Receptor DR5 Receptor Upregulation of DR5->DR5 Receptor TRAIL Ligand TRAIL Ligand TRAIL Ligand->DR5 Receptor binds DISC Formation DISC Formation DR5 Receptor->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Phenazine-1,6-diol induces apoptosis via the DR5 signaling pathway.

Inhibition of the PI3K/Akt/mTOR Pathway

In addition to inducing apoptosis, phenazine-1,6-diol has been found to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can contribute to the anticancer effects of the compound.

PI3K_Akt_mTOR_Inhibition Inhibition of PI3K/Akt/mTOR Pathway Phenazine-1,6-diol Phenazine-1,6-diol PI3K PI3K Phenazine-1,6-diol->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

References

A Comparative Analysis of the Cytotoxic Effects of Phenazine Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anticancer Potential of Phenazine Derivatives

Phenazine derivatives, a diverse class of nitrogen-containing heterocyclic compounds of both natural and synthetic origin, have garnered significant attention in cancer research. Their planar structure allows for intercalation into DNA, and their redox-active nature can induce oxidative stress, leading to various cytotoxic effects in cancer cells. This guide provides a comparative study of the cytotoxicity of key phenazine derivatives, focusing on their efficacy, mechanisms of action, and the signaling pathways they modulate.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of phenazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of prominent phenazine derivatives against a panel of human cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as cell density, incubation time, and assay methodology can influence the results.

Table 1: Comparative IC50 Values (µM) of Natural Phenazine Derivatives

Phenazine DerivativeA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)DU145 (Prostate)
Pyocyanin >200[1]-~45 µg/mL*--
1-Hydroxyphenazine -----
Phenazine-1-carboxylic acid (PCA) ----~50[2]
Phenazine-1-carboxamide (PCN) 32-40[3]32-40[3]---

Note: The value for Pyocyanin in MCF-7 cells was reported in µg/mL and has been included for reference. Conversion to µM requires the molecular weight of pyocyanin (210.23 g/mol ), resulting in an approximate IC50 of 214 µM.

Table 2: Cytotoxicity of Synthetic Phenazine Derivatives

DerivativeCell LineIC50 (µM)Reference
Benzo[a]phenazine derivatives HeLa, A549, MCF-7, HL-601.0 - 10[4]
N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide VariousPotent

Mechanisms of Cytotoxicity: Apoptosis and Beyond

Phenazine derivatives exert their cytotoxic effects through multiple mechanisms, with the induction of apoptosis, or programmed cell death, being a central theme.

Pyocyanin: This well-studied phenazine is known to induce apoptosis in various cell types. In neutrophils, pyocyanin triggers the release of mitochondrial reactive oxygen species (ROS), leading to the activation of mitochondrial acid sphingomyelinase and subsequent cell death.

Phenazine-1-carboxylic acid (PCA): PCA has been shown to induce apoptosis in human prostate cancer cells through the generation of ROS and the activation of a mitochondrial-related apoptotic pathway.

Phenazine-1-carboxamide (PCN): PCN exhibits selective cytotoxicity against lung and breast cancer cells by inducing apoptosis via the intrinsic mitochondrial pathway. This involves the upregulation of p53 and Bax, release of cytochrome c, and activation of caspase-3, coupled with the inhibition of anti-apoptotic Bcl-2 family proteins. The interaction of PCN with the BH3 domain of these anti-apoptotic proteins is thought to be a key mechanism.

Signaling Pathways in Phenazine-Induced Cytotoxicity

The cytotoxic effects of phenazine derivatives are orchestrated by complex signaling pathways. Understanding these pathways is crucial for the development of targeted cancer therapies.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of phenazine derivatives.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity & Apoptosis Assays A Seed cancer cells in multi-well plates B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of phenazine derivatives B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E MTT Assay for cell viability D->E F Annexin V/PI Staining for apoptosis D->F G Data Analysis (IC50 determination, % apoptosis) E->G F->G

Caption: A generalized workflow for in vitro cytotoxicity testing.

Phenazine-1-carboxamide (PCN) Induced Apoptotic Pathway

PCN triggers the intrinsic apoptotic pathway, as depicted below.

G PCN-Induced Intrinsic Apoptosis Pathway PCN Phenazine-1-carboxamide (PCN) Bcl2 Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) PCN->Bcl2 inhibits p53 p53 PCN->p53 activates Bax Bax p53->Bax activates Mito Mitochondrion Bax->Mito promotes permeabilization CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: PCN induces apoptosis via the mitochondrial pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Phenazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the phenazine derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC binding buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating with phenazine derivatives for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This guide provides a foundational understanding of the comparative cytotoxicity of phenazine derivatives. Further research into the nuanced mechanisms of action and the development of more selective and potent synthetic analogs will be crucial in harnessing the full therapeutic potential of this promising class of anticancer agents.

References

Phenazine Oxides: A Potent Alternative Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of halogenated phenazines versus standard-of-care antibiotics, offering new hope in the fight against antimicrobial resistance.

The rise of multidrug-resistant bacteria poses a significant threat to global health. Infections caused by organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and drug-resistant Mycobacterium tuberculosis are becoming increasingly difficult to treat, necessitating the development of novel antimicrobial agents. Halogenated phenazine (HP) compounds, a class of molecules inspired by natural phenazine antibiotics, have emerged as promising candidates with potent activity against these challenging pathogens, particularly in their biofilm state. This guide provides a comprehensive comparison of the efficacy of phenazine oxides with conventional antibiotics, supported by experimental data and detailed methodologies.

Superior Efficacy Against Planktonic Bacteria and Biofilms

Phenazine oxides, particularly halogenated derivatives, have demonstrated remarkable efficacy in inhibiting the growth of and eradicating drug-resistant bacteria, often outperforming standard-of-care antibiotics.[1][2][3][4] Their activity is notable against both planktonic (free-floating) and biofilm-embedded bacteria. Bacterial biofilms are notoriously resistant to conventional antibiotics, contributing to chronic and recurrent infections.[1]

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for various phenazine oxide derivatives compared to conventional antibiotics against several key drug-resistant bacterial strains. Lower MIC and MBEC values indicate higher potency.

Table 1: In Vitro Activity of Halogenated Phenazines against MRSA

CompoundBacterial StrainMIC (µM)MBEC (µM)
Phenazine 5g MRSA0.04 - 0.104.69 - 6.25
Phenazine 5h MRSA0.04 - 0.10-
Phenazine 5i MRSA0.04 - 0.78-
Acridine 9c MRSA0.04 - 0.104.69 - 50
HP-14 MRSA-0.2 - 12.5
Vancomycin MRSA0.39 - 2.00>2000
Daptomycin MRSA0.25 - 2.00>2000
Linezolid MRSA2.00 - 4.00>2000

Table 2: In Vitro Activity of Halogenated Phenazines against Other Drug-Resistant Bacteria

CompoundBacterial StrainMIC (µM)MBEC (µM)
HP-14 MRSE-0.2 - 12.5
HP-14 VRE-0.2 - 12.5
HP-13 M. tuberculosis3.13-
Phenazine 5g S. epidermidis0.04 - 0.104.69 - 6.25
Phenazine 5g E. faecalis-4.69 - 6.25
Acridine 9c S. epidermidis0.04 - 0.104.69 - 50
Acridine 9c E. faecalis-4.69 - 50

Mechanism of Action: Iron Starvation and Redox Cycling

The potent antimicrobial activity of phenazine oxides stems from a multi-faceted mechanism of action that circumvents common resistance pathways. A primary mode of action is the induction of rapid iron starvation within the bacterial cell. Iron is an essential nutrient for bacterial survival and pathogenesis. Halogenated phenazines are believed to chelate intracellular iron, making it unavailable for crucial metabolic processes. This leads to the upregulation of iron-uptake genes as the bacterium attempts to compensate, a hallmark of iron starvation. This mechanism is distinct from that of many conventional antibiotics, which target cell wall synthesis, protein synthesis, or DNA replication.

Furthermore, phenazines are redox-active molecules that can participate in electron transfer reactions within the bacterial electron transport chain. This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. The ability of phenazines to act as electron shuttles can also disrupt the proton-motive force and ATP generation, particularly under anaerobic conditions found in biofilms.

G cluster_cytoplasm Bacterial Cytoplasm HP Halogenated Phenazine (HP) ETC Electron Transport Chain HP->ETC Fe2 Intracellular Fe(II) HP->Fe2 Chelates Iron IronTransporter Iron Transporter ROS Reactive Oxygen Species (ROS) ETC->ROS Generates ATP ATP Production ETC->ATP Disrupts MetabolicEnzymes Essential Iron-Dependent Metabolic Enzymes RNASynthesis RNA Synthesis MetabolicEnzymes->RNASynthesis Inhibited ProteinSynthesis Protein Synthesis MetabolicEnzymes->ProteinSynthesis Inhibited BacterialDeath Bacterial Cell Death RNASynthesis->BacterialDeath ProteinSynthesis->BacterialDeath ROS->BacterialDeath ATP->BacterialDeath

Proposed mechanism of action for halogenated phenazines.

Experimental Protocols

The data presented in this guide were generated using standardized and widely accepted methodologies in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from 3-5 well-isolated colonies grown on a non-selective agar plate. The colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device is a common method for this assay.

  • Biofilm Formation: A standardized bacterial suspension (approximately 10⁵ CFU/mL) is added to the wells of a 96-well plate with a peg lid. The device is incubated for 24 hours at 37°C to allow for biofilm formation on the pegs.

  • Rinsing: The peg lid is rinsed with a sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Antimicrobial Challenge: The peg lid with the established biofilms is transferred to a 96-well plate containing serial dilutions of the antimicrobial agents. The plate is incubated for another 24 hours at 37°C.

  • Recovery: After the challenge, the peg lid is rinsed again with PBS and transferred to a new 96-well plate containing fresh growth medium. This "recovery" plate is incubated for an additional 18-24 hours at 37°C.

  • Result Interpretation: The MBEC is the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm, as determined by the absence of turbidity in the recovery plate wells.

Cytotoxicity Assay

The potential toxicity of the compounds to mammalian cells is assessed using a standard cytotoxicity assay with a cell line such as HeLa.

  • Cell Culture: HeLa cells are seeded in a 96-well plate and incubated until they form a confluent monolayer.

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

  • Result Interpretation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated. A higher IC50 value indicates lower cytotoxicity.

G cluster_discovery Drug Discovery & Initial Screening cluster_biofilm Biofilm Efficacy Evaluation cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development Library Compound Library (e.g., Halogenated Phenazines) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Library->MIC_Assay Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., HeLa cells) MIC_Assay->Cytotoxicity_Assay Assess Selectivity MBEC_Assay Minimum Biofilm Eradication Concentration (MBEC) Assay Cytotoxicity_Assay->MBEC_Assay Test on Biofilms MOA_Studies Iron Chelation Assays Redox Activity Studies Transcriptomics (RNA-seq) MBEC_Assay->MOA_Studies Investigate Mechanism Animal_Models In Vivo Efficacy (e.g., Mouse Infection Models) MOA_Studies->Animal_Models Validate in Vivo

General workflow for antibacterial drug discovery and evaluation.

Conclusion

Halogenated phenazine oxides represent a highly promising class of antibacterial agents with potent activity against drug-resistant bacteria, including their persistent biofilm forms. Their unique mechanism of action, centered around iron starvation and disruption of cellular redox balance, makes them less susceptible to existing resistance mechanisms. The compelling preclinical data, particularly their superior efficacy in eradicating biofilms compared to standard-of-care antibiotics like vancomycin and daptomycin, underscores their potential for further development as novel therapeutics to address the urgent challenge of antimicrobial resistance. Continued research into the optimization of these compounds and their evaluation in clinical settings is warranted.

References

Assessing the Genotoxicity of Phenazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine compounds, a diverse class of nitrogen-containing heterocyclic molecules produced by various bacteria, are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. However, their potential genotoxicity—the ability to damage DNA and compromise genetic integrity—is a critical consideration for their therapeutic development and environmental impact assessment. This guide provides an objective comparison of the genotoxicity of several phenazine compounds, supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Genotoxicity of Phenazine Derivatives

The genotoxic potential of phenazine and its derivatives has been evaluated using a variety of in vitro and in vivo assays. The following tables summarize the quantitative data from key studies, offering a comparative overview of their effects.

CompoundAssayCell Line/OrganismConcentration/DoseResultsReference
Phenazine Alkaline Comet AssayT24 (human bladder cancer)≥ 61.5 µMSignificant genotoxicity[1]
Alkaline Comet AssayHepG2 (human liver cancer)1.9-30.8 µMNo significant genotoxic effects[1]
Wing Spot TestDrosophila melanogaster-Mutagenic[2]
DNA-Repair TestDrosophila melanogaster-Inactive[2]
1-Aminophenazine (APz) Wing Spot TestDrosophila melanogaster-Mutagenic[2]
DNA-Repair TestDrosophila melanogaster-Inactive
2-Aminophenazine (APz) Wing Spot TestDrosophila melanogaster-Mutagenic
DNA-Repair TestDrosophila melanogaster-Inactive
2,3-Diaminophenazine (DAPz) Wing Spot TestDrosophila melanogaster-Mutagenic
DNA-Repair TestDrosophila melanogaster-DNA-damaging activity
2,7-Diaminophenazine (DAPz) Wing Spot TestDrosophila melanogaster-Mutagenic
DNA-Repair TestDrosophila melanogaster-DNA-damaging activity
2,7-Diamino-3,8-dimethylphenazine (DADMPz) Wing Spot TestDrosophila melanogaster-Highly mutagenic
DNA-Repair TestDrosophila melanogaster-DNA-damaging activity
Pyocyanin ---Generates reactive oxygen species which can directly damage DNA.
Benzo[a]phenazine 7,12-dioxides DNA fragmentationCaco-2 (human colorectal adenocarcinoma)-Induce DNA fragmentation

Cytotoxicity Data for Phenazine

Cell LineAssayIC50 (24h)IC50 (48h)Reference
HepG2BrdU proliferation11 µM7.8 µM
T24BrdU proliferation47 µM17 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are protocols for three standard assays used to assess the DNA-damaging potential of chemical compounds.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used method that employs bacteria to evaluate a chemical's potential to cause gene mutations.

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains are auxotrophic, meaning they cannot grow on a medium lacking the specific amino acid. The assay measures the ability of a test substance to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to synthesize the required amino acid and form colonies.

Procedure:

  • Strain Selection: At least five strains should be used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and either E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The mixture of test compound, bacteria, and S9 mix is incubated before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice the spontaneous reversion rate.

In Vitro Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line or primary cells.

  • Embedding: Approximately 200,000 cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

  • Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Electrophoresis is carried out in the same alkaline buffer.

  • Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, and tail moment).

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Procedure:

  • Cell Culture and Treatment: Appropriate cell cultures (e.g., human lymphocytes, CHO, or L5178Y cells) are exposed to various concentrations of the test compound, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by scoring a minimum of 2000 binucleated cells per concentration under a microscope.

  • Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Visualizing Genotoxicity Assessment and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways involved in genotoxicity assessment.

Genotoxicity_Workflow Compound Test Compound (Phenazine Derivative) Assay_Selection Assay Selection (Ames, Comet, Micronucleus) Compound->Assay_Selection Cell_Line Cell Line/Organism Selection Assay_Selection->Cell_Line Dose_Range Dose-Range Finding & Cytotoxicity Cell_Line->Dose_Range Main_Assay Main Genotoxicity Assay Dose_Range->Main_Assay Data_Collection Data Collection (e.g., Revertants, Comet Tails, Micronuclei) Main_Assay->Data_Collection Positive_Control Positive Control Positive_Control->Main_Assay Negative_Control Negative/Vehicle Control Negative_Control->Main_Assay Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results (Genotoxic vs. Non-genotoxic) Stats->Interpretation

Caption: General experimental workflow for assessing the genotoxicity of a test compound.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Effector Response Phenazine Phenazine Compound (e.g., via ROS generation) Sensors Sensor Proteins (e.g., ATM, ATR) Phenazine->Sensors causes Transducers Transducer Kinases (e.g., Chk1, Chk2) Sensors->Transducers activate CellCycle Cell Cycle Arrest Transducers->CellCycle induce Repair DNA Repair Transducers->Repair promote Apoptosis Apoptosis Transducers->Apoptosis trigger

Caption: Simplified signaling pathway of the DNA damage response initiated by a genotoxic agent.

Assay_Comparison cluster_assays Genotoxicity Assays cluster_endpoints Primary Endpoints Detected cluster_sensitivity General Sensitivity & Application Ames Ames Test Gene_Mutation Gene Mutations (Point, Frameshift) Ames->Gene_Mutation Ames_Sens High throughput screening for mutagenicity. Ames->Ames_Sens Comet Comet Assay DNA_Breaks DNA Strand Breaks (Single & Double) Comet->DNA_Breaks Comet_Sens Highly sensitive for initial DNA damage. Comet->Comet_Sens Micronucleus Micronucleus Assay Chromo_Damage Chromosomal Damage (Clastogenicity & Aneugenicity) Micronucleus->Chromo_Damage Micro_Sens Detects damage that has persisted through cell division. Micronucleus->Micro_Sens

Caption: Logical relationship comparing the primary endpoints and applications of common genotoxicity assays.

References

A Comparative Analysis of Synthetic and Natural Phenazine Oxides: Performance and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine oxides, a class of nitrogen-containing heterocyclic compounds, are produced by a wide range of bacteria and can also be synthesized in the laboratory. Both natural and synthetic variants have garnered significant interest in the scientific community for their diverse biological activities, including potent antimicrobial and anticancer properties. This guide provides an objective comparison of synthetic and natural phenazine oxides, supported by experimental data, to aid researchers in selecting and developing these compounds for therapeutic applications.

Performance Data: A Quantitative Comparison

The biological activity of phenazine oxides is often quantified by their minimum inhibitory concentration (MIC) against microbial strains and their half-maximal inhibitory concentration (IC50) against cancer cell lines. The following tables summarize key performance data for representative natural and synthetic phenazine oxides.

Antimicrobial Activity

Natural phenazine oxides, such as phenazine-1-carboxylic acid (PCA), and synthetic analogues like phenazine-5,10-dioxide (PDO), exhibit a broad spectrum of antimicrobial activity.

CompoundTypeMicroorganismMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)NaturalAcidovorax avenae subsp. citrulli17.44[1]
Phenazine-1-carboxylic acid (PCA)NaturalBacillus subtilis34.87[1]
Phenazine-1-carboxylic acid (PCA)NaturalCandida albicans34.87[1]
Phenazine-1-carboxylic acid (PCA)NaturalEscherichia coli34.87[1]
Phenazine-1-carboxylic acid (PCA)NaturalXanthomonas campestris pv. vesicatoria17.44[1]
Phenazine-5,10-dioxide (PDO)SyntheticPseudomonas syringae<62.50
Phenazine-5,10-dioxide (PDO)SyntheticEnterobacter aerogenes<62.50
Endophenazine ANaturalGram-positive bacteriaVaries
Endophenazine ANaturalFilamentous fungiVaries
Purified Phenazine from P. fluorescensNaturalFungal phytopathogens0.5 - 5.0
Strepphenazine ANaturalFusarium oxysporum16-32
Anticancer Activity

Both natural and synthetic phenazine oxides have demonstrated significant cytotoxicity against various cancer cell lines. Notably, phenazine 5,10-dioxides show high potential for cancer therapy. Natural products like iodinin and myxin exhibit potent and hypoxia-selective cell death in acute myeloid leukemia (AML) cells.

CompoundTypeCell LineIC50 (µM)Reference
IodininNaturalMOLM-13 (AML)~1
MyxinNaturalMOLM-13 (AML)<1
1-hydroxy-6-(2-ethoxy-2-oxoethoxy) phenazine 5,10-dioxideSyntheticMOLM-13 (AML)Sub-micromolar
PhenazineSyntheticHepG2 (Liver Cancer)11 (24h), 7.8 (48h)
PhenazineSyntheticT24 (Bladder Cancer)47 (24h), 17 (48h)
Benzo[a]phenazine derivativesSyntheticHeLa, A549, MCF-7, HL-601.0 - 10
Phenazine CationCl2SyntheticA2780 (Ovarian Cancer)32
Phenazine CationCl2SyntheticA2780 (Ovarian Cancer)8
Phenazine CationCl2SyntheticT24 (Bladder Cancer)48
Phenazine CationCl2SyntheticT24 (Bladder Cancer)18
Phenazine CationCl2SyntheticMCF7 (Breast Cancer)≥100
Phenazine CationCl2SyntheticMCF7 (Breast Cancer)15
Phenazine compound from Lactococcus BSN307NaturalHeLa (Cervical Cancer)20 µg/mL
Phenazine compound from Lactococcus BSN307NaturalMCF-7 (Breast Cancer)24 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of phenazine oxides.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Test phenazine oxide compound

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the this compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to create a range of concentrations.

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute the adjusted microbial suspension in the sterile broth to achieve the final desired inoculum concentration.

  • Microtiter Plate Assay: a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate. b. Transfer 100 µL of the highest concentration of the diluted this compound to the first well of a row and perform serial dilutions across the plate. c. Add 100 µL of the prepared inoculum to each well. d. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage of growth compared to the control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Test this compound compound

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the this compound in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted compound. c. Incubate for the desired exposure period (e.g., 24-72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement: a. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell viability.

Mechanisms of Action: Signaling Pathways and Workflows

The biological activities of phenazine oxides stem from their ability to participate in various cellular processes, primarily through redox cycling, generation of reactive oxygen species (ROS), and iron chelation.

Redox Cycling and ROS Generation

Phenazines are redox-active molecules that can accept electrons from cellular reductants like NADH and NADPH, and then transfer them to molecular oxygen. This redox cycling generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative stress and cellular damage.

Redox Cycling and ROS Generation Reduced_Phenazine Reduced Phenazine O2 O₂ Reduced_Phenazine->O2 e⁻ Phenazine_Oxide Phenazine_Oxide Reduced_Phenazine->Phenazine_Oxide Re-oxidation NADH NADH NAD NAD+ O2_radical O₂⁻ (Superoxide) O2->O2_radical Oxidation H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Cell_Damage Cell Damage/ Apoptosis Oxidative_Stress->Cell_Damage Phenazine_Oxide->Reduced_Phenazine Reduction

Caption: Redox cycling of phenazine oxides leading to the generation of reactive oxygen species (ROS).

Iron Acquisition

Some phenazines can facilitate iron acquisition by reducing insoluble ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), making it available for microbial uptake. This can be a crucial survival mechanism for bacteria in iron-limited environments.

Iron Acquisition Fe3 Fe³⁺ (Insoluble) Fe2 Fe²⁺ (Soluble) Fe3->Fe2 Reduction Bacterial_Cell Bacterial Cell Fe2->Bacterial_Cell Uptake

Caption: Mechanism of phenazine-mediated iron acquisition.

Experimental Workflow: ROS Detection Assay

The following workflow illustrates the key steps in a common assay to measure intracellular ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

ROS Detection Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Load cells with DCFH-DA B->C D Incubate to allow de-esterification C->D E Measure fluorescence (Ex/Em ~485/530 nm) D->E F Data Analysis: Quantify ROS levels E->F

Caption: Workflow for the detection of intracellular reactive oxygen species (ROS).

Conclusion

Both natural and synthetic phenazine oxides represent a promising class of bioactive compounds with significant potential for the development of new antimicrobial and anticancer agents. Natural phenazine oxides often serve as excellent lead compounds, while synthetic analogues offer the opportunity for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The choice between natural and synthetic phenazine oxides will depend on the specific therapeutic application, the desired biological activity, and the feasibility of production. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field.

References

Phenazine Oxides: A Comparative Analysis of Cross-Resistance in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine oxides, a class of heterocyclic compounds, are gaining attention in oncological research for their potential as cytotoxic agents. This guide provides a comparative analysis of their performance, particularly focusing on cross-resistance profiles with established chemotherapeutics like cisplatin. The information is compiled from recent studies, offering insights into their mechanisms of action and potential for development as novel anti-cancer drugs.

Comparative Cytotoxicity of Phenazine Derivatives

Recent research has evaluated the cytotoxic effects of various phenazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of the cells.

A study on novel 2-phenazinamine derivatives revealed that certain compounds exhibited potent anticancer activity. For instance, compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) showed a strong cytotoxic effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cell lines, comparable to the widely used chemotherapy drug, cisplatin. Notably, this compound displayed low toxicity towards non-cancerous 293T cells, suggesting a degree of selectivity for cancer cells.

In a separate investigation, two diquaternized phenazine cations, [1]Cl2 and [2]Cl2 , were compared with cisplatin across several cancer cell lines. Compound [2]Cl2 demonstrated notable cytotoxicity, particularly against the A2780 human ovarian carcinoma cell line and its cisplatin-resistant counterpart, A2780CIS, with a low resistance factor of approximately 2, indicating minimal cross-resistance with cisplatin in this model[3]. Furthermore, in the MCF7 breast carcinoma cell line, [2]Cl2 was more cytotoxic than cisplatin. However, both phenazine cations were less potent than cisplatin against the T24 bladder carcinoma cell line.

Phenazine 5,10-dioxides, such as iodinin and myxin , have also been a focus of research. These natural products have shown potent and selective cytotoxicity against acute myeloid leukemia (AML) cells. Structure-activity relationship studies have indicated that the N-oxide functionalities are crucial for their cytotoxic activity.

Here is a summary of the IC50 values from the aforementioned studies:

CompoundCell LineIC50 (µM)AlternativeCell LineIC50 (µM)
Cl2 A2780 (Ovarian Carcinoma)8Cisplatin A2780 (Ovarian Carcinoma)11
Cl2 A2780CIS (Cisplatin-Resistant Ovarian Carcinoma)18Cisplatin A2780CIS (Cisplatin-Resistant Ovarian Carcinoma)21
Cl2 MCF7 (Breast Carcinoma)15Cisplatin MCF7 (Breast Carcinoma)26
Cl2 T24 (Bladder Carcinoma)18Cisplatin T24 (Bladder Carcinoma)3
Cl2 A2780 (Ovarian Carcinoma)50
Cl2 A2780CIS (Cisplatin-Resistant Ovarian Carcinoma)55
Cl2 MCF7 (Breast Carcinoma)~100

Mechanisms of Action and Resistance

The cytotoxic effects of phenazine oxides are attributed to several mechanisms, which can also influence cross-resistance patterns.

Induction of Apoptosis

Phenazine derivatives have been shown to induce apoptosis in cancer cells. For example, compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) was found to trigger apoptosis, a mechanism it shares with cisplatin. Some phenazine derivatives, such as phenazine-1,6-diol, have been shown to selectively inhibit non-small cell lung cancer by inducing apoptosis mediated by Death Receptor 5 (DR5) and suppressing the PI3K/AKT/mTOR survival pathway.

Another study revealed that certain phenazine cations predominantly localize within lysosomes. Upon irradiation, they cause disruption of mitochondrial structure and function, leading to lysosomal membrane permeabilization. This, in turn, triggers lysosome-dependent cell death through both necrosis and caspase-dependent apoptosis.

cluster_0 Phenazine Cation Action Phenazine Phenazine Cation Lysosome Lysosome Accumulation Phenazine->Lysosome Irradiation Visible Light Irradiation Lysosome->Irradiation LMP Lysosomal Membrane Permeabilization Irradiation->LMP Mitochondria Mitochondrial Disruption LMP->Mitochondria Caspases Caspase Activation LMP->Caspases Necrosis Necrosis Mitochondria->Necrosis Apoptosis Apoptosis Caspases->Apoptosis

Caption: Lysosome-dependent cell death induced by phenazine cations.

Ferroptosis

Interestingly, some phenazine derivatives have been found to attenuate the stemness of breast cancer cells by triggering ferroptosis. These compounds achieve this by accumulating and sequestering iron in lysosomes and regulating proteins involved in iron transport and storage.

cluster_1 Phenazine-Induced Ferroptosis Phenazine_F Phenazine Derivative Lysosome_Fe Lysosomal Iron Sequestration Phenazine_F->Lysosome_Fe Iron_Metabolism Altered Iron Metabolism Proteins (IRP2, TfR1, Ferritin) Phenazine_F->Iron_Metabolism Ferroptosis Ferroptosis Lysosome_Fe->Ferroptosis Iron_Metabolism->Ferroptosis Stemness Reduced Cancer Cell Stemness Ferroptosis->Stemness

Caption: Ferroptosis induction by phenazine derivatives in breast cancer stem cells.

Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer therapy. Some novel tetramethylpiperidine (TMP)-substituted phenazines have shown promise in overcoming MDR. These compounds act as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells. By inhibiting P-gp, these phenazines can increase the sensitivity of resistant cancer cells to other chemotherapeutic agents like vinblastine.

Experimental Protocols

The following is a generalized protocol for determining the IC50 of phenazine derivatives on adherent cancer cells using the MTT assay, based on common laboratory practices.

Cell Viability (MTT) Assay

Objective: To determine the concentration of a phenazine compound that inhibits cell growth by 50% (IC50).

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Phenazine compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenazine compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the phenazine compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

cluster_2 MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Phenazine Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Remove_Medium Remove Medium Incubate_2_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining IC50 values using the MTT assay.

References

Evaluating the Therapeutic Potential of Phenazine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine oxide, a heterocyclic organic compound, and its derivatives have garnered significant interest in the scientific community for their broad-spectrum biological activities. This guide provides a comparative evaluation of the therapeutic index of this compound, presenting available preclinical data on its efficacy and toxicity relative to other notable phenazine compounds. Due to the absence of publicly available ED50 (Effective Dose, 50%) data for this compound, a definitive therapeutic index (TI = LD50/ED50) cannot be calculated. Therefore, this guide will focus on a comparative analysis of toxicity (LD50) and in vitro efficacy (IC50/MIC), offering a preliminary assessment of its therapeutic potential.

I. Comparative Toxicity and Efficacy

The therapeutic utility of any compound is fundamentally determined by its ability to elicit a desired therapeutic effect at a concentration that is substantially lower than that which causes toxicity. The following tables summarize the available toxicity and efficacy data for this compound and selected comparator phenazine derivatives.

Table 1: Comparative Acute Oral Toxicity of Phenazine Compounds

CompoundAnimal ModelLD50 (mg/kg)
This compound Rat6600
Mouse5500
Benzo(a)phenazine-di-N-oxide Rat4617
Myxin Mouse>2000
Clofazimine Rat8400
Mouse>5000

Table 2: Comparative In Vitro Efficacy of Phenazine Compounds

CompoundTargetAssayEfficacy Metric (µM)
Phenazine Derivative (unspecified) Bacillus subtilisDisk Diffusion-
Pseudomonas putidaDisk Diffusion-
Phenazine Cation (Compound 22+) A2780 (Ovarian Carcinoma)MTT AssayIC50: ~10
A2780CIS (Cisplatin-Resistant Ovarian Carcinoma)MTT AssayIC50: ~20
MCF7 (Breast Carcinoma)MTT AssayIC50: 15
T24 (Bladder Carcinoma)MTT AssayIC50: 18
Phenazine-1-carboxamide (PCN) A549 (Lung Carcinoma)-IC50: 32-40
HeLa (Cervical Carcinoma)-IC50: 32-40
SW480 (Colon Carcinoma)-IC50: 32-40
5-methyl phenazine-1-carboxylic acid (5MPCA) A549 (Lung Carcinoma)-IC50: 0.4887
MDA MB-231 (Breast Carcinoma)-IC50: 0.4586
Iodinin (a phenazine 5,10-dioxide) Leukemia Cells-EC50: Potent (up to 40x lower than normal cells)
Myxin (a phenazine 5,10-dioxide) MOLM-13 (Acute Myeloid Leukemia)-EC50: Highly potent
Pyocyanin S. aureusMIC50
2-bromo-1-hydroxyphenazine S. aureusMIC6.25
Halogenated Phenazine (HP 1) -MIC1.56
Halogenated Phenazine (HP 29) -MIC0.08

II. Experimental Protocols

Standardized protocols are critical for the reproducibility and comparison of toxicological and efficacy data. The following sections outline the general methodologies for determining LD50 and IC50 values.

Acute Oral Toxicity (LD50) Determination

The assessment of acute oral toxicity is typically conducted following the guidelines established by the Organisation for Economic Co-operation and Development (OECD), such as OECD Guideline 423 (Acute Toxic Class Method).

Principle: This method involves a stepwise procedure where a small number of animals (usually rats, and often females as they can be more sensitive) are dosed with the test substance. The outcome of the initial dose group determines the subsequent dose for the next group. This process continues until enough data is gathered to classify the substance's toxicity.

Procedure:

  • Animal Selection: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a specified period, typically 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

The following diagram illustrates the general workflow for an acute oral toxicity study.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing animal_selection Animal Selection and Acclimation fasting Fasting animal_selection->fasting dose_prep Dose Preparation fasting->dose_prep dosing Oral Gavage dose_prep->dosing observation Observation (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and LD50 Estimation necropsy->data_analysis

Workflow for Acute Oral Toxicity (LD50) Determination.
In Vitro Cytotoxicity (IC50) Determination by MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate and allowed to attach or stabilize.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

The following diagram illustrates the workflow for an MTT assay.

G cell_seeding Cell Seeding in 96-well Plate compound_treatment Treatment with Serial Dilutions of Test Compound cell_seeding->compound_treatment mtt_addition Addition of MTT Reagent compound_treatment->mtt_addition incubation Incubation (Formation of Formazan Crystals) mtt_addition->incubation solubilization Solubilization of Formazan Crystals incubation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Workflow for IC50 Determination using MTT Assay.

III. Mechanism of Action and Signaling Pathways

The biological activity of many phenazine derivatives is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[1] This increase in intracellular ROS can induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately trigger programmed cell death, or apoptosis.

The intrinsic pathway of apoptosis is a key mechanism initiated by cellular stress, including that induced by ROS.

G phenazine Phenazine Compound ros Reactive Oxygen Species (ROS) Generation phenazine->ros Redox Cycling stress Oxidative Stress (Damage to DNA, proteins, lipids) ros->stress mitochondria Mitochondria stress->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Phenazine-Induced Apoptosis via the Intrinsic Pathway.

This simplified diagram illustrates how phenazine compounds can lead to apoptosis. The generation of ROS is a critical initiating event that triggers the mitochondrial-dependent intrinsic apoptotic cascade, involving the release of cytochrome c and the subsequent activation of caspases.

IV. Conclusion

This compound exhibits low acute oral toxicity in rodent models, as indicated by its high LD50 values. While direct calculation of its therapeutic index is not currently possible due to a lack of in vivo efficacy data, in vitro studies on various phenazine derivatives demonstrate potent antimicrobial and anticancer activities. The mechanism of action for many phenazines is linked to the induction of oxidative stress and subsequent apoptosis. Further research is warranted to determine the effective therapeutic doses of this compound for specific indications, which will be crucial for a definitive evaluation of its therapeutic index and overall clinical potential. The data presented in this guide serves as a valuable resource for researchers in the fields of drug discovery and development, providing a comparative framework for the preclinical assessment of phenazine-based compounds.

References

Phenazine Oxide Versus Other Redox-Active Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenazine oxide antibiotics and other redox-active antimicrobial compounds. By examining their performance based on experimental data, this document aims to inform research and development efforts in the pursuit of novel therapeutic agents. The information presented herein is curated from a range of scientific studies, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Introduction to Redox-Active Antibiotics

Redox-active antibiotics are a class of antimicrobial agents that exert their effects by participating in cellular oxidation-reduction (redox) reactions. Their mechanism of action often involves the generation of reactive oxygen species (ROS), which can lead to widespread damage to cellular components such as DNA, proteins, and lipids, ultimately causing cell death. This class of compounds includes various chemical families, with phenazines being one of the most extensively studied.

Phenazines are nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably Pseudomonas and Streptomyces species. Within this family, phenazine oxides represent a significant subclass characterized by the presence of one or two N-oxide moieties on the phenazine core. These N-oxide groups can significantly influence the molecule's redox properties and biological activity. This guide will focus on comparing phenazine oxides with other prominent redox-active antibiotics, including other phenazine derivatives and compounds from different chemical classes.

Comparative Performance Data

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of selected phenazine oxides and other redox-active antibiotics. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundMicroorganismMIC (µg/mL)MIC (µM)Reference
Phenazine Oxides
Myxin (Phenazine-5,10-dioxide)Mycobacterium tuberculosis-0.02[1]
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide)Staphylococcus aureus-Potent Inhibition[2]
Other Phenazines
PyocyaninStaphylococcus aureus~523.78[3]
PyocyaninStreptococcus pneumoniae15.6-[4]
PyocyaninProteus vulgaris500-[4]
1-HydroxyphenazineStaphylococcus aureus>100 µM>100
Phenazine-1-carboxylic acid (PCA)Pseudomonas aeruginosa--
Other Redox-Active Antibiotics
Bleomycin---
Povidone-Iodine (10%)Methicillin-resistant Staphylococcus aureus (MRSA)Bactericidal in 15-60s-
MupirocinMethicillin-resistant Staphylococcus aureus (MRSA)Bactericidal after 12h-
Table 2: Cytotoxicity (IC50)
CompoundCell LineIC50 (µM)Reference
Phenazine Oxides
Myxin AnaloguesHuman AML (MOLM-13)1.4
IodininHuman AML (MOLM-13)Potent and selective
7,8-dihalogenated 1-hydroxyphenazine 5,10-dioxideHuman AML (MOLM-13)Increased potency
Other Phenazines
Pyocyanin---
Table 3: Redox Potentials
CompoundHalf-wave Potential (E1/2) at pH 7 (V vs. SHE)Reference
Pyocyanin (PYO)-0.034
Phenazine-1-carboxylic acid (PCA)-0.113
1-Hydroxyphenazine (1-OHPHZ)-0.165
Phenazine-1-carboxamide (PCN)-0.122

Mechanisms of Action

The primary mechanism of action for phenazine oxides and other redox-active antibiotics is their ability to undergo redox cycling within bacterial cells. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, to form a radical intermediate. In the presence of molecular oxygen, this radical can then donate the electron to O₂, generating superoxide radicals (O₂⁻). This process can be repeated, leading to the continuous production of ROS and the induction of oxidative stress. The N-oxide functionalities of phenazine oxides are pivotal for their cytotoxic activity.

Beyond direct ROS-mediated killing, some phenazine oxides, like iodinin, have been found to chelate iron (II), suggesting that metal starvation could be a contributing factor to their antibacterial activity.

Impact on Cellular Signaling Pathways

Redox-active antibiotics can significantly modulate bacterial signaling pathways, influencing gene expression and collective behaviors such as biofilm formation.

The SoxR Regulon

The SoxR protein is a key sensor of redox stress in many bacteria. It contains a [2Fe-2S] cluster that can be oxidized by redox-cycling compounds, including phenazines. Upon activation, SoxR induces the expression of a regulon of genes that help the cell cope with oxidative stress. In Pseudomonas aeruginosa, the SoxR regulon includes genes encoding for efflux pumps (MexGHI-OmpD and PA3718) and a monooxygenase (PA2274), which likely contribute to phenazine resistance by exporting these toxic compounds.

SoxR_Activation cluster_extracellular Extracellular cluster_cell Bacterial Cell Phenazine_Oxide This compound Phenazine_Oxide_in This compound Phenazine_Oxide->Phenazine_Oxide_in Diffusion Redox_Cycling Redox Cycling Phenazine_Oxide_in->Redox_Cycling ROS ROS (O2-) Redox_Cycling->ROS SoxR_inactive SoxR (inactive) [2Fe-2S]2+ ROS->SoxR_inactive Oxidizes SoxR_active SoxR (active) [2Fe-2S]1+ SoxR_inactive->SoxR_active SoxR_Regulon SoxR Regulon Genes (e.g., mexGHI-ompD) SoxR_active->SoxR_Regulon Induces Transcription Efflux_Pump Efflux Pump SoxR_Regulon->Efflux_Pump Expression Efflux_Pump->Phenazine_Oxide Efflux Quorum_Sensing_Pathway cluster_QS_hierarchy Quorum Sensing Hierarchy cluster_Phenazine_Biosynthesis Phenazine Biosynthesis cluster_Virulence Virulence & Biofilm LasI LasI LasR LasR LasI->LasR Produces 3O-C12-HSL Activates RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates RhlI RhlI RhlI->RhlR Produces C4-HSL Activates phz1_operon phz1 operon RhlR->phz1_operon Activates phz2_operon phz2 operon RhlR->phz2_operon Activates Virulence_Factors Virulence Factors RhlR->Virulence_Factors Regulates Biofilm_Formation Biofilm Formation RhlR->Biofilm_Formation Regulates PqsABCD pqsABCD PqsR->PqsABCD Activates PqsABCD->RhlR Produces PQS Modulates Phenazines Phenazines (including Phenazine Oxides) phz1_operon->Phenazines phz2_operon->Phenazines Phenazines->Virulence_Factors Contributes to Phenazines->Biofilm_Formation Influences Experimental_Workflow cluster_MIC MIC Determination cluster_MTT Cytotoxicity (MTT) Assay cluster_ROS ROS Measurement MIC_1 Prepare Bacterial Inoculum MIC_2 Serial Dilution of Antibiotic MIC_1->MIC_2 MIC_3 Inoculate Microplate MIC_2->MIC_3 MIC_4 Incubate MIC_3->MIC_4 MIC_5 Read MIC MIC_4->MIC_5 MTT_1 Seed Eukaryotic Cells MTT_2 Treat with Compound MTT_1->MTT_2 MTT_3 Add MTT Reagent MTT_2->MTT_3 MTT_4 Solubilize Formazan MTT_3->MTT_4 MTT_5 Measure Absorbance MTT_4->MTT_5 ROS_1 Load Cells with Fluorescent Probe ROS_2 Treat with Compound ROS_1->ROS_2 ROS_3 Measure Fluorescence ROS_2->ROS_3

References

A Comparative Analysis of Halogenated Phenazine Derivatives: Unveiling Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenazine derivatives have emerged as a promising class of compounds with potent biological activities, particularly as antibacterial and anticancer agents. Their unique chemical scaffolds allow for diverse substitutions, leading to a wide array of pharmacological profiles. This guide provides an objective comparison of the performance of various halogenated phenazine derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in drug discovery and development efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of representative halogenated phenazine derivatives against various cell lines.

Table 1: Antibacterial Activity of Halogenated Phenazine Derivatives

Compound/DerivativeStructureTarget OrganismMIC (µM)MBEC (µM)Citation(s)
2-bromo-1-hydroxyphenazine Bromine at C2S. aureus6.25-[1]
S. epidermidis6.25-[1]
2,4-dibromo-1-hydroxyphenazine Bromine at C2, C4S. aureus1.56150[1]
S. epidermidis0.78-1.56-[1]
HP-14 (a 7,8-dihalogenated HP) Dihalogenated at C7, C8MRSA-6.25–9.38[2]
MRSE-2.35
VRE-0.20
6,8-ditrifluoromethyl-HP 15 Trifluoromethyl at C6, C8MRSA0.05–0.200.15–1.17
7-chloro-HP 10 Chlorine at C7Gram-positive strains0.04–1.56-
7-bromo-HP 11 Bromine at C7Gram-positive strains0.04–1.56-
7-iodo-HP 12 Iodine at C7Gram-positive strains0.04–1.56-
HP-29 HalogenatedMRSA0.0752.35

*MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus faecium.

Table 2: Cytotoxicity of Halogenated Phenazine Derivatives

Compound/DerivativeCell LineIC50 (µM)Citation(s)
2,4-dibromo-1-hydroxyphenazine HeLa>100
HP-1-N (prodrug) HEK-29351.7
HP-29-N (prodrug) HEK-29334.1
HP-29 (parent drug) HEK-29318.3
2-chloro-N-(phenazin-2-yl)benzamide (4) K562Comparable to cisplatin
HepG2Comparable to cisplatin
293T (non-cancer)Low to no effect

*IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of Halogenated Phenazine Derivatives (Modular Three-Step Route)

This protocol describes a modular synthesis inspired by the Wróbel lab, which has been effectively used to generate a variety of halogenated phenazine analogues.

  • Step 1: C-N Bond Formation and Nitroso Intermediate Generation

    • An appropriately substituted aniline and a nitroarene are reacted in the presence of potassium tert-butoxide.

    • This reaction forms a regioselective C-N bond, yielding a nitroso intermediate.

    • For many derivatives, this intermediate is used directly in the next step without purification.

  • Step 2: Cyclization to 1-Methoxyphenazines

    • The nitroso intermediate is treated with N,O-bis(trimethylsilyl)acetamide (BSA).

    • This step facilitates the cyclization to form the 1-methoxyphenazine core.

    • Yields for this step typically range from 27-48%.

  • Step 3: Demethylation and Halogenation

    • Demethylation: The 1-methoxyphenazine is demethylated using boron tribromide (BBr₃) or aluminum(III) chloride (AlCl₃) to yield the corresponding 1-hydroxyphenazine.

    • Halogenation: A final bromination can be achieved using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay assesses the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device is a common platform for this assay.

  • Biofilm Formation: A 96-peg lid is placed into a 96-well plate containing a standardized bacterial suspension and incubated to allow for biofilm formation on the pegs.

  • Challenge: The peg lid with the established biofilms is transferred to a new 96-well plate containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C.

  • Recovery and Viability Assessment: The pegs are rinsed to remove non-adherent cells and then placed in a recovery medium. The viability of the remaining biofilm cells is assessed, often by measuring metabolic activity (e.g., using resazurin) or by plating for colony forming units. The MBEC is the minimum concentration of the compound that prevents the regrowth of bacteria from the treated biofilm.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cell lines (e.g., HeLa or HEK-293) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action and experimental workflows for the analysis of halogenated phenazine derivatives.

G cluster_bacterium Bacterial Cell (e.g., MRSA) HP Halogenated Phenazine (HP) HP_Fe_complex HP-Fe(II) Complex HP->HP_Fe_complex Chelation Fe2_ext Extracellular Fe(II) Fe2_ext->HP_Fe_complex Fe_uptake Iron Uptake Systems (e.g., isdB, sbnC) HP_Fe_complex->Fe_uptake Sequestration (Prevents uptake) Fe_int Intracellular Fe(II) Fe_uptake->Fe_int Upregulation (compensatory) Metabolism Essential Metabolic Pathways (e.g., Glycolysis, Respiration) Fe_int->Metabolism Required cofactor ABC_trans ABC Transporters Fe_int->ABC_trans Required for function Cell_death Bacterial Cell Death / Biofilm Eradication Metabolism->Cell_death Inhibition leads to ABC_trans->Cell_death Dysfunction contributes to

Caption: Proposed iron starvation mechanism of halogenated phenazines.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Aniline Aniline Derivatives Wohl_Aue Wohl-Aue or Modular Synthesis Aniline->Wohl_Aue Nitroarene Nitroarene Derivatives Nitroarene->Wohl_Aue HP_library Halogenated Phenazine Library Wohl_Aue->HP_library Purification Purification & Characterization (NMR, MS) HP_library->Purification MIC_assay MIC Assay (Planktonic Bacteria) Purification->MIC_assay MBEC_assay MBEC Assay (Biofilms) Purification->MBEC_assay Cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) Purification->Cytotoxicity_assay Data_analysis Data Analysis (SAR) MIC_assay->Data_analysis MBEC_assay->Data_analysis Cytotoxicity_assay->Data_analysis

Caption: Experimental workflow for comparative analysis.

Discussion and Conclusion

The comparative analysis reveals that halogenation of the phenazine scaffold significantly influences its biological activity. Brominated derivatives, such as 2,4-dibromo-1-hydroxyphenazine, exhibit potent antibacterial activity against both S. aureus and S. epidermidis. Furthermore, the position of halogen substitution is critical, with dihalogenation at the 7 and 8 positions, as seen in HP-14, leading to remarkable biofilm eradication capabilities against MRSA, MRSE, and VRE. The introduction of trifluoromethyl groups, as in 6,8-ditrifluoromethyl-HP 15, further enhances both antibacterial and antibiofilm potency.

A key mechanism of action for many of these potent halogenated phenazines is the induction of rapid iron starvation in bacteria. These compounds act as iron chelators, sequestering extracellular iron and preventing its uptake by the bacterial cell. This leads to the upregulation of iron acquisition genes as a compensatory response, but ultimately disrupts essential metabolic pathways and the function of iron-dependent proteins, leading to cell death. This mode of action is particularly advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes. Some phenazine derivatives may also exert their antimicrobial effects through the generation of reactive oxygen species (ROS).

In terms of safety, several halogenated phenazine derivatives have shown favorable cytotoxicity profiles. For instance, 2,4-dibromo-1-hydroxyphenazine displayed no significant toxicity against HeLa cells at high concentrations. Moreover, prodrug strategies are being explored to further improve the therapeutic index of these compounds. For example, the development of nitroreductase-activated prodrugs aims to achieve targeted release of the active phenazine within bacterial cells, thereby reducing potential off-target effects.

References

The N-Oxide Functionality: A Double-Edged Sword in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality into a biologically active molecule can dramatically alter its pharmacological profile, transforming a well-understood compound into a novel entity with enhanced, diminished, or entirely different therapeutic properties. This guide provides an objective comparison of the biological performance of N-oxide compounds with their non-oxidized parent molecules, supported by experimental data. We delve into the critical role of the N-oxide group in influencing cytotoxicity, antimicrobial activity, and its application in prodrug strategies, particularly in the context of hypoxia-activated therapies.

Data Presentation: A Comparative Analysis of Biological Activity

The conversion of a parent amine to its N-oxide can lead to a wide spectrum of changes in biological activity. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of N-oxide derivatives and their corresponding parent compounds.

Compound ComparisonCell Line/OrganismBiological ActivityIC50/MIC (µM) - Parent CompoundIC50/MIC (µM) - N-OxideFold Change in ActivityReference
Anticancer Activity
Aspirin vs. NCX 4040 (NO-releasing aspirin)Human Colon Cancer Cell Lines (LoVo, LRWZ)CytotoxicityNo effect at tested concentrationsMarked cytostatic dose-related effectN/A[1][2]
Isoquinolinequinone (IQQ) C(7) Isomer vs. C(6) Isomer53 Human Tumor Cell Lines (average)Cytotoxicity (GI50)2.520.912.8-fold increase[3]
Antimicrobial Activity
N-Alkyl Betaine vs. N-Alkyl-N,N-Dimethylamine OxideStaphylococcus aureusAntimicrobial (MIC)Chain length dependentChain length dependent, cutoff at C14-[4]
N-Alkyl Betaine vs. N-Alkyl-N,N-Dimethylamine OxideEscherichia coliAntimicrobial (MIC)Chain length dependentChain length dependent, cutoff at C14-[4]

Note: A direct quantitative comparison for Antofine vs. Antofine N-oxide was not available in the searched literature. However, studies show Antofine N-oxide has a strong inhibitory effect on several solid tumor cell lines and a weaker effect on non-cancer cells.

Key Roles of the N-Oxide Functionality

The N-oxide group can influence a molecule's biological activity through several mechanisms:

  • Prodrug Strategy: N-oxides can act as prodrugs, which are inactive or less active compounds that are metabolized in the body to an active drug. This is particularly relevant in the development of hypoxia-activated prodrugs (HAPs). In the low-oxygen environment of solid tumors, reductases can convert the N-oxide back to the parent amine, releasing a cytotoxic agent directly at the target site.

  • Altered Physicochemical Properties: The highly polar nature of the N-O bond can increase water solubility and alter membrane permeability. This can significantly impact the pharmacokinetics of a drug, affecting its absorption, distribution, metabolism, and excretion.

  • Modulation of Receptor Binding: The introduction of an N-oxide can change the electronic and steric properties of a molecule, potentially altering its binding affinity to target receptors or enzymes.

  • Redox Activity and Cytotoxicity: The N-oxide moiety can participate in redox reactions, which is a key feature in its application for drug targeting and cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed methodologies for key experiments are crucial. Below are standard protocols for assessing the biological activity of N-oxide compounds.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • N-oxide compound and parent compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-oxide and parent compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • N-oxide compound and parent compound

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the N-oxide and parent compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualizations

Signaling Pathway: Hypoxia-Activated N-Oxide Prodrug

Hypoxia_Activated_Prodrug cluster_normoxia Normoxic Conditions (High O2) cluster_hypoxia Hypoxic Conditions (Low O2) Prodrug_N_Oxide_N Prodrug (N-Oxide) Reduced_Intermediate_N Reduced Intermediate (Radical Anion) Prodrug_N_Oxide_N->Reduced_Intermediate_N One-electron reduction Reductase_N Reductase (e.g., CYP450) Reduced_Intermediate_N->Prodrug_N_Oxide_N Re-oxidation Inactive_Metabolites_N Inactive Metabolites Oxygen_N O2 Prodrug_N_Oxide_H Prodrug (N-Oxide) Reduced_Intermediate_H Reduced Intermediate (Radical Anion) Prodrug_N_Oxide_H->Reduced_Intermediate_H One-electron reduction Reductase_H Reductase (e.g., CYP450) Active_Drug Active Cytotoxic Drug Reduced_Intermediate_H->Active_Drug Further Reduction/ Rearrangement DNA_Damage DNA Damage & Cell Death Active_Drug->DNA_Damage

Caption: Mechanism of a hypoxia-activated N-oxide prodrug.

Experimental Workflow: Validation of N-Oxide Compound Activity

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification of N-Oxide and Parent Compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) - N-Oxide vs. Parent Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) - N-Oxide vs. Parent Characterization->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) Cytotoxicity->Mechanism Antimicrobial->Mechanism Animal_Model Animal Model of Disease (e.g., Tumor Xenograft) Mechanism->Animal_Model Efficacy Efficacy Studies (e.g., Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity & Pharmacokinetic Studies Animal_Model->Toxicity

Caption: Workflow for validating N-oxide biological activity.

References

Safety Operating Guide

Proper Disposal of Phenazine Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Disposal of Phenazine Oxide

This compound and materials contaminated with it are to be treated as hazardous chemical waste. Adherence to strict disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for the proper management of this compound waste. It is critical to avoid disposing of this chemical down the drain or in regular trash.[1]

Hazard Summary and Disposal Recommendations

A cautious approach is mandatory due to the potential for toxicity and environmental harm. The following table summarizes the known hazards of this compound, which inform the recommended disposal procedures.

Hazard ProfileDescriptionDisposal Recommendation
Toxicity Harmful if swallowed.Handle as a toxic substance.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[2]Avoid all direct contact. Use appropriate personal protective equipment (PPE).
Environmental Toxic to aquatic life. Discharge into the environment must be avoided.[1]Do not allow the chemical to enter drains.

Step-by-Step Disposal Protocol

Following these procedural steps is critical for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, and contaminated labware such as pipette tips, gloves, and empty containers.

  • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.

2. Waste Containment:

  • Collect this compound waste in a designated, compatible container that can be securely sealed.

  • Ensure the container is made of a material that does not react with the waste and is in good condition with no cracks or signs of deterioration.

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

  • Keep the container securely capped at all times, except when adding waste.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The accumulation start date

    • The name and contact information of the principal investigator or laboratory supervisor

    • The specific laboratory room number

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This storage area should be away from general laboratory traffic and incompatible materials.

5. Request for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.

  • Do not attempt to transport the hazardous waste outside of the laboratory yourself.

6. Decontamination of Empty Containers:

  • If a container that held this compound is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 This compound Waste Management Workflow A Identify Waste (Unused product, contaminated labware) B Segregate from Other Waste Streams A->B H Decontaminate Empty Product Container (Triple-Rinse) A->H C Collect in a Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Container Full? D->E F Contact EHS for Pickup and Disposal E->F Yes G Continue to Collect Waste E->G No G->C I Collect Rinsate as Hazardous Waste H->I I->C

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Phenazine oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenazine oxide. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Summary of Potential Hazards:

Hazard StatementGHS ClassificationDescription
H315Skin Irritation (Category 2)Causes skin irritation.[1][2]
H319Eye Irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific Target Organ ToxicityMay cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust that can cause serious eye irritation.
Skin Protection - Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). - Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.Prevents skin contact which can lead to irritation and potential absorption.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or when handling large quantities.Protects the respiratory tract from irritation due to inhalation of dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Ensure an eyewash station and safety shower are readily accessible.

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For dry spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.

  • For wet spills, absorb with an inert material and place in a sealed container.

  • Wash the spill area thoroughly with soap and water.

  • Prevent the spilled material from entering drains or waterways.

4. First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of this compound and any contaminated waste in a designated hazardous waste container.

  • All waste must be disposed of in accordance with local, regional, and national regulations.

  • Do not dispose of down the drain or with general laboratory trash.

  • Contaminated PPE should also be disposed of as hazardous waste.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Measure this compound (Avoid Dust Generation) prep_setup->handling_weigh handling_exp Perform Experimental Procedure handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_waste Dispose of Waste in Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.